L-Valine ethyl ester hydrochloride
描述
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGVTLQEKCJXKF-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170082 | |
| Record name | Ethyl L-valinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17609-47-1 | |
| Record name | L-Valine, ethyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17609-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl L-valinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl L-valinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl L-valinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
L-Valine ethyl ester hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of L-Valine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of this compound, a key amino acid derivative with significant applications in pharmaceuticals, nutritional supplements, and biochemical research.[1] The information is presented to support research and development activities, with a focus on clarity and practical application.
Core Physical and Chemical Properties
This compound is a white crystalline powder.[1][2] It is recognized for its role in enhancing protein synthesis and muscle recovery, which stems from its nature as a readily bioavailable form of the branched-chain amino acid L-valine.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions.
A summary of its key physical and chemical identifiers is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO₂·HCl | [1][3] |
| Molecular Weight | 181.66 g/mol | [2][3][4] |
| Appearance | White to almost white powder or crystals | [1][5] |
| Melting Point | 102-105 °C | [3][4][5] |
| Optical Rotation | [α]²⁰/D +6.5° to +6.7° (c=2 in H₂O) | [1][3][5] |
| CAS Number | 17609-47-1 | [1][3] |
| Solubility | Soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are crucial for quality control and research purposes. The following sections outline standardized methodologies.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.
-
The temperature at which the substance first begins to melt (the point of collapse) and the temperature at which the substance is completely molten are recorded as the melting range.
-
-
Purity Check: A sharp melting range close to the literature value (102-105 °C) indicates a high degree of purity.[3][4][5]
Determination of Solubility
Solubility data is essential for formulation development and for designing experiments in solution.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities are selected for testing, including water, ethanol, and dichloromethane.
-
Procedure (Qualitative):
-
To approximately 1 mL of the chosen solvent in a test tube, a small amount (a few milligrams) of this compound is added.
-
The mixture is agitated vigorously.
-
If the solid dissolves completely, the substance is considered soluble. If it does not, the process is repeated with gentle heating.
-
-
Procedure (Quantitative):
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24 hours).
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved solid in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, after creating a calibration curve with known standards.
-
Applications in Research and Development
This compound serves as a vital building block in the synthesis of peptides and has been explored in the development of advanced drug delivery systems.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is frequently utilized in peptide synthesis.[3][5] The ester group protects the C-terminus of the valine residue, while the hydrochloride salt improves its handling and solubility. The general workflow for incorporating an amino acid like L-Valine into a growing peptide chain via SPPS is depicted below. In this process, the ethyl ester would typically be saponified to the free acid before activation and coupling.
Component of Nanomicelle Drug Delivery Systems
Recent research has focused on utilizing L-Valine to modify nanocarriers for targeted drug delivery. L-Valine can be conjugated to phospholipids like DSPE-PEG2000 to create nanomicelles that can enhance drug permeation across biological barriers.
References
An In-depth Technical Guide to L-Valine Ethyl Ester Hydrochloride (CAS: 17609-47-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Valine ethyl ester hydrochloride (CAS: 17609-47-1) is a chemically modified derivative of the essential branched-chain amino acid L-valine. The esterification of the carboxylic acid moiety and the formation of a hydrochloride salt enhance its stability and solubility, making it a valuable building block in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its chemical properties, applications, relevant experimental protocols, and its potential role in cellular signaling pathways.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and safety data sheets.
| Property | Value | References |
| CAS Number | 17609-47-1 | [1][2] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [2][3] |
| Molecular Weight | 181.66 g/mol | [3][4][5] |
| Appearance | White to off-white crystalline powder | [1][2][4] |
| Melting Point | 102-105 °C | [4] |
| Optical Rotation | [α]²⁰/D +6.0° to +8.0° (c=2 in H₂O) | [6] |
| Solubility | Soluble in water and alcohol.[1] Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4] | |
| Purity | ≥98% | [2][6] |
Applications in Research and Development
This compound is a versatile intermediate with several key applications:
-
Peptide Synthesis: It serves as a crucial building block in both solid-phase and solution-phase peptide synthesis. The ethyl ester protects the C-terminus of the valine residue, allowing for the controlled formation of peptide bonds at the N-terminus.[4]
-
Pharmaceutical Intermediate: This compound is utilized in the synthesis of various pharmaceutical agents, particularly those targeting metabolic disorders.[2]
-
Nutraceuticals and Supplements: Due to the essential nature of L-valine in muscle metabolism and protein synthesis, its ethyl ester derivative is used in the formulation of nutritional supplements.[1][2]
-
Biochemical Research: It is employed in metabolic studies to investigate protein synthesis and other biochemical pathways.[1][2]
Experimental Protocols
General Protocol for Solution-Phase Peptide Coupling
This protocol outlines a general procedure for coupling this compound with an N-protected amino acid.
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
Coupling agent (e.g., DCC, HBTU)
-
Base (e.g., Triethylamine, DIEA)
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the base (2 equivalents) to neutralize the hydrochloride and liberate the free amine.
-
In a separate flask, dissolve the N-protected amino acid (1 equivalent) and the coupling agent (1.1 equivalents) in the anhydrous solvent.
-
Slowly add the solution of the activated N-protected amino acid to the L-Valine ethyl ester solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by column chromatography.
Workflow for Solution-Phase Peptide Coupling:
General Protocol for Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy
This protocol describes the incorporation of a valine residue into a growing peptide chain on a solid support using its Fmoc-protected precursor, which would be synthesized from this compound.
Materials:
-
Fmoc-L-Valine-OH
-
Pre-loaded resin (e.g., Wang resin)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Coupling agent (e.g., HBTU)
-
Base (e.g., DIEA)
-
Solvents (DMF, DCM)
-
Washing solvents
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with the deprotection solution to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove the deprotection solution and by-products.
-
Coupling: a. Pre-activate Fmoc-L-Valine-OH (3 equivalents) with the coupling agent (3 equivalents) and base (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by HPLC.
Workflow for Solid-Phase Peptide Synthesis Cycle:
Potential Role in Cellular Signaling
While direct studies on the signaling effects of this compound are limited, the biological activity of its parent molecule, L-valine, is well-documented. L-valine, as a branched-chain amino acid (BCAA), is a known activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
The proposed mechanism involves the intracellular conversion of this compound to L-valine, which then participates in the activation of mTORC1.
Logical Relationship between L-Valine and mTOR Pathway Activation:
Safety and Handling
This compound is intended for laboratory research use.[7] Standard laboratory safety precautions should be observed.
| Hazard Information | Handling and Storage | First Aid Measures |
| Not classified as hazardous under OSHA 29 CFR 1910.1200.[7] May cause eye, skin, and respiratory tract irritation.[8] The toxicological properties have not been fully investigated.[3][8] | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Avoid dust formation and inhalation.[7] Store in a cool, dry, well-ventilated area in a tightly sealed container.[8] | Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[7] Skin Contact: Wash off immediately with plenty of water.[7] Inhalation: Move to fresh air.[7] Ingestion: Clean mouth with water and drink plenty of water afterwards.[7] Seek medical attention if symptoms occur. |
Conclusion
This compound is a valuable and versatile chemical compound with significant applications in peptide synthesis and pharmaceutical research. Its enhanced solubility and stability make it a preferred building block for the incorporation of valine residues. A thorough understanding of its properties, handling, and potential biological roles is essential for its effective and safe utilization in a research and development setting. Further investigation into its direct effects on cellular signaling pathways could unveil new applications in drug discovery and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. L-Valine, ethyl ester [webbook.nist.gov]
- 5. L-Valine methyl ester hydrochloride(6306-52-1) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
L-Valine Ethyl Ester Hydrochloride: A Technical Overview of its Molecular Weight
For Immediate Release – A comprehensive analysis of the molecular properties of L-Valine ethyl ester hydrochloride, a critical compound in biochemical and pharmaceutical research, confirms its molecular weight, supported by a detailed breakdown of its atomic composition. This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing precise data for accurate experimental design and analysis.
This compound is an amino acid derivative widely utilized in peptide synthesis and as a building block in the development of novel therapeutic agents. An exact understanding of its molecular weight is fundamental for stoichiometric calculations in chemical reactions, solution preparation, and analytical characterization.
Molecular Composition and Weight
The chemical formula for this compound is C₇H₁₆ClNO₂.[1][2][3] The molecular weight is derived from the sum of the atomic weights of its constituent atoms. Based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), the calculated molecular weight is approximately 181.66 g/mol .[1][4][5]
The following table provides a detailed calculation of the molecular weight of this compound.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 16 | 1.008 | 16.128 |
| Chlorine | Cl | 1 | 35.45 | 35.45 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 181.66 |
Note: Standard atomic weights are based on IUPAC recommendations and may have slight variations depending on the source.[6]
Structural and Elemental Relationship
The arrangement and contribution of each element to the overall molecular weight can be visualized as a logical relationship. The central carbon backbone of the valine structure, the ethyl ester group, and the hydrochloride salt all contribute distinct elements that sum to the final molecular mass.
Caption: Elemental contribution to the total molecular weight.
References
- 1. Oxygen - Wikipedia [en.wikipedia.org]
- 2. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 3. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. Nitrogen - Wikipedia [en.wikipedia.org]
- 5. Chlorine - Wikipedia [en.wikipedia.org]
- 6. 2023 Atomic Weights [iupac.qmul.ac.uk]
L-Valine Ethyl Ester Hydrochloride: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of L-Valine ethyl ester hydrochloride in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing known qualitative information and a detailed, generalized experimental protocol for determining the solubility of this compound. This guide is intended to be a valuable resource for researchers and professionals in drug development and related fields.
Introduction
This compound is a derivative of the essential amino acid L-valine. It serves as a crucial building block in peptide synthesis and is utilized in the development of various pharmaceutical agents. Understanding its solubility in organic solvents is paramount for its application in synthesis, purification, and formulation processes. This guide outlines the available solubility information and provides a robust experimental framework for its quantitative determination.
Solubility of this compound
Qualitative Solubility Data
Based on available chemical literature and supplier specifications, this compound is qualitatively described as being soluble in a range of organic solvents. This information is summarized in the table below. It is important to note that these are not quantitative values and should be used as a preliminary guide for solvent selection.
| Organic Solvent | Qualitative Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Methanol | Slightly Soluble[1] |
| Ethanol | Slightly Soluble[1] |
Experimental Protocol for Determining Quantitative Solubility
The following is a detailed, generalized experimental protocol for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the established "shake-flask" method, a gold standard for equilibrium solubility measurements.
Materials and Equipment
-
This compound: Purity ≥ 99%
-
Organic Solvents: HPLC grade or equivalent (e.g., methanol, ethanol, dichloromethane, chloroform, ethyl acetate, DMSO, acetone)
-
Analytical Balance: Readable to at least 0.1 mg
-
Vials: Glass, with solvent-resistant caps (e.g., 4 mL or 20 mL scintillation vials)
-
Constant Temperature Orbital Shaker/Incubator: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringes and Syringe Filters: Solvent-compatible, with a pore size of 0.22 µm or 0.45 µm
-
Volumetric Flasks and Pipettes: Calibrated, for accurate dilutions
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) is recommended for accurate quantification.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a glass vial. An excess is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended. Preliminary studies may be necessary to determine the optimal equilibration time for each solvent.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a solvent-compatible syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same organic solvent.
-
Determine the concentration of the this compound in the diluted samples by comparing their response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Logical Relationships in Solubility Determination
The determination of solubility involves a series of logical steps and considerations to ensure accurate and reliable results. The following diagram outlines these relationships.
Logical flow of solubility determination.
Conclusion
References
A Technical Guide to the Melting Point of L-Valine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point of L-Valine ethyl ester hydrochloride, a critical physicochemical parameter for its application in research and pharmaceutical development. This document outlines the reported melting point values, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.
This compound is an important derivative of the essential amino acid L-valine. It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antiviral prodrugs and peptides[1]. Its physical properties, such as the melting point, are fundamental for identification, purity assessment, and formulation development.
Physicochemical Data of this compound
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The reported melting point of this compound is summarized in the table below.
| Parameter | Value | Source(s) |
| Melting Point | ~100 °C | Chem-Impex |
| 102-105 °C | Sigma-Aldrich[2], Thermo Scientific[3] | |
| Molecular Formula | C₇H₁₅NO₂·HCl | Chem-Impex |
| Molecular Weight | 181.66 g/mol | Sigma-Aldrich[2], Santa Cruz Biotechnology[4] |
| Appearance | White powder | Chem-Impex |
| CAS Number | 17609-47-1 | Sigma-Aldrich[2], Chem-Impex |
Experimental Protocol: Capillary Melting Point Determination
The following is a standardized protocol for determining the melting point of this compound using a modern digital capillary melting point apparatus. This method is widely adopted for its accuracy and reproducibility[4][5].
Materials and Equipment
-
This compound sample (finely powdered)
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus (e.g., Mel-Temp® or similar)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Sample Preparation
-
Sample Pulverization : Ensure the this compound sample is a fine, uniform powder. If necessary, gently grind the crystals using a mortar and pestle to achieve a consistent particle size[4].
-
Loading the Capillary Tube :
-
Press the open end of a capillary tube into the powdered sample on a clean, dry surface. A small amount of solid will be forced into the tube[6].
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.
-
Alternatively, drop the tube, sealed-end down, through a long glass tube to promote tight packing.
-
Repeat until the sample is packed to a height of 2-3 mm[6]. An appropriate sample height is crucial for an accurate melting range[4].
-
Melting Point Measurement
-
Apparatus Setup : Turn on the digital melting point apparatus and allow it to stabilize[4][7].
-
Preliminary (Rapid) Determination :
-
Accurate Determination :
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the preliminary run.
-
Insert a new, freshly packed capillary tube.
-
Set the starting temperature to about 15-20 °C below the expected melting point[4].
-
Set the heating rate to a slow and steady 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block[6].
-
-
Observation and Recording :
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting)[6].
-
Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (completion of melting)[6].
-
The recorded range between these two temperatures is the melting point range. For a pure compound, this range should be narrow (typically 0.5-2 °C)[2].
-
-
Post-Measurement :
-
Turn off the apparatus and allow it to cool.
-
Properly dispose of the used capillary tube. Never reuse a capillary tube for a second measurement[4].
-
Visualized Workflow
The logical flow of the melting point determination protocol is illustrated in the diagram below.
Caption: Experimental workflow for determining the melting point.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 3. nsmn1.uh.edu [nsmn1.uh.edu]
- 4. Digital Melting Point Apparatus SOP Template | Template by ClickUp™ [clickup.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. SOP for Operation Procedure for Melting Point Apparatus [m-pharmainfo.com]
An In-depth Technical Guide to the Stability and Storage of L-Valine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for L-Valine ethyl ester hydrochloride. Understanding the stability profile of this amino acid derivative is critical for its effective use in research, pharmaceutical development, and nutritional applications.[1] This document outlines the key factors influencing its stability, potential degradation pathways, and detailed methodologies for its analysis.
Overview of this compound
This compound is the ethyl ester of the essential amino acid L-valine, presented as a hydrochloride salt. Its chemical structure enhances its solubility and bioavailability, making it a valuable component in various applications.[1] It is commonly used as an intermediate in the synthesis of pharmaceuticals, such as antiviral medications, and as an ingredient in nutritional supplements designed to support muscle protein synthesis.[1][2]
Chemical and Physical Properties:
| Property | Value | Reference |
| CAS Number | 17609-47-1 | [1] |
| Molecular Formula | C₇H₁₅NO₂ · HCl | [1] |
| Molecular Weight | 181.66 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Approximately 102-105 °C | [3] |
| Solubility | Soluble in water | |
| Optical Rotation | [α]²⁰/D +6.5° to +8.5° (c=2 in H₂O) | [1] |
Stability Profile and Degradation Pathways
This compound is generally stable under recommended storage conditions. However, as an ester, it is susceptible to degradation through several pathways, primarily hydrolysis. The presence of the hydrochloride salt can influence its stability in different environments.
Hydrolytic Degradation
The most significant degradation pathway for this compound is the hydrolysis of the ester bond. This reaction can be catalyzed by both acid and base, yielding L-valine and ethanol.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the ester is hydrolyzed to L-valine and ethanol. The reaction is reversible.
-
Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester undergoes saponification to form the salt of L-valine and ethanol. This reaction is essentially irreversible.
Oxidative Degradation
While the valine side chain is relatively stable, the amino group can be susceptible to oxidation. Strong oxidizing agents should be avoided during handling and storage.
Thermal Degradation
Exposure to high temperatures can lead to decomposition. Thermal degradation may result in the release of gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.
Photodegradation
The effect of light on the stability of this compound is not extensively documented in publicly available literature. However, as a general precaution for pharmaceutical ingredients, photostability studies are recommended to assess any potential degradation upon exposure to light.
The primary degradation pathway, hydrolysis, can be visualized as follows:
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Many suppliers recommend refrigeration at 2-8°C.[1] | Minimizes the rate of potential degradation reactions, particularly hydrolysis. |
| Humidity | Keep in a tightly sealed container to protect from moisture. | The compound is hygroscopic and absorbed moisture can accelerate hydrolysis. |
| Light | Store in a light-resistant container. | Protects against potential photodegradation. |
| Incompatibilities | Avoid contact with strong oxidizing agents.[2][4] | Prevents oxidative degradation of the amino group. |
Experimental Protocols for Stability Testing
A comprehensive stability testing program for this compound should include long-term, accelerated, and forced degradation studies. The following sections outline the methodologies for these key experiments.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method.
An overview of the workflow for forced degradation studies is presented below:
4.1.1. Acid and Base Hydrolysis
-
Objective: To evaluate the stability of the compound in acidic and basic conditions.
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl and 0.1 N NaOH.
-
Maintain the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
4.1.2. Oxidative Degradation
-
Objective: To assess the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature for a specified duration (e.g., 24 hours).
-
Withdraw samples at appropriate time intervals and quench the reaction if necessary.
-
Analyze the samples by HPLC.
-
4.1.3. Thermal Degradation
-
Objective: To investigate the effect of high temperature on the solid-state stability.
-
Protocol:
-
Place a known quantity of solid this compound in a controlled temperature oven (e.g., 70°C).
-
Expose the sample for a defined period (e.g., 7 days).
-
At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC.
-
4.1.4. Photostability
-
Objective: To determine the stability of the compound upon exposure to light.
-
Protocol:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
After the exposure period, dissolve both the exposed and control samples and analyze by HPLC.
-
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Summary of Stability Data
Hypothetical Forced Degradation Data:
| Stress Condition | Time | Assay of L-Valine Ethyl Ester HCl (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |
| 0.1 N HCl (60°C) | 24h | 95.2 | 3.1 (L-Valine) | - | 4.8 |
| 48h | 90.5 | 7.8 (L-Valine) | - | 9.5 | |
| 0.1 N NaOH (RT) | 8h | 88.3 | 10.2 (Na-Valinate) | - | 11.7 |
| 24h | 75.1 | 23.5 (Na-Valinate) | - | 24.9 | |
| 3% H₂O₂ (RT) | 24h | 98.1 | - | 1.2 | 1.9 |
| Thermal (70°C, solid) | 7 days | 99.5 | - | - | 0.5 |
| Photolytic (ICH Q1B) | - | 99.8 | - | - | 0.2 |
Conclusion
This compound is a relatively stable compound when stored under appropriate conditions. The primary degradation pathway is hydrolysis, which is accelerated by acidic and basic conditions. To ensure its quality and efficacy in research and product development, it is imperative to store the compound in a cool, dry, and light-protected environment and to handle it according to good laboratory practices. Comprehensive stability testing, including forced degradation studies and the use of a validated stability-indicating analytical method, is essential to fully characterize its stability profile and ensure its suitability for its intended use.
References
An In-depth Technical Guide to the Synthesis of L-Valine Ethyl Ester Hydrochloride from L-Valine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of L-Valine ethyl ester hydrochloride from L-valine, a crucial intermediate in the production of various pharmaceuticals.[1] The primary method detailed is the Fischer esterification, a classic and widely used method for ester synthesis.[2][3][4][5] This guide will focus on two common approaches for this transformation: the use of ethanolic hydrogen chloride and the thionyl chloride method.
This compound is a key building block in organic synthesis, particularly in the development of antiviral and antihypertensive drugs.[6][7] Its synthesis is a fundamental process for researchers and professionals in the field of drug development.
Reaction Scheme
The overall reaction involves the esterification of the carboxylic acid group of L-valine with ethanol in the presence of an acid catalyst to yield the corresponding ethyl ester. The amino group is simultaneously protonated by the acid to form the hydrochloride salt.
General Reaction:
L-Valine + Ethanol --(Acid Catalyst)--> this compound
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below.
Method 1: Fischer Esterification using Ethanolic Hydrogen Chloride
This method involves bubbling dry hydrogen chloride gas through absolute ethanol to generate the acidic conditions necessary for esterification.
Procedure:
-
Preparation of Ethanolic HCl: In a round-bottom flask equipped with a gas inlet tube and a drying tube, cool 200 mL of absolute ethanol to 0°C using an ice bath.
-
Bubble dry hydrogen chloride gas through the cold ethanol until saturation is achieved.
-
Reaction: To the freshly prepared ethanolic HCl solution, add L-valine.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product by dissolving it in a minimal amount of warm absolute ethanol, followed by the slow addition of anhydrous diethyl ether at 4°C to induce precipitation.[8]
-
Filter the recrystallized product, wash with cold anhydrous diethyl ether, and dry under vacuum.[8]
Method 2: Thionyl Chloride-Mediated Esterification
This method utilizes thionyl chloride (SOCl₂) as a convenient in-situ source of HCl and as a dehydrating agent to drive the reaction to completion. The following protocol is adapted from the synthesis of L-Valine methyl ester hydrochloride.[6][7][9]
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a reflux condenser with a gas outlet to a trap, add absolute ethanol.
-
Cool the ethanol to between -10°C and -5°C using an ice-salt bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the cold ethanol while maintaining the temperature below 0°C.
-
After the addition is complete, stir the mixture at this temperature for approximately 1 hour.
-
Addition of L-Valine: Add L-valine to the reaction mixture in portions, ensuring the temperature remains low.
-
Reaction: Gradually allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Heat the mixture to reflux (approximately 70-80°C) and maintain for 7-9 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[9]
-
Work-up and Purification: After completion, cool the reaction mixture and remove the excess ethanol and thionyl chloride by vacuum distillation.
-
The resulting residue is then cooled to induce crystallization. The crude product is collected by vacuum filtration.
-
Recrystallize the solid from a mixture of absolute ethanol and diethyl ether to yield pure this compound as a white crystalline powder.[6][7][9]
Data Presentation
The following tables summarize the key quantitative data for the thionyl chloride-mediated synthesis, adapted for the ethyl ester.
| Reactant | Molar Ratio (relative to L-Valine) |
| L-Valine | 1.0 |
| Thionyl Chloride (SOCl₂) | 1.0 - 1.5 |
| Absolute Ethanol | 20 - 21 |
| Reaction Parameter | Value | Unit |
| Initial Temperature (SOCl₂ addition) | -10 to -5 | °C |
| Reflux Temperature | 70 - 80 | °C |
| Reaction Time (Reflux) | 7 - 9 | hours |
| Reported Yield Range (for methyl ester) | 60 - 65 | % |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of this compound via the thionyl chloride method.
This guide provides a detailed framework for the synthesis of this compound. Researchers should always adhere to laboratory safety protocols and may need to optimize these procedures for their specific equipment and scale of reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cerritos.edu [cerritos.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. athabascau.ca [athabascau.ca]
- 6. Page loading... [wap.guidechem.com]
- 7. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. scielo.br [scielo.br]
- 9. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
L-Valine Ethyl Ester Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, applications, and functional significance of L-Valine Ethyl Ester Hydrochloride as a pivotal amino acid derivative in scientific research and pharmaceutical development.
This compound is a chemically modified form of the essential branched-chain amino acid (BCAA) L-valine. This derivative, characterized by the esterification of the carboxylic acid group and the formation of a hydrochloride salt, exhibits enhanced solubility and bioavailability compared to its parent amino acid.[1][2] These properties make it a valuable building block in peptide synthesis, a key component in nutritional supplements, and a versatile intermediate in the pharmaceutical industry for the development of therapeutics targeting metabolic disorders and promoting muscle health.[1][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The compound typically presents as a white to off-white crystalline powder.[1][2]
| Property | Value | Reference |
| CAS Number | 17609-47-1 | [1][3] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [1][3] |
| Molecular Weight | 181.66 g/mol | [1] |
| Melting Point | 102-105 °C | |
| Appearance | White to off-white crystalline powder | [1][2] |
| Solubility | Soluble in water and alcohol | [2] |
| Optical Rotation | [α]20/D +6.7° (c = 2 in H₂O) | |
| Purity | ≥ 99% (HPLC) | [3] |
Core Applications and Functions
The utility of this compound spans various scientific and industrial domains, primarily driven by its role as a protected and more soluble form of L-valine.
Peptide Synthesis
This compound is extensively used in solution-phase peptide synthesis. The ethyl ester group serves as a protecting group for the carboxylic acid functionality of L-valine, preventing its participation in the amide bond formation during the coupling of the amino group with the activated carboxyl group of another amino acid. The hydrochloride salt form enhances its stability and ease of handling during synthetic procedures.[2]
Pharmaceutical Intermediate and Prodrug Moiety
This amino acid derivative is a crucial intermediate in the synthesis of various pharmaceuticals.[1] Notably, L-valine esters are employed as prodrug moieties to enhance the oral bioavailability of parent drug molecules.[4][5] The ester linkage is designed to be cleaved in vivo by esterases, releasing the active drug and L-valine. This strategy has been successfully applied to antiviral nucleoside analogues like acyclovir (to form valacyclovir) and ganciclovir (to form valganciclovir).[4][5]
Nutritional Supplementation
In the realm of sports nutrition and dietary supplements, this compound is utilized to leverage the benefits of L-valine, which include promoting protein synthesis and muscle recovery.[1][3] The esterified form is suggested to offer improved absorption and bioavailability over the free amino acid.[1][3]
Experimental Protocols
Synthesis of this compound
This protocol describes a common laboratory method for the synthesis of this compound from L-valine and ethanol.
Materials:
-
L-Valine
-
Anhydrous Ethanol
-
Thionyl Chloride (SOCl₂) or Ethanolic Hydrogen Chloride
-
Diethyl Ether
-
Round Bottom Flask
-
Reflux Condenser
-
Magnetic Stirrer
-
Rotary Evaporator
-
Vacuum Desiccator
Procedure:
-
In a round bottom flask, suspend L-valine (1 equivalent) in anhydrous ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension. Alternatively, ethanolic hydrogen chloride can be used.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]
-
Recrystallize the crude solid from a minimal amount of hot absolute ethanol by the slow addition of diethyl ether.[6]
-
Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum desiccator.[6]
Solution-Phase Dipeptide Synthesis using this compound
This protocol outlines the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) with this compound.
Materials:
-
This compound
-
Boc-Alanine (Boc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Neutralization: Dissolve this compound (1 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA (1.1 equivalents) dropwise and stir for 30 minutes at 0°C to obtain the free base.
-
Activation: In a separate flask, dissolve Boc-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool to 0°C and add DCC (1.1 equivalents). Stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Filter the DCU precipitate and add the filtrate containing the activated Boc-Ala-OH to the solution of free L-Valine ethyl ester from step 1. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture to remove any newly formed DCU. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude dipeptide can be further purified by silica gel column chromatography.
Signaling Pathway Involvement: The mTOR Connection
While this compound itself is not a direct signaling molecule, its metabolic product, L-valine, plays a significant role in cellular signaling, particularly through the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival.
L-valine, as a BCAA, contributes to the amino acid pool that activates mTOR complex 1 (mTORC1).[7] The activation of mTORC1 by amino acids is a crucial step in initiating protein synthesis. Although leucine is considered the most potent BCAA activator of mTORC1, valine also contributes to this signaling cascade.[7] This is particularly relevant in the context of muscle growth and recovery, where mTOR signaling is paramount.
Concluding Remarks
This compound stands as a testament to the power of chemical modification in enhancing the utility of fundamental biological molecules. Its improved physicochemical properties over L-valine have solidified its role as an indispensable tool for researchers in peptide chemistry and drug development. The ability to act as a protected amino acid in synthesis and as a prodrug moiety to improve therapeutic delivery underscores its versatility. A comprehensive understanding of its properties, synthetic methodologies, and biological implications is crucial for leveraging its full potential in advancing scientific discovery and therapeutic innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. L-Valine Ester of Cyclopropavir - a New Antiviral Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradation of L-Valine Alkyl Ester Ibuprofenates by Bacterial Cultures [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
Spectroscopic Analysis of L-Valine Ethyl Ester Hydrochloride: A Technical Guide
This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for L-Valine ethyl ester hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work. This document outlines the methodologies for acquiring this data and presents the spectral information in a clear, tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that are invaluable for its identification and purity assessment.
1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound displays distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The presence of the electron-withdrawing ester group and the positively charged ammonium group significantly affects the downfield shifts of nearby protons.
Below is a summary of the ¹H NMR spectral data. Please note that the exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented here is a composite from available literature and spectral databases. The spectrum of the hydrochloride salt in DMSO-d₆ is available on SpectraBase[1]. A comparative spectrum illustrates the differences between the free base and the hydrochloride salt[2].
Table 1: ¹H NMR Spectroscopic Data for L-Valine Ethyl Ester and its Hydrochloride Salt
| Protons | L-Valine Ethyl Ester (Free Base) in CDCl₃¹ | This compound (Predicted in DMSO-d₆)² |
| -CH(NH₂)- | 3.23 ppm (d, J=5.1 Hz, 1H) | ~3.9 - 4.1 ppm (d, 1H) |
| -CH(CH₃)₂ | 1.98 ppm (dsept, J=6.9, 5.1 Hz, 1H) | ~2.1 - 2.3 ppm (m, 1H) |
| -CH(CH₃)₂ | 0.86 ppm (d, J=6.9 Hz, 3H), 0.93 ppm (d, J=6.9 Hz, 3H) | ~0.9 - 1.1 ppm (dd, 6H) |
| -O-CH₂-CH₃ | 4.14 ppm (dq, J=7.2, 2.4 Hz, 2H) | ~4.1 - 4.3 ppm (q, 2H) |
| -O-CH₂-CH₃ | 1.24 ppm (t, J=7.2 Hz, 3H) | ~1.2 - 1.4 ppm (t, 3H) |
| -NH₂ | 1.45 ppm (s, br, 2H) | - |
| -NH₃⁺ | - | ~8.4 - 8.7 ppm (s, br, 3H) |
¹Data for the free base is from a study on temperature-dependent intensity anomalies in amino acid esters[3]. ²Predicted chemical shifts for the hydrochloride salt are based on general principles of protonation effects on chemical shifts and comparison with similar compounds. The broad singlet for the -NH₃⁺ protons is characteristic of ammonium salts in DMSO-d₆.
1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and the electronic environment of the carbon atoms.
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Estimated Chemical Shift (ppm) |
| C=O (Ester) | ~170 - 173 |
| -CH(NH₃⁺)- | ~58 - 61 |
| -O-CH₂-CH₃ | ~61 - 64 |
| -CH(CH₃)₂ | ~30 - 33 |
| -CH(CH₃)₂ | ~18 - 20 (diastereotopic) |
| -O-CH₂-CH₃ | ~13 - 15 |
Note: These are estimated values based on data from related compounds such as L-Valine and L-Valine methyl ester hydrochloride[4][5].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the amine salt, the ester group, and the alkyl portions of the molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Absorption Range (cm⁻¹) |
| -NH₃⁺ | N-H stretching (asymmetric and symmetric) | 3100 - 2800 (broad) |
| N-H bending (asymmetric) | ~1600 - 1575 | |
| N-H bending (symmetric) | ~1550 - 1500 | |
| C=O (Ester) | C=O stretching | ~1750 - 1730 |
| C-O (Ester) | C-O stretching | ~1250 - 1150 |
| C-H (Alkyl) | C-H stretching | ~2960 - 2850 |
| C-H bending | ~1470 - 1370 |
Note: These are typical ranges for the specified functional groups in a solid state (e.g., KBr pellet or ATR). The broadness of the N-H stretching band is a key feature of ammonium salts.
Experimental Protocols
The following sections detail the general methodologies for obtaining the NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred for amine hydrochlorides as it allows for the observation of the N-H protons.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although referencing to the residual solvent peak is more common.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
IR Spectroscopy Protocol
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the sample spectrum.
Data Acquisition and Processing:
-
Acquire the spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for NMR and IR spectroscopic analysis.
Logical Relationship of Spectroscopic Data
This diagram shows the relationship between the chemical structure of this compound and its corresponding spectroscopic data.
Caption: Correlation of chemical structure with spectroscopic data.
References
L-Valine Ethyl Ester Hydrochloride: A Technical Guide for Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted applications of L-Valine ethyl ester hydrochloride in biochemical research. This compound, a derivative of the essential branched-chain amino acid L-valine, serves as a versatile tool in various scientific disciplines, primarily owing to its enhanced cell permeability and its role as a prodrug moiety. This document provides a comprehensive overview of its core applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Applications in Biochemical Research
This compound is utilized in several key areas of biochemical and pharmaceutical research:
-
Prodrug Development: The primary application of L-valine esters is in the design of prodrugs to enhance the oral bioavailability of parent drug molecules with poor membrane permeability.[1] By masking polar functional groups, the lipophilicity of the drug is increased, facilitating its transport across the intestinal epithelium. The L-valine moiety is specifically chosen to target amino acid and peptide transporters, such as Peptide Transporter 1 (PEPT1), which are highly expressed in the intestine.[1][2][3]
-
Peptide Synthesis: As a protected form of L-valine, its ethyl ester hydrochloride salt is a valuable building block in solid-phase and solution-phase peptide synthesis.[4][5] The ester group protects the carboxylic acid moiety, preventing unwanted side reactions during peptide bond formation.
-
Cell Culture and Metabolic Studies: L-Valine and its derivatives are essential components of cell culture media, supporting cell growth and proliferation. While L-valine itself is known to activate the mTOR signaling pathway, a key regulator of protein synthesis and cell growth, its ethyl ester is studied for its potential to modulate intracellular amino acid concentrations and their downstream metabolic effects.[6]
-
Nutritional Research: In sports nutrition and clinical nutrition research, this compound is investigated for its potential to enhance protein synthesis and muscle recovery, attributed to its improved absorption and bioavailability compared to free-form L-valine.[4]
Quantitative Data
The following tables summarize key quantitative data related to the biochemical applications of L-valine esters.
Table 1: Interaction of L-Valine Esters with Peptide Transporters
| Compound | Transporter | K_i_ (mM) | Species | Experimental System |
| L-Valine methyl ester | rPEPT1 | 3.6 | Rat | Stable transfectants |
| L-Valine methyl ester | rPEPT2 | 0.83 | Rat | Stable transfectants |
| Valacyclovir (L-valyl ester of acyclovir) | rPEPT1 | 2.7 | Rat | Stable transfectants |
| Valacyclovir (L-valyl ester of acyclovir) | rPEPT2 | 0.22 | Rat | Stable transfectants |
K_i_ (inhibition constant) values indicate the concentration of the compound required to produce half-maximum inhibition of the transporter-mediated uptake of a radiolabeled substrate. A lower K_i_ value signifies a higher affinity for the transporter.[2]
Table 2: Pharmacokinetic Parameters of L-Valine Ester Prodrugs
| Prodrug | Parent Drug | Fold Increase in Permeability (Caco-2 cells) | Oral Bioavailability (%) | Species |
| L-Valine-acyclovir | Acyclovir | ~7-fold | Not specified | Human (in vitro) |
| LVV-5'-(L)-valine prodrug (R1518) | Levovirin (LVV) | 48-fold | Not specified | Human (in vitro) |
| Valcyclopropavir | Cyclopropavir | Not applicable | 95% | Mouse |
This table highlights the significant improvement in drug delivery achieved by utilizing L-valine esters as prodrug moieties.[7]
Experimental Protocols
Caco-2 Cell Permeability Assay for Amino Acid Ester Prodrugs
This protocol is adapted from standard methods for assessing the intestinal permeability of drug candidates and can be used to evaluate the transport of this compound or its prodrug conjugates.[8][9][10]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells (passage number 25-40)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer (pH 6.5 for apical side, pH 7.4 for basolateral side)
-
Test compound (this compound or its conjugate) stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS or HPLC for sample analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Sub-culture the cells every 7 days.
-
Seed the Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be >200 Ω·cm² to indicate a confluent and intact monolayer.[10]
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. The Papp for Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment (e.g., 1.2 mL for a 12-well plate).
-
Prepare the dosing solution by diluting the test compound stock solution in the apical (donor) transport buffer to the desired final concentration (e.g., 10 µM).
-
Remove the buffer from the apical compartment and add the dosing solution (e.g., 0.4 mL for a 12-well plate).
-
Incubate the plate at 37°C on an orbital shaker (50 rpm) for a defined period (e.g., 60 or 120 minutes).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
To assess active efflux, perform the transport experiment in the reverse direction by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.
-
-
Sample Analysis:
-
Determine the concentration of the test compound in the collected samples using a validated LC-MS/MS or HPLC method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells (mol/s)
-
A is the surface area of the filter membrane (cm²)
-
C₀ is the initial concentration of the drug in the donor chamber (mol/cm³)
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio > 2 suggests the involvement of active efflux transporters.
-
Signaling Pathways and Experimental Workflows
L-Valine and the mTOR Signaling Pathway
L-valine, the parent amino acid of this compound, is a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway. mTOR is a central regulator of cell growth, proliferation, and protein synthesis.[6] After cellular uptake and intracellular hydrolysis of the ethyl ester, this compound is expected to exert similar effects on the mTOR pathway as L-valine. The activation of mTOR by amino acids is a complex process that leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.[11]
Caption: Simplified mTOR signaling pathway activated by L-valine.
Experimental Workflow for Prodrug Transport via PEPT1
The use of this compound as a prodrug moiety leverages the activity of intestinal peptide transporters like PEPT1 to enhance drug absorption. The following diagram illustrates a typical experimental workflow to investigate this mechanism.
Caption: Workflow for evaluating PEPT1-mediated transport of a prodrug.
Conclusion
This compound is a valuable and versatile compound in the toolkit of researchers in biochemistry and drug development. Its primary and most well-documented application is as a prodrug moiety to enhance the oral bioavailability of poorly permeable drugs by targeting intestinal amino acid and peptide transporters. Furthermore, its role as a protected amino acid in peptide synthesis and as a tool to study cellular metabolism and protein synthesis pathways underscores its importance in a variety of research contexts. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this compound in the laboratory.
References
- 1. [PDF] Role of peptide transporter PEPT1 in the intestinal absorption and pharmacokinetics of the amino acid ester prodrug valacyclover | Semantic Scholar [semanticscholar.org]
- 2. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. L -Valine ethyl ester 99 17609-47-1 [sigmaaldrich.com]
- 6. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transport of levovirin prodrugs in the human intestinal Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-Valine Ethyl Ester Hydrochloride in Unraveling Metabolic Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-valine, an essential branched-chain amino acid (BCAA), plays a pivotal role in cellular metabolism, extending beyond its fundamental function in protein synthesis to influence key signaling networks that govern cell growth, proliferation, and energy homeostasis. The use of L-valine derivatives, such as L-Valine ethyl ester hydrochloride, and their stable isotope-labeled counterparts, has become an indispensable tool for researchers delving into the complexities of metabolic pathways. This technical guide provides a comprehensive overview of the application of this compound and its isotopic analogs in metabolic research, with a focus on stable isotope tracing methodologies, quantitative data analysis, and the elucidation of signaling cascades, particularly the mTOR pathway. Detailed experimental protocols and data visualization are provided to equip researchers with the necessary knowledge to effectively utilize these compounds in their studies.
Introduction: The Significance of L-Valine in Metabolic Research
L-valine is not merely a building block for proteins; it is an active participant in a multitude of cellular processes. As a BCAA, its catabolism contributes to the tricarboxylic acid (TCA) cycle, providing energy and biosynthetic precursors.[1] Dysregulation of BCAA metabolism has been implicated in various pathological conditions, including metabolic syndrome, diabetes, and cancer, making the study of L-valine's metabolic fate a critical area of research.[2][3]
This compound is a derivative of L-valine that offers enhanced bioavailability and is utilized in biochemical research to study protein synthesis and metabolic pathways.[4] In the context of metabolic studies, the use of stable isotope-labeled L-valine (e.g., ¹³C-L-valine) is particularly powerful. By introducing these "heavy" amino acids into cellular systems, researchers can trace the path of carbon and nitrogen atoms through various metabolic networks using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This approach, known as stable isotope tracing or metabolic flux analysis, provides a dynamic view of cellular metabolism that is unattainable through static measurements of metabolite concentrations alone.
Core Applications in Metabolic Pathway Studies
The application of this compound and its isotopically labeled forms in metabolic research is multifaceted:
-
Metabolic Flux Analysis (MFA): Tracing the incorporation of stable isotopes from L-valine into downstream metabolites allows for the quantification of the rate of metabolic reactions (fluxes) through pathways like the TCA cycle.[6]
-
Elucidation of Biosynthetic Pathways: Researchers can identify the contribution of L-valine to the synthesis of other molecules, such as other amino acids or lipids.
-
Understanding Disease Metabolism: By comparing the metabolic fate of L-valine in healthy versus diseased cells (e.g., cancer cells), scientists can uncover metabolic reprogramming and identify potential therapeutic targets.
-
Drug Discovery and Development: The effect of novel drug candidates on L-valine metabolism can be assessed to understand their mechanism of action and potential off-target effects.[7]
-
Signal Transduction Studies: L-valine and other amino acids are potent activators of key signaling hubs like the mechanistic target of rapamycin complex 1 (mTORC1), which regulates cell growth and proliferation.[8][9]
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of L-valine supplementation on cellular metabolism and signaling.
Table 1: Effect of L-Valine Supplementation on Intracellular Metabolite Concentrations
| Metabolite | Control (Relative Abundance) | L-Valine Supplementation (Relative Abundance) | Fold Change | p-value |
| α-Ketoglutarate | 1.00 ± 0.12 | 1.45 ± 0.18 | 1.45 | < 0.05 |
| Succinate | 1.00 ± 0.09 | 1.62 ± 0.21 | 1.62 | < 0.05 |
| Malate | 1.00 ± 0.15 | 1.38 ± 0.19 | 1.38 | < 0.05 |
| Citrate | 1.00 ± 0.11 | 1.25 ± 0.14 | 1.25 | > 0.05 |
| 3-Hydroxyisobutyrate (3-HIB) | 1.00 ± 0.20 | 3.50 ± 0.45 | 3.50 | < 0.01 |
Data are presented as mean ± standard deviation and are representative of typical findings in metabolomics studies. Actual values will vary depending on the experimental system.
Table 2: Effect of L-Valine on mTORC1 Signaling Pathway Phosphorylation
| Protein | Control (Relative Phosphorylation) | L-Valine Stimulation (Relative Phosphorylation) | Fold Change | p-value |
| mTOR (Ser2448) | 1.00 ± 0.15 | 2.50 ± 0.30 | 2.50 | < 0.01 |
| S6K1 (Thr389) | 1.00 ± 0.21 | 3.10 ± 0.42 | 3.10 | < 0.01 |
| 4E-BP1 (Thr37/46) | 1.00 ± 0.18 | 2.80 ± 0.35 | 2.80 | < 0.01 |
| Akt (Ser473) | 1.00 ± 0.13 | 1.10 ± 0.15 | 1.10 | > 0.05 |
Data are presented as mean ± standard deviation from quantitative proteomics (e.g., SILAC) or Western blot analysis. Values are illustrative of the expected effects.
Experimental Protocols
Protocol for Stable Isotope Tracing of ¹³C-L-Valine in Cultured Mammalian Cells
This protocol outlines a typical workflow for a stable isotope tracing experiment using uniformly labeled ¹³C-L-Valine to investigate its entry into the TCA cycle in adherent mammalian cells.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Standard cell culture medium (e.g., DMEM)
-
L-Valine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
Unlabeled L-Valine
-
Uniformly labeled L-Valine ([U-¹³C₅]-L-Valine)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Liquid nitrogen or dry ice
Procedure:
-
Media Preparation:
-
Prepare "Light" medium: L-Valine-free DMEM supplemented with 10% dFBS, 1% Penicillin-Streptomycin, and the normal concentration of unlabeled L-Valine.
-
Prepare "Heavy" medium: L-Valine-free DMEM supplemented with 10% dFBS, 1% Penicillin-Streptomycin, and [U-¹³C₅]-L-Valine at the same concentration as the "Light" medium.
-
-
Cell Culture and Labeling:
-
Culture cells in the "Light" medium until they reach the desired confluency (typically 70-80%).
-
For the labeling experiment, aspirate the "Light" medium and replace it with the "Heavy" medium.
-
Incubate the cells in the "Heavy" medium for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of ¹³C into downstream metabolites and achieve isotopic steady-state.
-
-
Metabolite Extraction (Quenching):
-
At each time point, rapidly quench metabolism by placing the culture dish on a bed of dry ice.
-
Aspirate the "Heavy" medium and quickly wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the dish (e.g., 1 mL for a 6-well plate).
-
Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell lysate vigorously.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate and detect the mass isotopologues of TCA cycle intermediates and other metabolites.
-
-
Data Analysis:
-
Process the raw LC-MS data to identify peaks and determine the mass isotopologue distributions (MIDs) for metabolites of interest.
-
Correct the MIDs for the natural abundance of ¹³C.
-
Use the corrected MIDs to calculate the fractional contribution of L-valine to each metabolite pool and to model metabolic fluxes using appropriate software (e.g., INCA, Metran).
-
Visualization of Pathways and Workflows
L-Valine Catabolism and Entry into the TCA Cycle
The following diagram illustrates the metabolic breakdown of L-valine and its subsequent entry into the TCA cycle as succinyl-CoA.
Caption: Catabolic pathway of L-valine to succinyl-CoA for entry into the TCA cycle.
Experimental Workflow for Stable Isotope Tracing
The diagram below outlines the key steps in a stable isotope tracing experiment using labeled L-valine.
Caption: Workflow for a stable isotope tracing experiment with L-valine.
L-Valine and the mTORC1 Signaling Pathway
L-valine, along with other amino acids, activates the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis. The following diagram depicts a simplified model of this activation.
Caption: Simplified model of L-valine-mediated activation of the mTORC1 pathway.
Conclusion
This compound and its stable isotope-labeled analogs are powerful tools for dissecting the intricate network of metabolic pathways. Through techniques like stable isotope tracing and metabolic flux analysis, researchers can gain unprecedented insights into the dynamic regulation of cellular metabolism in both physiological and pathological states. The ability to quantitatively track the fate of L-valine and observe its influence on signaling cascades such as the mTOR pathway provides a robust platform for fundamental research and the development of novel therapeutic strategies targeting metabolic vulnerabilities. This guide provides a foundational framework for the application of these essential compounds in advancing our understanding of cellular metabolism.
References
- 1. Key Intermediate in Biological Metabolism: L-Valine [ahb-global.com]
- 2. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of valine and its metabolite in improving triglyceride synthesis of porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway [mdpi.com]
- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for L-Valine Ethyl Ester Hydrochloride in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a powerful methodology for the production of peptides, particularly for large-scale synthesis and for peptides that are challenging to produce via solid-phase techniques.[1] L-Valine ethyl ester hydrochloride is a key building block in this process, serving as the C-terminal residue onto which the peptide chain is built. The ethyl ester group protects the C-terminal carboxylic acid, while the hydrochloride salt ensures stability and improves handling of the amino acid derivative.[2]
Due to the sterically hindered nature of the valine side chain, its incorporation into a peptide sequence can present challenges, including incomplete acylation and a higher propensity for racemization.[3] Therefore, the careful selection of coupling reagents, additives, and reaction conditions is critical to ensure high yields and purity of the final peptide product.[1]
These application notes provide detailed protocols for the use of this compound in solution-phase peptide synthesis, a comparative overview of common coupling reagents, and troubleshooting guidance for common challenges.
Data Presentation: Performance of Coupling Reagents for Valine Incorporation
The choice of coupling reagent is paramount for the successful incorporation of a sterically hindered amino acid like valine. The following table summarizes the performance of common coupling reagents based on reported coupling efficiencies and racemization levels.
| Coupling Reagent | Additive | Typical Coupling Time | Coupling Efficiency (%) | Racemization (%) | Key Advantages | Key Disadvantages |
| DCC (Dicyclohexylcarbodiimide) | HOBt | 2-4 hours | 85-95% | 1-5% | Low cost.[3] | Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[3][4] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt/Oxyma | 1-2 hours | >95% | <2% | Water-soluble urea byproduct allows for easy removal by aqueous work-up. | Higher cost than DCC. |
| DIC (Diisopropylcarbodiimide) | HOBt/Oxyma | 1-2 hours | >99% | <1% | Soluble diisopropylurea (DIU) byproduct. | |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | 20-45 minutes | >95% | Very Low | Highly efficient for hindered couplings; fast reaction times.[5] | Higher cost; should be used with a non-nucleophilic base like DIPEA.[6] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | 30-60 minutes | 90-95% | Low | Cost-effective and reliable for both routine and challenging couplings.[6] | |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | 30-60 minutes | 90-95% | Low | Byproducts are generally less problematic than those from BOP.[5] |
Experimental Protocols
Protocol 1: Synthesis of Boc-L-Valyl-L-Valine Ethyl Ester (Boc-Val-Val-OEt) using EDC/HOBt
This protocol details the coupling of N-terminally protected Boc-L-Valine to this compound.
Materials:
-
Boc-L-Valine (Boc-Val-OH)
-
This compound (H-Val-OEt·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[7]
-
1-Hydroxybenzotriazole (HOBt)[7]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Preparation of L-Valine ethyl ester free base: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.1 equivalents) dropwise and stir for 20 minutes at 0 °C to neutralize the hydrochloride salt.[1]
-
Coupling Reaction: In a separate flask, dissolve Boc-L-Valine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[1]
-
Add the solution of free L-Valine ethyl ester from step 1 to the Boc-L-Valine/HOBt solution.
-
Cool the combined solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.[8]
-
Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.[1]
-
Wash the organic phase sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1][9] This removes the water-soluble EDC byproduct and any unreacted starting materials.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure dipeptide, Boc-Val-Val-OEt.[10]
Protocol 2: N-terminal Boc Deprotection of Boc-Val-Val-OEt
This protocol describes the removal of the Boc protecting group to prepare the dipeptide for further chain elongation.
Materials:
-
Boc-Val-Val-OEt (from Protocol 1)
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Diethyl ether (cold)
Procedure:
-
Dissolution: Dissolve the purified Boc-Val-Val-OEt (1.0 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[7]
-
Deprotection: Add 4 M HCl in dioxane (5-10 equivalents per Boc group) to the solution at 0 °C.[7][6]
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour.[6][11] The progress can be monitored by TLC.
-
Work-up:
-
Upon completion, remove the solvent under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the hydrochloride salt of the dipeptide (H-Val-Val-OEt·HCl).[5]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting dipeptide salt is ready for the next coupling step.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes and Protocols for Chiral Resolution Using L-Valine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development and manufacturing of enantiomerically pure pharmaceuticals and fine chemicals. The separation of racemic mixtures into their constituent enantiomers is often achieved by forming diastereomeric salts with a chiral resolving agent. This method leverages the different physicochemical properties of diastereomers, such as solubility, allowing for their separation by techniques like fractional crystallization.
L-Valine ethyl ester hydrochloride is a readily available and optically pure chiral compound derived from the natural amino acid L-valine. After neutralization, L-valine ethyl ester can act as a chiral base to resolve racemic carboxylic acids. This document provides a detailed protocol for the use of this compound as a resolving agent, based on established principles of diastereomeric salt crystallization.[1] While specific literature detailing this exact application is limited, the following protocol is a generalized procedure adaptable for the resolution of various racemic carboxylic acids.
Principle of Resolution
The fundamental principle involves the reaction of a racemic carboxylic acid (a 1:1 mixture of R- and S-enantiomers) with an enantiomerically pure chiral base, in this case, L-valine ethyl ester (the free base form). This reaction forms a mixture of two diastereomeric salts: (R-acid)-(L-base) and (S-acid)-(L-base). These diastereomers are not mirror images and thus exhibit different physical properties, most notably different solubilities in a given solvent system. Through careful selection of a solvent, one diastereomer can be selectively crystallized from the solution, leaving the other diastereomer enriched in the mother liquor. The enantiomerically pure acid can then be recovered from the isolated diastereomeric salt.
Experimental Protocols
Preparation of L-Valine Ethyl Ester (Free Base) from Hydrochloride Salt
Objective: To prepare the free amine form of L-valine ethyl ester from its hydrochloride salt for use as the resolving agent.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃) or a mild aqueous base (e.g., 1 M NaOH)
-
Organic solvent (e.g., Dichloromethane (DCM) or Ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolve this compound in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate or 1 M NaOH with stirring until the pH of the aqueous solution is basic (pH > 8).
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of DCM).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
The resulting solution contains the L-valine ethyl ester free base and can be used directly in the next step. The concentration can be determined by evaporating the solvent from a small aliquot.
Diastereomeric Salt Formation and Crystallization
Objective: To form diastereomeric salts between the racemic carboxylic acid and L-valine ethyl ester and to selectively crystallize one of the diastereomers.
Materials:
-
Racemic carboxylic acid (e.g., racemic ibuprofen, naproxen, or other chiral acid)
-
L-Valine ethyl ester (free base solution from the previous step)
-
Crystallization solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures thereof)
Procedure:
-
Dissolve the racemic carboxylic acid in a suitable crystallization solvent. The choice of solvent is crucial and may require screening to find one where the diastereomeric salts have a significant solubility difference.
-
Add the solution of L-valine ethyl ester (typically 0.5 to 1.0 equivalents relative to the racemic acid) to the carboxylic acid solution with stirring.
-
Heat the mixture gently to ensure complete dissolution of the formed salts.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the less soluble diastereomeric salt.
-
If crystallization does not occur, try techniques such as scratching the inner wall of the flask with a glass rod or adding a seed crystal of the desired diastereomer if available.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
Liberation of the Enantiomerically Enriched Carboxylic Acid
Objective: To recover the enantiomerically pure carboxylic acid from the isolated diastereomeric salt.
Materials:
-
Isolated diastereomeric salt
-
Aqueous acid solution (e.g., 1 M HCl or 1 M H₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate or DCM)
-
Deionized water
-
Brine solution
Procedure:
-
Suspend the collected diastereomeric salt in a mixture of water and an organic extraction solvent.
-
Acidify the aqueous layer by slowly adding the aqueous acid solution until the pH is acidic (pH < 2). This will protonate the carboxylic acid and keep the L-valine ethyl ester in the aqueous layer as its hydrochloride salt.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., 2 x 30 mL).
-
Combine all organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the recovered carboxylic acid should be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for separating and quantifying enantiomers.
-
Polarimetry: The specific rotation of the resolved acid can be measured and compared to the known value for the pure enantiomer.
Data Presentation
The following tables provide a template for summarizing the quantitative data from the resolution experiments.
Table 1: Solvent Screening for Diastereomeric Salt Crystallization
| Entry | Solvent System | Temperature (°C) | Yield of Salt (%) | Diastereomeric Excess (d.e.) of Crystals (%) |
| 1 | Ethanol | 4 | 45 | 85 |
| 2 | Acetone | 4 | 38 | 92 |
| 3 | Ethyl Acetate | 4 | 52 | 78 |
| 4 | Methanol/Water (9:1) | 0 | 60 | 95 |
Table 2: Characterization of Resolved Enantiomer
| Property | Literature Value (S-enantiomer) | Experimental Value | Method |
| Melting Point | e.g., 155-157 °C | 154-156 °C | Capillary Melting Point |
| Specific Rotation [α]²⁰D | e.g., +57° (c=1, EtOH) | +55.5° (c=1, EtOH) | Polarimetry |
| Enantiomeric Excess | >99% | 98% | Chiral HPLC |
Mandatory Visualization
The following diagrams illustrate the key workflows in the chiral resolution process using this compound.
Caption: Workflow for chiral resolution of a racemic carboxylic acid using L-Valine ethyl ester.
Caption: Logical relationship of species in the diastereomeric salt resolution process.
References
Application of L-Valine Ethyl Ester Hydrochloride in Chiral Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Valine ethyl ester hydrochloride, a readily available and cost-effective chiral building block, serves as a versatile precursor in asymmetric synthesis. Its inherent chirality, stemming from the L-valine backbone, is effectively exploited in the construction of chiral auxiliaries, ligands for asymmetric catalysis, and chiral stationary phases for enantiomeric separation. This document provides detailed application notes and experimental protocols for the use of this compound in the diastereoselective synthesis of non-proteinogenic α-amino acids via the Schöllkopf bis-lactim ether method, in the enantioselective Henry reaction catalyzed by chiral cobalt complexes, and in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC).
Introduction: The Role of this compound in Chiral Synthesis
Chirality is a fundamental aspect of molecular recognition in biological systems, making the stereoselective synthesis of enantiomerically pure compounds a critical endeavor in drug discovery and development. L-valine, a proteinogenic amino acid, provides a readily accessible source of chirality. Its ethyl ester hydrochloride derivative is a stable, crystalline solid that serves as a convenient starting material for various synthetic transformations. The bulky isopropyl group of the valine moiety plays a crucial role in inducing stereoselectivity by providing effective steric hindrance, thereby directing the approach of reactants to one face of a prochiral center.
This document outlines three key applications of this compound in chiral synthesis, providing detailed protocols and quantitative data to guide researchers in their synthetic efforts.
Application I: Chiral Auxiliary in the Schöllkopf Asymmetric Synthesis of α-Amino Acids
The Schöllkopf bis-lactim ether method is a powerful strategy for the asymmetric synthesis of non-proteinogenic α-amino acids.[1][2] In this approach, a chiral auxiliary derived from L-valine directs the diastereoselective alkylation of a glycine enolate equivalent. This compound is a common starting material for the synthesis of the necessary L-valine methyl ester, which is then used to construct the chiral auxiliary.
General Principle
The synthesis involves the formation of a diketopiperazine from L-valine and glycine, followed by O-methylation to form the bis-lactim ether. Deprotonation of the glycine unit creates a nucleophilic center where one face is sterically shielded by the isopropyl group of the valine auxiliary.[3][4] Subsequent alkylation with an electrophile proceeds with high diastereoselectivity.[1] Acidic hydrolysis then cleaves the auxiliary, yielding the desired α-amino acid and recovering the chiral auxiliary.[3] This method typically achieves high diastereomeric excess (de > 95%) and, after hydrolysis, high enantiomeric excess (ee > 95%).[1]
Workflow for Schöllkopf Asymmetric Synthesis
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Valine Ethyl Ester Hydrochloride as a Protecting Group for Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the desired chemical transformations. For the amino acid L-valine, which possesses a sterically hindered isopropyl side chain, temporary protection of its carboxylic acid and amino functionalities is often a prerequisite for successful coupling reactions. L-valine ethyl ester hydrochloride serves as a stable, crystalline solid that effectively protects the carboxylic acid moiety of L-valine. This protection strategy allows for the selective reaction of the free amino group in subsequent synthetic steps, such as peptide bond formation.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis (protection), deprotection, and utilization of this compound in chemical synthesis.
Data Presentation
Table 1: Synthesis of this compound via Fischer Esterification
| Parameter | Value/Condition | Reference |
| Reaction | Fischer Esterification | General Chemistry Principle |
| Reagents | L-Valine, Absolute Ethanol, Hydrogen Chloride (gas) or Thionyl Chloride | [3] |
| Solvent | Absolute Ethanol | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | 4 - 24 hours | [3] |
| Reported Yield | 60-65% (for methyl ester) | [4] |
| Purity | ≥ 99% (HPLC) | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆ClNO₂ | [1] |
| Molecular Weight | 181.66 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 102-105 °C | [2] |
| Solubility | Soluble in water and alcohol | General Knowledge |
| Optical Rotation | [α]₂₀/D +6.7° (c = 2 in H₂O) | [2] |
Table 3: Application in Peptide Synthesis - Coupling Parameters
| Parameter | Reagent/Condition | Key Advantages | Reference |
| Deprotection of Amine | Triethylamine (TEA) or Diisopropylethylamine (DIEA) | Neutralizes the hydrochloride salt to liberate the free amine | General Peptide Synthesis Knowledge |
| Coupling Reagents | HATU, HBTU, TBTU, DIC/HOBt | High coupling efficiency, minimized racemization | General Peptide Synthesis Knowledge |
| Solvent | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Good solubility for reagents and growing peptide chain | General Peptide Synthesis Knowledge |
| Monitoring | Kaiser Test, Chloranil Test | Colorimetric tests to monitor the completion of the coupling reaction | General Peptide Synthesis Knowledge |
Experimental Protocols
Protocol 1: Synthesis of this compound (Protection of Carboxylic Acid)
This protocol is based on the general principles of Fischer esterification.
Materials:
-
L-Valine
-
Absolute Ethanol (EtOH)
-
Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas
-
Anhydrous Diethyl Ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation of Ethanolic HCl: In a fume hood, slowly add thionyl chloride (1.1 eq.) dropwise to ice-cold absolute ethanol (e.g., 100 mL for 0.1 mol of L-Valine) with stirring. Alternatively, bubble dry HCl gas through the ethanol until saturation.
-
Reaction Setup: To the freshly prepared ethanolic HCl solution, add L-Valine (1.0 eq.).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a solid or a viscous oil.
-
Purification: Recrystallize the crude product from a minimal amount of hot absolute ethanol by the slow addition of anhydrous diethyl ether. Cool the mixture in an ice bath to facilitate crystallization.
-
Drying: Filter the crystals and wash with cold anhydrous diethyl ether. Dry the purified this compound under vacuum.
Expected Yield: 60-65% (based on the methyl ester synthesis).[4]
Protocol 2: Deprotection of this compound (Hydrolysis)
This protocol describes the saponification (base-catalyzed hydrolysis) of the ethyl ester to regenerate the free carboxylic acid.
Materials:
-
This compound
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Water
-
Tetrahydrofuran (THF) or Ethanol (EtOH)
-
Hydrochloric Acid (HCl), 1M solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) in a mixture of water and a co-solvent like THF or ethanol (e.g., 1:1 v/v).
-
Saponification: Add a solution of LiOH (1.1 - 2.0 eq.) or NaOH (1.1 - 2.0 eq.) in water to the reaction mixture.[5][6][7]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until all the starting material is consumed. This typically takes a few hours.
-
Neutralization: After the reaction is complete, carefully acidify the mixture to a pH of approximately 6-7 with 1M HCl.[6] This step protonates the carboxylate to form the free carboxylic acid.
-
Isolation: If a co-solvent was used, remove it under reduced pressure. The aqueous solution can then be lyophilized to obtain the crude L-valine.
-
Purification: The crude L-valine can be further purified by recrystallization from water/ethanol.
Expected Yield: Typically high to quantitative, but may require optimization.
Protocol 3: Application in Peptide Coupling
This protocol outlines the use of this compound in a typical peptide coupling reaction.
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIEA)
-
Anhydrous DMF
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Amine Deprotection: Dissolve this compound (1.0 eq.) in anhydrous DMF. Add DIEA (2.0 eq.) to neutralize the hydrochloride and liberate the free amine. Stir for 10-15 minutes at room temperature.
-
Activation of Carboxylic Acid: In a separate vessel, dissolve the N-protected amino acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
Coupling: Add the activated N-protected amino acid solution to the solution containing the free amine of L-valine ethyl ester.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using the Kaiser test. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, the solvent can be removed under vacuum. The residue can then be taken up in a suitable solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., dilute acid, brine, and bicarbonate solution) to remove excess reagents and by-products.
-
Purification: The crude dipeptide can be purified by column chromatography or recrystallization.
Visualizations
Synthesis of this compound Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Deprotection of this compound Workflow
Caption: A flowchart outlining the process of hydrolyzing this compound to L-Valine.
Peptide Coupling Workflow
Caption: A flowchart detailing the steps for using this compound in peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L-バリンエチルエステル 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scielo.br [scielo.br]
- 4. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 5. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: L-Valine Ethyl Ester Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valine ethyl ester hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. As a derivative of the essential amino acid L-valine, its esterification enhances its utility in organic synthesis by protecting the carboxylic acid functionality. This modification facilitates its use as a nucleophile in coupling reactions, making it a valuable precursor for the synthesis of complex active pharmaceutical ingredients (APIs). Its hydrochloride salt form improves stability and handling properties.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of prominent pharmaceuticals, focusing on the antiviral agent Valacyclovir and the antihypertensive drug Valsartan. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers in the efficient and effective use of this versatile intermediate.
Key Applications in Pharmaceutical Synthesis
This compound serves as a crucial starting material for introducing the L-valine moiety into drug molecules. This is particularly important for prodrug strategies, where the amino acid ester can enhance the bioavailability of a parent drug. Upon absorption, the ester is cleaved by endogenous esterases to release the active drug and the natural amino acid, L-valine.
Synthesis of Valacyclovir
Valacyclovir is the L-valine ester prodrug of Acyclovir, an antiviral medication used to treat herpes virus infections. The addition of the L-valine ester significantly increases the oral bioavailability of Acyclovir from 10-20% to approximately 55%. The synthesis of Valacyclovir typically involves the N-protection of L-valine or its ester, followed by coupling with Acyclovir and subsequent deprotection.
The synthesis of Valacyclovir from this compound can be conceptualized in three main stages:
-
N-Protection: The amino group of L-Valine ethyl ester is protected to prevent side reactions during the subsequent coupling step. Common protecting groups include benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc).
-
Coupling with Acyclovir: The N-protected L-Valine ethyl ester is coupled with Acyclovir, typically in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Deprotection: The protecting group is removed to yield Valacyclovir, which is then converted to its hydrochloride salt for improved stability and solubility.
Experimental Workflow for Valacyclovir Synthesis
Caption: Workflow for the synthesis of Valacyclovir HCl.
Protocol 1: N-Protection of this compound (Boc Protection)
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
-
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and free the amine.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-Valine ethyl ester.
-
Protocol 2: Coupling of N-Boc-L-Valine Ethyl Ester with Acyclovir
-
Materials:
-
N-Boc-L-Valine ethyl ester
-
Acyclovir
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve N-Boc-L-Valine ethyl ester (1.5 eq) in DMF and cool to -5 °C.[1]
-
Add a solution of DCC (1.5 eq) in DMF, maintaining the temperature below 0 °C.[1]
-
After 20 minutes, add Acyclovir (1.0 eq) and DMAP (0.15 eq).[1]
-
Stir the reaction mixture at -5 to 0 °C for approximately 6 hours, monitoring by TLC.[1]
-
Filter off the dicyclohexylurea byproduct.
-
Remove approximately 80% of the DMF by distillation under reduced pressure.
-
Dilute the remaining solution with water to precipitate the crude N-Boc-Valacyclovir.
-
Protocol 3: Deprotection of N-Boc-Valacyclovir and Salt Formation
-
Materials:
-
N-Boc-Valacyclovir
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol, water)
-
-
Procedure:
-
Dissolve the crude N-Boc-Valacyclovir in a suitable solvent like isopropanol.
-
Add a solution of hydrochloric acid and stir at room temperature.
-
Monitor the deprotection by TLC or HPLC.
-
Upon completion, the Valacyclovir hydrochloride product may precipitate.
-
The precipitate can be collected by filtration, washed with a cold solvent (e.g., acetone), and dried under vacuum.
-
A reported purification method involves dissolving the crude product in water and then adding acetone to precipitate the pure Valacyclovir hydrochloride.[1]
-
| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |
| N-Protection (Boc) | L-Valine ethyl ester HCl | (Boc)₂O, TEA | DCM | 0 to RT | 12-16 | >95 | >98 | General Protocol |
| Coupling | N-Boc-L-Valine ethyl ester, Acyclovir | DCC, DMAP | DMF | -5 to 0 | ~6 | ~97 | 98.2 | [2] |
| Deprotection (Boc) | N-Boc-Valacyclovir | HCl | Isopropanol | RT | 2-4 | ~92 | 97.93 | [2] |
| Deprotection (Cbz) | N-Cbz-Valacyclovir | Pd/C, H₂, HCl | Water | RT | - | ≥90 | ≥99.5 | [3] |
| Purification | Crude Valacyclovir HCl | Water/Acetone | - | - | - | 96 | - | [1] |
Synthesis of Valsartan
Valsartan is an angiotensin II receptor blocker used to treat high blood pressure and heart failure. The synthesis of Valsartan involves the coupling of an L-valine derivative with a substituted biphenyl moiety. L-Valine methyl ester hydrochloride is a commonly used starting material for this synthesis.[4][5][6] The corresponding ethyl ester can be used in a similar synthetic route.
A common route for Valsartan synthesis involves the following key steps:
-
N-Acylation: L-Valine ethyl ester is acylated with valeryl chloride.
-
N-Alkylation: The acylated product is then alkylated with a brominated biphenyl intermediate.
-
Cross-Coupling: A cross-coupling reaction, such as a Suzuki or Negishi coupling, is used to form the biphenyltetrazole structure.[4][5]
-
Hydrolysis: The ester is hydrolyzed to yield the final Valsartan acid.
Reaction Pathway for Valsartan Synthesis
Caption: Key steps in the synthesis of Valsartan.
Protocol 4: N-Acylation of L-Valine Ethyl Ester
-
Materials:
-
This compound
-
Valeryl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Cool the mixture to 0 °C.
-
Add TEA (2.1 eq) to the suspension.
-
Add valeryl chloride (1.05 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at room temperature for 2-3 hours.
-
Wash the reaction mixture with water, 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give N-pentanoyl-L-Valine ethyl ester.
-
Protocol 5: Synthesis of Valsartan via Suzuki Coupling (Conceptual)
Note: This is a conceptual protocol for the key coupling step, specific biphenyl precursors may vary.
-
Materials:
-
N-Alkylated L-Valine ethyl ester intermediate
-
A suitable boronic acid derivative of the tetrazole-biphenyl moiety
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water)
-
-
Procedure:
-
To a solution of the N-alkylated L-Valine ethyl ester intermediate (1.0 eq) and the boronic acid derivative (1.1 eq) in a toluene/water mixture, add the base.
-
Degas the mixture with nitrogen or argon.
-
Add the palladium catalyst.
-
Heat the reaction mixture to reflux and monitor by TLC or HPLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer and concentrate. Purify the crude product by chromatography to obtain the Valsartan ethyl ester.
-
Protocol 6: Hydrolysis of Valsartan Ethyl Ester
-
Materials:
-
Valsartan ethyl ester
-
Sodium hydroxide (NaOH)
-
Methanol or Ethanol/Water mixture
-
-
Procedure:
-
Dissolve Valsartan ethyl ester in a mixture of alcohol and water.
-
Add an aqueous solution of NaOH (e.g., 3N NaOH).[7]
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC/HPLC).[7]
-
Cool the reaction mixture and acidify with HCl to precipitate Valsartan.
-
Filter the solid, wash with water, and dry to obtain the final product.
-
| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| N-Acylation | L-Valine methyl ester HCl, Valeryl chloride | TEA | DCM | 0 to RT | 2-3 | 95 | [6][7] |
| N-Alkylation | N-Pentanoyl-L-Valine methyl ester, 4-Bromobenzyl bromide | NaH | THF | RT | - | 70 | [7] |
| Negishi Coupling | Alkylated Intermediate, Organozinc reagent | Pd(OAc)₂, Q-phos | THF | 75 | 2 | 80 | [7] |
| Hydrolysis | Valsartan methyl ester | 3N NaOH | Methanol | Reflux | - | 90 | [7] |
| Overall Yield | L-Valine methyl ester HCl | - | - | - | - | 60 | [5] |
Note: The data for Valsartan synthesis is primarily reported for the methyl ester, but similar yields are expected for the ethyl ester.
Conclusion
This compound is a valuable and versatile chiral building block in the synthesis of complex pharmaceuticals. Its application in the preparation of Valacyclovir and Valsartan highlights its importance in modern drug development. The provided protocols and data serve as a practical guide for researchers, enabling the efficient incorporation of the L-valine moiety to enhance the therapeutic properties of drug candidates. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and purity while minimizing side reactions such as racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2003041647A2 - Synthesis and purification of valacyclovir - Google Patents [patents.google.com]
- 3. US20140296520A1 - Process for the preparation of valacyclovir hydrochloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
- 7. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Valine Ethyl Ester Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
L-Valine ethyl ester hydrochloride is a pivotal chiral intermediate in the field of drug discovery and development. As a derivative of the essential amino acid L-valine, it serves as a crucial building block in the synthesis of various pharmaceuticals, most notably antiviral prodrugs.[1] Its incorporation into a drug molecule can significantly enhance bioavailability, a critical factor in drug efficacy. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key antiviral agents.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in synthesis.
| Property | Value | Reference |
| Synonyms | L-Val-OEt·HCl | [1] |
| CAS Number | 17609-47-1 | [1] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | ~100-105 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Optical Rotation | [α]D²⁰ = +6.5 ± 1° (c=2 in H₂O) | [1] |
| Storage Conditions | 0-8°C | [1] |
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of several antiviral drugs. Its primary function is to form a prodrug, which is a pharmacologically inactive compound that is converted into an active drug within the body. This approach is often used to improve the oral bioavailability of the parent drug.
Key Therapeutic Areas:
-
Antiviral Agents: The most prominent application is in the synthesis of L-valyl ester prodrugs of nucleoside analogues that inhibit viral replication.[3] Examples include:
-
Valacyclovir: The L-valyl ester of acyclovir, used to treat herpes simplex and varicella-zoster virus infections.[4][5] Valacyclovir has a significantly higher oral bioavailability (around 55%) compared to acyclovir (10-20%).[5]
-
Valganciclovir: The L-valyl ester of ganciclovir, used for the treatment of cytomegalovirus (CMV) retinitis.[3][6]
-
-
Peptide Synthesis: It is utilized in peptide synthesis, which is crucial for the development of peptide-based therapeutics.[1][2]
Mechanism of Action as a Prodrug
The L-valine ethyl ester moiety is recognized by peptide transporters in the intestine, leading to enhanced absorption of the drug molecule. Once absorbed, the ester bond is cleaved by esterases in the liver and intestines, releasing the active antiviral agent.
Caption: Prodrug activation pathway of Valacyclovir.
Experimental Protocols
The following protocols are generalized procedures based on published literature for the synthesis of valacyclovir, illustrating the use of L-valine derivatives as intermediates.
Protocol 1: Synthesis of N-Carbobenzyloxy-L-valine (Cbz-L-valine)
This initial step involves the protection of the amino group of L-valine, a prerequisite for the subsequent esterification with the parent drug molecule.
Workflow:
Caption: Workflow for N-Cbz-L-valine synthesis.
Materials:
-
L-Valine
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Hydroxide (NaOH)
-
Dioxane
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Water
Procedure:
-
Dissolve L-Valine in an aqueous solution of NaOH.
-
Cool the solution to 0-5 °C in an ice bath.
-
Simultaneously add Benzyl Chloroformate and a solution of NaOH dropwise, maintaining the pH between 9-10 and the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Wash the reaction mixture with an organic solvent like ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer with cold dilute HCl to a pH of approximately 2, leading to the precipitation of Cbz-L-valine.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield N-Cbz-L-valine.
Protocol 2: Synthesis of Valacyclovir Hydrochloride
This protocol outlines the coupling of N-protected L-valine with acyclovir, followed by deprotection to yield the final product.
Step 2a: Coupling of N-Cbz-L-valine with Acyclovir
Materials:
-
N-Cbz-L-valine (from Protocol 1)
-
Acyclovir
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Cbz-L-valine in DMF and cool the solution to -5 °C.[5]
-
Add a solution of DCC in DMF to the mixture while maintaining the temperature below 0 °C.[5]
-
Stir the mixture for approximately 20 minutes, then add acyclovir and DMAP.[5]
-
Continue stirring the reaction mixture at -5 to 0 °C for about 6 hours.[5]
-
Filter the precipitated dicyclohexylurea (DCU).
-
Remove the majority of the solvent by distillation under reduced pressure.[5]
-
Dilute the remaining solution with water to precipitate the product, N-Cbz-protected valacyclovir.[5]
-
Filter, wash, and dry the product.
Step 2b: Deprotection to form Valacyclovir Hydrochloride
Materials:
-
N-Cbz-protected valacyclovir (from Step 2a)
-
Palladium on Carbon (5% or 10% Pd/C)
-
Hydrochloric Acid (HCl)
-
Methanol or another suitable solvent
Procedure:
-
Suspend the N-Cbz-protected valacyclovir in a suitable solvent such as methanol.
-
Hydrogenate the mixture under hydrogen pressure (e.g., 50 psi) until the reaction is complete (typically monitored by TLC or HPLC).[7][8]
-
Filter the catalyst from the reaction mixture.
-
Concentrate the filtrate under reduced pressure to obtain crude valacyclovir hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous isopropanol, to yield pure valacyclovir hydrochloride.[9]
Summary of a Reported Industrial Process for Valacyclovir:
| Step | Reactants | Reagents/Catalysts | Solvent | Yield | Purity | Reference |
| Coupling | Acyclovir, N-Cbz-L-valine | DCC, DMAP | DMF | ~55% (overall) | - | [5] |
| Deprotection | N-Cbz-valacyclovir | 5% Pd/C, Mineral Acid | Water (no organic solvent) | ≥90% | ≥99.5% | [7][10] |
Conclusion
This compound and its N-protected derivatives are indispensable intermediates in modern drug discovery. Their application in forming prodrugs, particularly for antiviral nucleoside analogues like acyclovir and ganciclovir, has successfully overcome challenges of poor oral bioavailability, leading to improved therapeutic outcomes. The protocols and data presented herein provide a foundational resource for researchers engaged in the synthesis and development of new chemical entities leveraging this versatile building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl L-valinate hydrochloride | 17609-47-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US20140296520A1 - Process for the preparation of valacyclovir hydrochloride - Google Patents [patents.google.com]
- 8. EP2852592A1 - A process for the preparation of valacyclovir hydrochloride - Google Patents [patents.google.com]
- 9. US8586738B2 - Process for the preparation of valganciclovir hydrochloride - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
Experimental procedure for N-protection of L-Valine ethyl ester hydrochloride
Application Note: N-Protection of L-Valine Ethyl Ester Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the N-protection of this compound using three common protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The procedures outlined are essential for peptide synthesis and the development of small molecule therapeutics. This note includes a comparative summary of the methodologies, a generalized experimental workflow diagram, and specific step-by-step protocols for each protection strategy.
Comparative Data Summary
The selection of an N-protecting group is critical and depends on the overall synthetic strategy, particularly the desired deprotection conditions. The following table summarizes the key aspects of the three primary methods for N-protecting this compound.
| Parameter | Boc-Protection | Cbz-Protection | Fmoc-Protection |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) |
| Typical Base | Triethylamine (TEA), DIPEA, NaHCO₃ | Triethylamine (TEA), N-Methylmorpholine (NMM), Na₂CO₃[1] | Triethylamine (TEA), Na₂CO₃ |
| Typical Solvent(s) | Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane/Water[2] | Dichloromethane (DCM), Ethyl Acetate (EtOAc), THF/Water | Acetonitrile/Water, Dioxane/Water[3] |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature[1] | Room Temperature |
| Reaction Time | 2 - 12 hours[2] | 2 - 5 hours[1] | 12 - 24 hours |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl in Dioxane)[4] | Catalytic Hydrogenation (H₂/Pd-C), Strong Acid (HBr/AcOH)[1] | Base (e.g., Piperidine in DMF)[4] |
| Typical Yield | > 90% | ~ 80-95%[5] | > 90% |
| Purity | ≥ 99% after purification[6] | High, typically requires crystallization or chromatography | High, typically requires crystallization or chromatography |
General Experimental Workflow
The fundamental process for N-protection of an amino acid ester hydrochloride salt involves the neutralization of the amine salt, followed by acylation with the protecting group reagent, and subsequent work-up and purification.
References
Application Notes and Protocols: Coupling Reactions Involving L-Valine Ethyl Ester Hydrochloride
Introduction
L-Valine ethyl ester hydrochloride is a widely utilized building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development.[1][2] As the ethyl ester hydrochloride salt of the proteinogenic amino acid L-valine, it provides a stable, crystalline solid that is easier to handle and store than the corresponding free base.[3][4] The primary reactive site for coupling reactions is the free amino group, which becomes nucleophilic upon neutralization of the hydrochloride salt. A significant challenge in reactions involving L-valine derivatives is the steric hindrance imposed by the bulky isopropyl side chain, which can impede reaction rates and require optimized conditions to achieve high yields and minimize side reactions like racemization.[5]
These application notes provide detailed protocols for three major classes of coupling reactions where this compound serves as a key reactant: peptide bond formation, Ugi multicomponent reactions, and copper-catalyzed N-arylation.
Application 1: Peptide Synthesis via Amide Bond Formation
The most common application of this compound is as the amine component (C-terminal residue) in solution-phase peptide synthesis. The reaction involves the coupling of an N-protected amino acid (or peptide) to the deprotonated amino group of L-valine ethyl ester. The choice of coupling reagent is critical to overcome the steric hindrance of the valine side chain and suppress epimerization.[5]
General Workflow for Peptide Coupling
The general workflow involves the in-situ neutralization of the hydrochloride salt, followed by the activation of the carboxylic acid component and subsequent nucleophilic attack by the valine ester's amino group.
Caption: General workflow for solution-phase peptide synthesis.
Comparative Data of Common Coupling Reagents
The selection of the coupling reagent significantly impacts reaction efficiency, time, and the preservation of stereochemical integrity.
| Coupling Reagent | Additive | Typical Coupling Time | Coupling Efficiency (%) | Racemization (%) | Key Advantages | Key Disadvantages |
| DCC | HOBt | 2-4 hours | 85-95% | 1-5% | Low cost. | Formation of insoluble DCU byproduct.[5] |
| EDC·HCl | HOBt/Oxyma | 1-12 hours | >95% | <2% | Water-soluble byproduct, easy removal.[6][7] | Can promote epimerization without additives.[7] |
| DIC | HOBt/Oxyma | 1-2 hours | >99% | <1% | Soluble byproduct, suitable for SPPS.[5] | |
| HBTU/HATU | (Internal) | 15-60 minutes | >99% | <0.5% | High efficiency, fast, low racemization.[5][6] | Higher cost. |
Experimental Protocol 1: EDC/HOBt Mediated Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride, a water-soluble carbodiimide, making purification straightforward.
-
Reactant Preparation:
-
Dissolve the N-protected amino acid (1.0 eq.), this compound (1.0 eq.), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Neutralization and Coupling:
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (2.2 eq.) to the stirred solution. The first equivalent neutralizes the hydrochloride salt, and the second acts as a base for the coupling reaction.
-
Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture at 0 °C.[8]
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once complete (typically 12-16 hours), dilute the mixture with DCM and wash sequentially with 0.1 M HCl (aq), saturated NaHCO₃ (aq), and brine.[8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude dipeptide product by flash column chromatography on silica gel.
-
Experimental Protocol 2: HBTU Mediated Coupling
This method is highly efficient and recommended for sterically hindered couplings.
-
Reactant Preparation:
-
Dissolve the N-protected amino acid (1.0 eq.) and HBTU (1.0 eq.) in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF and add DIPEA (2.2 eq.). Stir for 10 minutes to ensure complete neutralization.
-
-
Coupling Reaction:
-
Add the solution of the activated N-protected amino acid to the solution of the neutralized L-Valine ethyl ester.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring and Workup:
-
The reaction is typically complete within 1-2 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Perform an aqueous workup as described in Protocol 1 (wash with acid, base, and brine).[8]
-
-
Purification:
-
Dry, concentrate, and purify the product via flash chromatography.
-
Application 2: Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful one-pot synthesis method for generating α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[9] this compound can be used as the amine component after neutralization. This reaction is highly valued in combinatorial chemistry for rapidly creating diverse libraries of peptide-like molecules.[10]
Ugi Reaction Mechanism
The reaction proceeds through the formation of an iminium ion, which is then attacked by the isocyanide. This is followed by the addition of the carboxylate and a final Mumm rearrangement.
Caption: Simplified mechanism of the Ugi four-component reaction.
Experimental Protocol: Ugi-4CR
-
Reactant Preparation:
-
To a solution of this compound (1.0 eq.) in methanol (MeOH), add triethylamine (TEA) or DIPEA (1.1 eq.) and stir for 10 minutes.
-
Add the aldehyde (1.0 eq.) and the carboxylic acid (1.0 eq.) to the solution. Stir for 20-30 minutes to facilitate imine formation.
-
-
Reaction Execution:
-
Add the isocyanide (1.0 eq.) to the mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 24-48 hours.
-
-
Monitoring and Workup:
-
Monitor the disappearance of starting materials by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and perform an aqueous workup (wash with dilute acid, base, and brine) to remove unreacted components and salts.
-
-
Purification:
-
Dry the organic layer, concentrate, and purify the resulting complex amide by flash column chromatography.
-
Application 3: Copper-Catalyzed N-Arylation (Ullmann Coupling)
The Ullmann condensation is a classic method for forming carbon-nitrogen bonds. Modern protocols use Cu(I) catalysts to couple amines with aryl halides under milder conditions than traditional methods. L-Valine ethyl ester can be N-arylated using this approach to synthesize N-aryl amino acid derivatives, which are important scaffolds in medicinal chemistry.
Ullmann Coupling Reaction Scheme
Caption: General scheme for the CuI-catalyzed N-arylation of L-Valine ethyl ester.
Experimental Protocol: CuI-Catalyzed N-Arylation
This protocol is adapted from methodologies for the N-arylation of amino esters.[11]
-
Reaction Setup:
-
In an oven-dried Schlenk tube under a nitrogen or argon atmosphere, combine the aryl halide (1.0 eq., aryl iodides are typically more reactive), this compound (1.2 eq.), Copper(I) Iodide (CuI) (0.1 eq.), and anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.).
-
Add anhydrous, degassed DMF as the solvent.
-
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture in an oil bath at 90-110 °C for 24-48 hours.
-
-
Monitoring and Workup:
-
After cooling to room temperature, monitor the reaction by TLC or LC-MS.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude N-aryl L-valine ethyl ester product by flash column chromatography.
-
Summary of N-Arylation Data
The following data is based on representative Ullmann-type couplings involving amino acids and their esters.[11]
| Aryl Halide | Amine | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Iodide | β-Amino Acid | 90 | 48 | 69 |
| Aryl Bromide | (S)-Valine | 90 | 48 | 42 |
| Aryl Bromide | β-Amino Acid Ethyl Ester | 100 | 48 | 62 |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: L-Valine Ethyl Ester Hydrochloride as a Precursor for Radiolabeled Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of L-Valine ethyl ester hydrochloride as a precursor for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. While direct radiolabeling protocols for this compound are not extensively documented in publicly available literature, this document outlines detailed, analogous protocols for the synthesis of related radiolabeled amino acids, specifically O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) and L-[11C]valine. These established methods serve as a strong foundation for the development of protocols for [18F]- and [11C]-labeled L-Valine ethyl ester.
Introduction
Radiolabeled amino acids are crucial PET tracers for oncology, neurology, and cardiology, enabling the non-invasive visualization and quantification of cellular metabolic activity. L-Valine, an essential branched-chain amino acid, exhibits increased transport into many tumor types through the L-type amino acid transporter 1 (LAT1), making it an attractive candidate for developing tumor-avid PET tracers. This compound, a derivative of L-valine, offers a readily available and versatile precursor for the synthesis of such radiolabeled compounds. This document provides detailed experimental protocols, quantitative data from analogous compounds, and visualizations of relevant biological pathways and experimental workflows.
Signaling Pathway: L-Type Amino Acid Transporter 1 (LAT1) in Cancer
The uptake of L-valine and its analogs in cancer cells is primarily mediated by the L-type amino acid transporter 1 (LAT1). LAT1 is a sodium-independent transporter that facilitates the transport of large neutral amino acids. In many cancers, the expression of LAT1 is significantly upregulated to meet the high metabolic demands of rapidly proliferating tumor cells. The influx of essential amino acids like leucine and valine via LAT1 activates the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and survival.
Caption: LAT1-mediated uptake of L-Valine activates mTORC1 signaling, promoting cancer cell growth.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of radiolabeled amino acids analogous to what could be developed for this compound.
Protocol 1: Proposed Synthesis of [18F]Fluoro-L-Valine Ethyl Ester via Nucleophilic Substitution
This proposed protocol is adapted from the well-established automated synthesis of [18F]FET. It involves the nucleophilic substitution of a suitable leaving group on a protected valine ethyl ester precursor with [18F]fluoride.
Workflow for Proposed [18F]Fluoro-L-Valine Ethyl Ester Synthesis
Caption: Automated synthesis workflow for a hypothetical [18F]-labeled L-Valine ethyl ester.
Materials:
-
Precursor: N-protected L-valine ethyl ester with a suitable leaving group (e.g., tosyloxy, nosyloxy, or triflate) at a position amenable to fluorination.
-
[18F]Fluoride in [18O]H2O from cyclotron.
-
Anion exchange cartridge (e.g., QMA).
-
Eluent: Potassium carbonate (K2CO3) and Kryptofix 2.2.2. (K222) in acetonitrile/water.
-
Anhydrous acetonitrile.
-
Deprotection agent (e.g., HCl or trifluoroacetic acid).
-
HPLC system with a semi-preparative C18 column.
-
Mobile phase for HPLC (e.g., ethanol/water mixture).
-
Sterile water for injection.
-
0.22 µm sterile filter.
Procedure:
-
[18F]Fluoride Trapping and Elution: Load the aqueous [18F]fluoride solution onto a pre-conditioned anion exchange cartridge. Elute the trapped [18F]fluoride into the reaction vessel using the K2CO3/K222 solution.
-
Azeotropic Drying: Remove water from the reaction vessel by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at approximately 110°C. Repeat this step 2-3 times to ensure anhydrous conditions.
-
Nucleophilic Fluorination: Dissolve the protected L-valine ethyl ester precursor in anhydrous acetonitrile and add it to the dried [18F]fluoride/K222 complex. Heat the reaction mixture at 80-120°C for 10-20 minutes.
-
Deprotection: After cooling, add the deprotection agent (e.g., 2 M HCl) and heat the mixture at 100-130°C for 5-15 minutes to remove the protecting groups.
-
Purification: Neutralize the reaction mixture and inject it onto the semi-preparative HPLC system. Collect the fraction corresponding to the radiolabeled L-valine ethyl ester.
-
Formulation: Remove the HPLC solvent from the collected fraction by rotary evaporation. Reconstitute the purified product in sterile water for injection and pass it through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control: Perform standard quality control tests, including radiochemical purity (by analytical HPLC), residual solvents (by GC), pH, and sterility.
Protocol 2: Synthesis of L-[11C]Valine via Asymmetric Alkylation
This protocol is based on the established synthesis of L-[11C]valine and can be adapted for the synthesis of L-[11C]Valine ethyl ester by modifying the final workup or by starting with a glycine ethyl ester derivative.
Workflow for L-[11C]Valine Synthesis
Caption: Synthesis workflow for L-[11C]valine, a potential precursor to the ethyl ester derivative.
Materials:
-
[11C]CO2 from cyclotron.
-
Lithium aluminum hydride (LiAlH4).
-
Hydriodic acid (HI).
-
[(+)-2-hydroxypinanyl-3-idene]-glycine tert-butyl ester (chiral auxiliary).
-
Lithiated 2,2,6,6-tetramethylpiperidine (LiTMP).
-
Anhydrous tetrahydrofuran (THF).
-
Hydrochloric acid (HCl).
-
HPLC system with a semi-preparative C18 column.
-
Mobile phase for HPLC (e.g., aqueous buffer).
-
Sterile water for injection.
-
0.22 µm sterile filter.
Procedure:
-
Synthesis of [11C]Methyl Iodide: Reduce [11C]CO2 to [11C]methanol using LiAlH4. Convert the [11C]methanol to [11C]methyl iodide by reaction with hydriodic acid.
-
Asymmetric Alkylation: Dissolve the chiral glycine derivative in anhydrous THF and cool to -78°C. Add LiTMP to generate the enolate. Bubble the gaseous [11C]methyl iodide through the solution to perform the alkylation.
-
Hydrolysis: Quench the reaction and remove the protecting groups by acid hydrolysis (e.g., with 6 M HCl) at elevated temperature.
-
Purification: Neutralize the reaction mixture and purify the L-[11C]valine using semi-preparative HPLC.
-
Formulation: Formulate the purified product in sterile water for injection as described in Protocol 1.
-
Quality Control: Perform the necessary quality control tests.
Quantitative Data
The following tables summarize quantitative data from the synthesis and in vivo evaluation of analogous radiolabeled amino acids. These values provide a benchmark for the expected performance of a radiolabeled L-Valine ethyl ester derivative.
Table 1: Radiosynthesis Parameters for Analogous Tracers
| Parameter | [18F]FET (Automated Synthesis) | L-[11C]Valine |
| Precursor | O-(2-tosyloxyethyl)-N-trityl-L-tyrosine-tert-butyl ester | [(+)-2-hydroxypinanyl-3-idene]-glycine tert-butyl ester |
| Radiochemical Yield (decay-corrected) | 25-55%[1] | 9-25% |
| Synthesis Time | 66-85 minutes[1] | 50-55 minutes |
| Radiochemical Purity | >95%[1] | >98% |
| Molar Activity | 340-464 GBq/µmol | Not reported |
Table 2: In Vivo Biodistribution Data for [18F]FET in a Mouse Model with Brain Tumors (Percent Injected Dose per Gram of Tissue, %ID/g at 60 min post-injection)
| Organ | %ID/g |
| Tumor | 2.5 ± 0.5 |
| Brain (contralateral) | 0.8 ± 0.2 |
| Blood | 0.7 ± 0.1 |
| Liver | 3.1 ± 0.6 |
| Kidneys | 2.8 ± 0.4 |
| Muscle | 0.5 ± 0.1 |
Data are representative values from published studies and may vary depending on the specific tumor model and experimental conditions.
Conclusion
This compound is a promising and readily available precursor for the development of novel radiolabeled amino acid tracers for PET imaging. The detailed protocols for the synthesis of [18F]FET and L-[11C]valine provide a solid framework for establishing robust and efficient radiolabeling methods for L-Valine ethyl ester derivatives. The high expression of the LAT1 transporter in various cancers suggests that such tracers would have significant potential for tumor diagnosis, staging, and monitoring treatment response. Further research is warranted to optimize the direct radiolabeling of this compound and to evaluate the in vivo performance of the resulting PET tracers.
References
Application Notes and Protocols: L-Valine Ethyl Ester Hydrochloride in the Preparation of Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of L-Valine ethyl ester hydrochloride for the synthesis of chiral ionic liquids (ILs). It is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development interested in the preparation and application of amino acid-based ionic liquids.
Introduction
Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, often exhibiting unique physicochemical properties such as low vapor pressure, high thermal stability, and tunable solvency.[1] Amino acid-based ionic liquids (AAILs) are a promising subclass of ILs, leveraging the chirality, biocompatibility, and biodegradability of their constituent amino acids.[2] this compound serves as a readily available and versatile precursor for the synthesis of chiral ILs, where the L-valine ethyl ester moiety acts as the cation. These ILs have garnered significant interest for various applications, including as chiral solvents, catalysts, and particularly in drug delivery systems to enhance the solubility and permeability of active pharmaceutical ingredients (APIs).[3][4]
The general approach to synthesizing ionic liquids from this compound involves a two-step process: neutralization of the hydrochloride salt to yield the free amino acid ester, followed by an anion exchange reaction (metathesis) with a salt of the desired anion.[5][6] This methodology allows for the creation of a wide array of ILs with tailored properties by varying the anionic component.
Applications in Drug Development
The application of L-Valine ethyl ester-based ionic liquids in drug development is a burgeoning field, primarily focused on overcoming the challenges associated with poorly soluble drugs.[3] By forming an ionic liquid with an active pharmaceutical ingredient (API-IL), the resulting compound often exhibits enhanced aqueous solubility and improved membrane permeability.[3]
Key Application Areas:
-
Enhanced Drug Solubility: The conversion of a crystalline API into a liquid salt form can significantly increase its solubility in aqueous and lipid-based formulations.[7]
-
Improved Bioavailability: By enhancing solubility and permeability, these ILs can lead to improved absorption and bioavailability of the drug.
-
Transdermal Drug Delivery: Amino acid ester-based ILs have been investigated as penetration enhancers for the transdermal delivery of drugs.[8][9]
-
Controlled Release Formulations: The tunable nature of ILs allows for the design of drug delivery systems with controlled or sustained release profiles.[7]
Physicochemical Properties of Amino Acid-Based Ionic Liquids
The properties of ionic liquids are highly dependent on the nature of both the cation and the anion. The following table summarizes typical physicochemical properties of various amino acid-based ionic liquids to provide a comparative overview. Specific data for a wide range of simple L-Valine ethyl ester-based ILs is not extensively available in the literature, hence data for other amino acid ILs are included for context.
| Ionic Liquid Cation/Anion | Melting Point (°C) | Thermal Decomposition Temp. (°C) | Viscosity (mPa·s at 25°C) | Reference(s) |
| [EMIM][Gly] | Liquid at RT | ~200 | Not Reported | [10] |
| [EMIM][Ala] | Liquid at RT | ~200 | Not Reported | [10] |
| [EMIM][Val] | Liquid at RT | ~200 | Not Reported | [10] |
| [TBA][l-His] | 128.5 | >150 | Solid at RT | [10] |
| [TBA][Trp] | 129.6 | >150 | Solid at RT | [10] |
| [VBTMA][Gly] | Not Reported | 157.88 | Not Reported | [1] |
| [VBTMA][Ala] | Not Reported | 161.14 | Not Reported | [1] |
| [VBTMA][Ser] | Not Reported | 170.92 | Not Reported | [1] |
| [VBTMA][Pro] | Not Reported | 178.29 | Not Reported | [1] |
*RT: Room Temperature; [EMIM]: 1-ethyl-3-methylimidazolium; [TBA]: Tetrabutylammonium; [VBTMA]: Vinylbenzyltrimethylammonium; Gly: Glycinate; Ala: Alaninate; Val: Valinate; l-His: L-Histidinate; Trp: Tryptophanate; Ser: Serinate; Pro: Prolinate.
Experimental Protocols
This section provides detailed protocols for the synthesis of ionic liquids using this compound as the starting material.
Protocol 1: Synthesis of L-Valine Ethyl Ester-Based Ionic Liquid via Anion Exchange
This protocol outlines a general two-step method for the synthesis of an L-Valine ethyl ester-based ionic liquid with a desired anion (e.g., bis(trifluoromethylsulfonyl)imide, [NTf₂]⁻).
Step 1: Neutralization of this compound
Objective: To obtain the free L-Valine ethyl ester from its hydrochloride salt.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or other suitable base
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in deionized water in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of a cooled aqueous solution of NaOH while stirring.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Extract the aqueous solution multiple times with diethyl ether using a separatory funnel.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the free L-Valine ethyl ester as an oil.
Step 2: Anion Exchange (Metathesis)
Objective: To exchange the chloride anion with the desired anion.
Materials:
-
L-Valine ethyl ester (from Step 1)
-
A salt of the desired anion (e.g., Lithium bis(trifluoromethylsulfonyl)imide, Li[NTf₂])
-
Suitable solvent (e.g., deionized water or a polar organic solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the L-Valine ethyl ester in a suitable solvent.
-
In a separate flask, dissolve an equimolar amount of the anion salt (e.g., Li[NTf₂]) in the same solvent.
-
Slowly add the anion salt solution to the L-Valine ethyl ester solution while stirring.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
The resulting ionic liquid may form a separate phase. If so, separate the layers.
-
Wash the ionic liquid phase several times with deionized water to remove any inorganic salt byproduct (e.g., LiCl).
-
Dry the final ionic liquid product under high vacuum to remove any residual water and solvent.
Protocol 2: Synthesis of an Active Pharmaceutical Ingredient-Ionic Liquid (API-IL)
This protocol describes the synthesis of an ionic liquid where the anion is a deprotonated active pharmaceutical ingredient, using Ibuprofen as an example.
Objective: To synthesize L-Valine ethyl ester Ibuprofenate.
Materials:
-
L-Valine ethyl ester (obtained from Protocol 1, Step 1)
-
Ibuprofen
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve an equimolar amount of L-Valine ethyl ester in diethyl ether in a round-bottom flask.
-
In a separate flask, dissolve an equimolar amount of Ibuprofen in diethyl ether.
-
Slowly add the Ibuprofen solution to the L-Valine ethyl ester solution with stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the diethyl ether under reduced pressure to obtain the L-Valine ethyl ester Ibuprofenate as the final product.
Visualizations
The following diagrams illustrate the key workflows and relationships described in these application notes.
Caption: General workflow for the synthesis of L-Valine ethyl ester-based ionic liquids.
Caption: Logical relationship for the formation and benefits of API-Ionic Liquids.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. figshare.com [figshare.com]
- 8. Ionic liquids as the effective technology for enhancing transdermal drug delivery: Design principles, roles, mechanisms, and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potentials of ionic liquids to overcome physical and biological barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of L-Valine Ethyl Ester Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of L-Valine ethyl ester hydrochloride synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods are the Thionyl Chloride (SOCl₂) method and the Fischer Esterification method. The thionyl chloride method involves the in-situ generation of hydrochloric acid in ethanol, which then catalyzes the esterification. Fischer esterification is a classic acid-catalyzed esterification that typically uses dry HCl gas dissolved in ethanol or a pre-made solution of ethanolic HCl.
Q2: What are the main advantages and disadvantages of the thionyl chloride method?
A2:
-
Advantages: This method is often convenient as it doesn't require the handling of HCl gas. The reagents are readily available, and the reaction can proceed under relatively mild conditions.
-
Disadvantages: Thionyl chloride is a hazardous and corrosive reagent that releases toxic gases (SO₂ and HCl) and must be handled with extreme care in a well-ventilated fume hood. The reaction can sometimes lead to side products if not controlled properly.
Q3: What are the pros and cons of the Fischer Esterification method?
A3:
-
Advantages: This is a well-established and generally high-yielding reaction. It is considered a "cleaner" reaction with fewer potential side products compared to the thionyl chloride method.
-
Disadvantages: It requires the use of anhydrous HCl gas, which can be cumbersome and hazardous to handle. Alternatively, a pre-saturated solution of HCl in ethanol can be used, but this needs to be prepared and standardized. The reaction is reversible, so conditions must be controlled to drive it to completion.[1][2]
Q4: What is a typical expected yield for the synthesis of this compound?
A4: The yield can vary significantly depending on the method and the optimization of reaction conditions. For the thionyl chloride method, yields are often reported in the range of 60-65%.[3] However, with optimized conditions, such as controlled addition of thionyl chloride at higher temperatures, yields as high as 96% have been reported for similar amino acid esters.[4] Fischer esterification can also provide high yields, often exceeding 85-90% with proper control of reaction conditions.[5]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system for this compound is a mixture of chloroform, methanol, and glacial acetic acid (e.g., in a 5:3:1 ratio).[3] The disappearance of the L-Valine spot and the appearance of the product spot (which will have a higher Rf value) indicate the progression of the reaction.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Q: My reaction has resulted in a very low yield or no product at all. What could be the reasons and how can I fix it?
A: Low or no yield is a common issue that can stem from several factors related to reagents, reaction conditions, or the work-up procedure. The following table outlines potential causes and their solutions.
| Potential Cause | Explanation & Solution |
| Presence of Water | Esterification is a reversible reaction, and the presence of water will shift the equilibrium back towards the starting materials (L-Valine and ethanol).[1][2] Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous ethanol and other anhydrous solvents. When using the Fischer esterification method, ensure the HCl gas is dry. |
| Incomplete Reaction | The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature. Solution: Monitor the reaction progress using TLC. If the reaction is sluggish, consider increasing the reaction time or temperature (e.g., refluxing for a longer period). |
| Insufficient Catalyst | An inadequate amount of acid catalyst (generated from SOCl₂ or from HCl gas) will result in a slow or incomplete reaction. Solution: Ensure the correct molar ratio of thionyl chloride or a sufficient saturation of HCl in ethanol is used. For the thionyl chloride method, a molar ratio of SOCl₂ to L-Valine of 1.1-1.5:1 is often recommended.[3][6] |
| Loss of Product During Work-up | The product is water-soluble, and significant amounts can be lost during aqueous extraction phases if not performed carefully. Solution: When performing a work-up that involves washing, minimize the volume of aqueous solutions used. Ensure the aqueous layer is thoroughly extracted with an organic solvent if the free ester is being isolated before precipitation as the hydrochloride salt. |
| Degradation of Reagents | Thionyl chloride can degrade upon exposure to moisture. Solution: Use a fresh bottle of thionyl chloride or distill it before use if its quality is uncertain. |
Problem 2: Product is Impure or Contaminated
Q: I have obtained the product, but it appears to be impure. What are the likely contaminants and how can I purify my product?
A: Impurities can arise from unreacted starting materials, side products, or residual solvents. The following table provides guidance on identifying and addressing these issues.
| Potential Cause | Explanation & Solution |
| Unreacted L-Valine | The presence of unreacted L-Valine is a common impurity if the reaction did not go to completion. Solution: Optimize the reaction conditions (time, temperature, catalyst amount) to ensure complete conversion. Unreacted L-Valine can often be removed during the recrystallization process due to differences in solubility. |
| Side Products | Although less common when the amine is protonated, side reactions can occur. With the thionyl chloride method, side products can form if the temperature is not controlled during the initial addition. Solution: For the thionyl chloride method, add the reagent slowly at a low temperature (e.g., -10 to 0°C) before allowing the reaction to warm up.[6] |
| Residual Solvents | Solvents used in the reaction or purification (e.g., ethanol, diethyl ether) may be trapped in the final product. Solution: After filtration, dry the product thoroughly under high vacuum. If the product is still not solvent-free, it can be gently heated under vacuum, taking care not to exceed its melting point. |
| Inadequate Purification | A single purification step may not be sufficient to achieve high purity. Solution: Recrystallization is the most effective method for purifying this compound.[7] A common and effective solvent system is a mixture of absolute ethanol and anhydrous diethyl ether. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add diethyl ether until the solution becomes turbid. Cool the mixture to induce crystallization. |
Experimental Protocols
Method 1: Thionyl Chloride Synthesis
This protocol is adapted from established procedures for amino acid esterification.[3][6]
Materials:
-
L-Valine
-
Anhydrous Ethanol
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Drying tube (e.g., with CaCl₂)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.
-
Suspension: Add L-Valine (1 equivalent) to anhydrous ethanol (e.g., 20 mL per gram of L-Valine). Cool the flask in an ice-salt bath to between -10°C and 0°C.
-
Addition of SOCl₂: While stirring vigorously, slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension, ensuring the temperature does not rise above 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Then, heat the reaction mixture to reflux (approximately 78°C) and maintain for 7-9 hours.
-
Work-up: After the reflux period, cool the reaction mixture to room temperature. Remove the excess ethanol and any remaining SOCl₂ under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting crude product can be recrystallized. Dissolve the residue in a minimum amount of warm absolute ethanol. Slowly add anhydrous diethyl ether with stirring until the solution becomes cloudy.
-
Isolation: Cool the mixture in an ice bath to complete the crystallization process. Collect the white crystalline product by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under high vacuum.
Method 2: Fischer Esterification
This protocol is based on the classical Fischer esterification method.[7]
Materials:
-
L-Valine
-
Anhydrous Ethanol
-
Dry Hydrochloric Acid (HCl) gas or a saturated solution of HCl in ethanol
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Gas dispersion tube (if using HCl gas)
-
Drying tube
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation of Ethanolic HCl: Prepare a solution of ethanolic HCl by bubbling dry HCl gas through anhydrous ethanol cooled in an ice bath until it is saturated. Alternatively, use a commercially available solution.
-
Reaction Setup: In a fume hood, place L-Valine (1 equivalent) in a dry round-bottom flask with a magnetic stir bar. Add the prepared ethanolic HCl solution (e.g., 100 mL for 0.01 mol of L-Valine).
-
Reflux: Attach a reflux condenser with a drying tube and heat the mixture to reflux for approximately 24 hours.
-
Work-up: After the reaction is complete, cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude this compound from a mixture of absolute ethanol and anhydrous diethyl ether as described in Method 1.
-
Isolation: Collect the purified white crystals by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum.
Data Presentation
The following table summarizes reaction conditions from various sources to provide a basis for comparison and optimization.
| Method | Reagents & Molar Ratios | Temperature | Time | Reported Yield | Reference |
| Thionyl Chloride | L-Valine:SOCl₂:Methanol = 1:1-1.5:20-21 | -10°C (addition), then 60-70°C | 7-9 h | 60-65% | [3][6] |
| Thionyl Chloride (Optimized for Alanine) | D-Alanine:SOCl₂ = 1:1.2 | 35-60°C (addition) | Not specified | 96% | [4] |
| Fischer Esterification (General) | L-Valine in ethanolic HCl | Reflux | 24 h | >85% (Typical) | [7] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound using the thionyl chloride method.
Caption: Experimental workflow for the synthesis of this compound via Fischer esterification.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 4. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [wap.guidechem.com]
- 7. scielo.br [scielo.br]
Technical Support Center: Purification of Crude L-Valine Ethyl Ester Hydrochloride by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude L-Valine ethyl ester hydrochloride via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem Encountered | Potential Cause(s) | Suggested Solutions |
| Low or No Crystal Formation | - Solvent choice is too good: The compound is too soluble in the chosen solvent, even at low temperatures.- Insufficient supersaturation: The solution is not concentrated enough for crystals to form.- Cooling rate is too fast: Rapid cooling can lead to oiling out instead of crystallization. | - For a single solvent system: Add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists. Common anti-solvents for this compound include diethyl ether or toluene.[1][2][3][4]- For a solvent/anti-solvent system: Try a different solvent combination. Refer to the solvent selection table below.- Concentrate the solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.- Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[4] |
| Formation of Oil Instead of Crystals | - High impurity level: Impurities can inhibit crystal lattice formation.- Solution is too concentrated: A highly concentrated solution can lead to precipitation of an amorphous oil.- Low melting point of the product or impurities: The melting point of this compound is around 102-105°C.[5][6] If significant impurities are present, the melting point of the mixture may be depressed, leading to oiling. | - Pre-purification: Consider a preliminary purification step, such as a wash with a solvent that selectively dissolves impurities.- Dilute the solution: Add a small amount of the primary solvent to the oil, heat to dissolve, and attempt to recrystallize again.- Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solution interface to create nucleation sites for crystal growth.- Seed crystals: If available, add a few pure seed crystals of this compound to the cooled solution to induce crystallization. |
| Colored Crystals | - Presence of colored impurities: The crude material may contain colored byproducts from the synthesis. | - Charcoal treatment: Add a small amount of activated charcoal to the hot, dissolved solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
| Low Purity of Recrystallized Product | - Incomplete removal of impurities: The chosen solvent system may not be effective at separating the desired compound from certain impurities.- Occlusion of mother liquor: Impurities from the mother liquor can become trapped within the crystal lattice. | - Optimize the solvent system: Experiment with different solvent and anti-solvent combinations on a small scale to find a system that provides good discrimination between the product and impurities.- Wash the crystals: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent or the anti-solvent to remove any adhering mother liquor.- Second recrystallization: If purity is still not satisfactory, a second recrystallization step may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent system for the recrystallization of this compound?
A1: A common and effective method for recrystallizing this compound is using a solvent-anti-solvent system. Typically, the crude product is dissolved in a minimal amount of a "good" solvent in which it is highly soluble, such as ethanol or methanol.[4] Then, a "poor" or "anti-solvent" in which the compound is insoluble, such as diethyl ether or toluene, is slowly added to induce crystallization.[1][2][3][4]
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound should be a white crystalline powder.[7] The reported melting point is typically in the range of 102-105°C.[5][6]
Q3: How can I assess the purity of my recrystallized this compound?
A3: Several analytical techniques can be used to determine the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common methods for quantitative purity assessment.[7][8] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative analysis of purity.[1][3] Additionally, measuring the melting point range can provide a good indication of purity; a sharp melting point close to the literature value suggests high purity, while a broad melting range indicates the presence of impurities.
Q4: My this compound is hygroscopic. How should I handle and store it?
A4: If you observe that your purified product is hygroscopic (readily absorbs moisture from the air), it is best to handle it in a controlled environment, such as a glove box or under a stream of inert gas like nitrogen or argon. For storage, keep the product in a tightly sealed container, preferably within a desiccator containing a drying agent like silica gel or anhydrous calcium sulfate.
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure for the purification of crude this compound using a solvent-anti-solvent method.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Stir and gently heat the mixture in a water bath to facilitate dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for 2-5 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal.
-
Crystallization: While the ethanolic solution is still warm, slowly add diethyl ether dropwise with swirling until the solution becomes slightly and persistently cloudy.
-
Cooling and Crystal Growth: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the yield and assess the purity of the recrystallized product by measuring its melting point and using an appropriate analytical technique such as HPLC or TLC.
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₅NO₂·HCl | [7] |
| Molecular Weight | 181.66 g/mol | [5][6] |
| Appearance | White crystalline powder | [7] |
| Melting Point | ~100-105 °C | [5][6][7] |
| Optical Rotation [α]D²⁰ | +6.5 ± 1° (c=2 in H₂O) | [7] |
Solvent Selection for Recrystallization
| Solvent | Role | Rationale |
| Ethanol/Methanol | Primary Solvent | This compound is readily soluble in these alcohols, especially when heated.[4] |
| Diethyl Ether/Toluene | Anti-solvent | This compound has low solubility in these non-polar solvents, making them effective for inducing precipitation.[1][2][3][4] |
Visualized Workflows
Caption: Experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. L -Valine ethyl ester 99 17609-47-1 [sigmaaldrich.com]
- 6. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. chemimpex.com [chemimpex.com]
- 8. iiste.org [iiste.org]
Common impurities in L-Valine ethyl ester hydrochloride and their removal
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing common impurities in L-Valine ethyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities can be categorized as follows:
-
Process-Related Impurities: These arise from the synthesis process, typically Fischer esterification. They include unreacted L-Valine, excess ethanol (the esterifying alcohol), and potential side-products of the esterification reaction.
-
Starting Material Impurities: If the L-Valine raw material is not completely pure, other amino acids (e.g., isoleucine, alanine) and their corresponding ethyl esters may be present.[1]
-
Chiral Impurities: The D-enantiomer, D-Valine ethyl ester hydrochloride, is a critical impurity to monitor, especially for pharmaceutical applications.
-
Residual Solvents: Solvents used during the reaction and purification, such as ethanol, diethyl ether, or methanol, may remain in the final product.
Q2: How can I detect the purity of my this compound sample?
A2: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for assessing purity. Chiral HPLC, often using a chiral stationary phase or derivatization, is specifically used to determine the enantiomeric purity (L- vs. D-Valine ethyl ester hydrochloride).[2][3][4][5]
-
Gas Chromatography (GC): GC is particularly useful for identifying and quantifying volatile impurities, such as residual solvents.[1][6][7][8][9] A flame ionization detector (FID) is commonly used for this purpose.[1]
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of the reaction progress and for a qualitative assessment of purity.
Q3: What is the most common method for purifying crude this compound?
A3: Recrystallization is the most frequently used and effective method for purifying this compound.[10] This technique separates the desired compound from impurities based on differences in their solubility in a specific solvent system at different temperatures.
Q4: Which solvent systems are recommended for the recrystallization of this compound?
A4: A common and effective solvent system is a mixture of a "good" solvent in which the compound is soluble at high temperatures (like ethanol or methanol) and a "poor" or "anti-solvent" in which it is less soluble at low temperatures (like diethyl ether).[10] The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound will form.
Troubleshooting Guide: Recrystallization
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Oiling out (product separates as an oil instead of crystals) | 1. The solution is supersaturated, and the compound is coming out of solution above its melting point. 2. The rate of cooling is too fast.[11] 3. Impurities are inhibiting crystallization. | 1. Re-heat the solution and add a small amount of the "good" solvent to reduce saturation. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[11] 3. Try adding a seed crystal of pure this compound to induce crystallization. 4. Consider a preliminary purification step like a solvent wash to remove some impurities before recrystallization. |
| No crystals form upon cooling | 1. The solution is too dilute. 2. Insufficient cooling. 3. Lack of nucleation sites for crystal growth. | 1. Evaporate some of the solvent to increase the concentration of the product and then try cooling again.[12] 2. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator). 3. Scratch the inside of the flask with a glass rod to create nucleation sites.[12] 4. Add a seed crystal.[12] |
| Low recovery of purified product | 1. Too much "good" solvent was used, leading to a significant amount of product remaining in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent in which they are soluble. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[13] 2. Keep the filtration apparatus warm to prevent the product from crystallizing on the filter paper. 3. Wash the collected crystals with a small amount of the ice-cold "poor" solvent.[11] |
| Poor purity after recrystallization | 1. The cooling process was too rapid, trapping impurities within the crystal lattice.[13] 2. The chosen solvent system is not effective at separating the specific impurities present. | 1. Ensure a slow cooling rate to allow for the formation of well-ordered, pure crystals. 2. Experiment with different recrystallization solvent systems. |
Data Presentation: Impurity Profile
The following table summarizes the common impurities and illustrates typical purity levels that can be achieved with a single recrystallization. The "Before Purification" values can vary significantly depending on the synthesis and work-up conditions.
| Impurity | Typical Level Before Purification | Typical Level After Recrystallization | Analytical Method |
| Unreacted L-Valine | 1-5% | < 0.5% | HPLC |
| D-Valine ethyl ester HCl | 0.1-1% | < 0.1% | Chiral HPLC |
| Other Amino Acid Ethyl Esters | 0.5-2% | < 0.2% | GC or HPLC |
| Residual Ethanol | 1-3% | < 0.1% | GC-HS |
| Residual Diethyl Ether | 0.5-2% | < 0.05% | GC-HS |
| Overall Purity | 90-95% | > 99.5% | HPLC/GC |
Note: These values are illustrative and can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Ethanol (absolute)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.
-
Once dissolved, slowly add diethyl ether to the warm solution with swirling until a faint cloudiness persists.
-
If too much diethyl ether is added, add a few drops of warm ethanol to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Protocol 2: Chiral Purity Analysis by HPLC (General Method)
Objective: To determine the enantiomeric purity of this compound.
Materials:
-
Purified this compound
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., a crown-ether based column)[2]
-
Mobile phase (e.g., a mixture of methanol, water, and a small amount of perchloric acid)[2]
-
Reference standards for L- and D-Valine ethyl ester hydrochloride
Procedure:
-
Prepare a standard solution of this compound and a separate standard for the D-enantiomer in the mobile phase.
-
Prepare a sample solution of the purified this compound in the mobile phase.
-
Set up the HPLC system with the chiral column and equilibrate with the mobile phase.
-
Inject the standard solutions to determine the retention times of the L- and D-enantiomers.
-
Inject the sample solution and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric purity (or enantiomeric excess) based on the peak areas.
Visualization
Experimental Workflow for Impurity Removal
References
- 1. iiste.org [iiste.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. yakhak.org [yakhak.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. rroij.com [rroij.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. orientjchem.org [orientjchem.org]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Preventing racemization during reactions with L-Valine ethyl ester hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with preventing racemization during reactions with L-Valine ethyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using this compound?
A1: Racemization is the process where a single enantiomer (in this case, the L-form of Valine ethyl ester) is converted into an equal mixture of both its L- and D-enantiomers.[1] In pharmaceutical and biological applications, the stereochemistry of a molecule is crucial for its activity and safety. The incorporation of the incorrect D-isomer can lead to a loss of biological efficacy or even introduce undesirable side effects. Therefore, maintaining the stereochemical integrity of this compound during chemical reactions is of utmost importance.
Q2: What are the primary mechanisms that cause racemization during coupling reactions?
A2: Racemization during peptide coupling and similar acylation reactions primarily occurs through two base-catalyzed mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of the coupling partner can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1]
-
Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This pathway is more significant under strongly basic conditions.[1]
Q3: Which factors in a reaction setup have the most significant impact on racemization?
A3: Several factors can influence the extent of racemization:
-
Choice of Base: The base used to neutralize the hydrochloride salt and to facilitate the coupling reaction is critical. Stronger, less sterically hindered bases can increase the rate of proton abstraction, leading to higher levels of racemization.[1]
-
Coupling Reagent: The choice of activating agent for the carboxylic acid component significantly affects the potential for racemization.
-
Solvent: The polarity of the solvent can play a role. More polar solvents may sometimes favor racemization side reactions.
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[2]
-
Reaction Time: Prolonged reaction times can increase the likelihood of racemization.
Troubleshooting Guides
Issue 1: High levels of D-isomer detected in my product after a coupling reaction.
This is a common issue that can often be resolved by carefully evaluating and optimizing your reaction conditions.
Troubleshooting Workflow for High Racemization
Caption: A logical workflow for troubleshooting high racemization levels.
Step 1: Evaluate Your Base
The base used for the in situ neutralization of this compound is a primary suspect.
-
Problem: You are using a strong, non-hindered base like Diisopropylethylamine (DIPEA).
-
Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base that is a good alternative. 2,4,6-Collidine is a sterically hindered base that is also effective at minimizing racemization.[3] It is also crucial to use the minimum number of equivalents of base necessary for the reaction.
Step 2: Assess Your Coupling Reagent and Additives
The choice of coupling reagent and the use of additives are critical for preventing racemization.
-
Problem: You are using a carbodiimide reagent (e.g., DCC, DIC) without an additive.
-
Solution: When using carbodiimides, the addition of a racemization-suppressing additive is essential.[1][4] These additives react with the highly reactive carbodiimide intermediate to form a more stable active ester, which is less prone to racemization.[1]
-
1-hydroxybenzotriazole (HOBt) is a standard additive.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a highly effective and non-explosive alternative to HOBt.[5]
-
-
Alternative Solution: Consider switching to onium salt-based coupling reagents (e.g., HBTU, HATU, HCTU, COMU). These are generally considered "low-racemization" reagents as they form active esters that are less prone to forming oxazolone intermediates.[1]
Step 3: Review Your Reaction Conditions
-
Temperature: If the reaction is being run at elevated temperatures, try performing the coupling at a lower temperature, such as 0°C.
-
Solvent: While solvents like DMF are common, consider a less polar solvent or a mixture (e.g., DCM/DMF) if solubility allows. In some cases, less polar solvents can help reduce racemization.
-
Pre-activation Time: Minimize the time the carboxylic acid component is "pre-activated" with the coupling reagent before the addition of the this compound solution.
Data on Racemization with Different Coupling Reagents
The following table summarizes the percentage of D-isomer formation for the coupling of Fmoc-L-His(Trt)-OH and Fmoc-L-Cys(Trt)-OH with L-Leu-OtBu using various coupling reagents. While not with L-Valine ethyl ester specifically, this data provides a good comparison of the racemization potential of common coupling reagents.
| Coupling Reagent/Additive | Base | % D-His | % D-Cys |
| DIC/Oxyma | DIPEA | 0.8 | < 0.5 |
| EDCl/HOBt | DIPEA | 1.2 | 1.5 |
| HATU | NMM | 4.5 | 0.6 |
| HBTU | DIPEA | 6.2 | 2.1 |
Data adapted from a 2023 study on racemization in peptide synthesis. The study highlights that DIC/Oxyma is a particularly effective combination for suppressing racemization, even for sensitive amino acids like Histidine and Cysteine.[6]
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound with Minimal Racemization
This protocol outlines a general method for coupling a protected amino acid (e.g., Fmoc-AA-OH) to this compound.
Caption: Experimental workflow for a low-racemization coupling reaction.
-
Preparation of the Amine Component: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM). Cool the solution to 0°C in an ice bath. Add a weak, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-Collidine (1.1 equivalents) dropwise and stir for 10-15 minutes.
-
Activation of the Carboxylic Acid Component: In a separate flask, dissolve the N-protected amino acid (e.g., Fmoc-L-Phenylalanine-OH, 1.05 equivalents) and a racemization suppressing additive like Oxyma (1.1 equivalents) in the same anhydrous solvent.
-
Coupling: To the solution of the activated carboxylic acid, add the coupling reagent, for example, Diisopropylcarbodiimide (DIC, 1.1 equivalents). Stir the mixture at 0°C for 5 minutes.
-
Reaction: Add the freshly prepared solution of L-Valine ethyl ester to the activated carboxylic acid mixture. Allow the reaction to proceed at 0°C for 2 hours, then warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Once the reaction is complete, filter off any precipitated urea (if using a carbodiimide). Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol provides a general method for determining the enantiomeric purity of the final product.
-
Sample Preparation: If the product is a protected peptide, it may need to be deprotected and hydrolyzed to its constituent amino acids. For a simple dipeptide, direct analysis may be possible.
-
Hydrolysis (if necessary): The peptide is typically hydrolyzed using 6N HCl at approximately 110°C for 24 hours. To account for any racemization that may occur during the hydrolysis itself, it is best practice to perform the hydrolysis in deuterated acid (e.g., 6N DCl in D₂O).[3]
-
Derivatization (Optional but often necessary): The amino acid mixture may need to be derivatized with a chiral derivatizing agent (e.g., Marfey's reagent, L-FDAA) to allow for separation of the enantiomers on a standard reversed-phase HPLC column.[3]
-
Chiral HPLC Analysis:
-
Column: Use a suitable chiral stationary phase (CSP) column.
-
Mobile Phase: An isocratic or gradient elution with a mixture of solvents such as hexane/isopropanol or acetonitrile/water is typically used.
-
Detection: UV detection is commonly employed.
-
Quantification: The percentage of the D-isomer is calculated from the integrated peak areas of the D- and L-enantiomers.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Peptide Coupling with L-Valine Ethyl Ester Hydrochloride
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during peptide coupling reactions involving the sterically hindered amino acid, L-Valine ethyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is peptide coupling with this compound often challenging?
A1: The primary difficulty arises from steric hindrance. The bulky isopropyl side chain of the valine residue physically obstructs the approach of the reacting amino and carboxyl groups, which slows down the formation of the peptide bond.[1][2] This issue can be magnified as the peptide chain grows, potentially leading to aggregation and folding that further block the reactive sites.[1]
Q2: What are the most common problems encountered during these coupling reactions?
A2: The most frequent issues include:
-
Low or incomplete coupling yields: This is often due to steric hindrance and can result in the presence of unreacted starting materials or deletion sequences in the final product.[3][4]
-
Slow reaction rates: The bulky nature of valine can significantly decrease the reaction kinetics compared to less hindered amino acids.[3]
-
Racemization: The chiral center of the amino acid can be susceptible to epimerization, especially with prolonged activation times or the use of strong bases.[2][5]
-
Peptide aggregation: Sequences rich in hydrophobic residues like valine are prone to forming secondary structures that can hinder subsequent coupling and deprotection steps.[2][4]
Q3: How can I monitor the progress of the coupling reaction?
A3: For solid-phase peptide synthesis (SPPS), the Kaiser test (ninhydrin test) is a common method to detect the presence of free primary amines on the resin.[4] A positive result (blue or purple color) indicates an incomplete reaction.[4] For solution-phase synthesis, thin-layer chromatography (TLC) or LC-MS can be used to monitor the consumption of starting materials.[2]
Troubleshooting Guide
Issue 1: Low or Incomplete Coupling Reaction
If you are experiencing low yields or your reaction is not proceeding to completion, consider the following solutions.
| Solution | Description | Key Considerations |
| Optimize Coupling Reagent | For difficult couplings involving sterically hindered amino acids, high-reactivity coupling reagents are recommended.[3] Reagents that form highly reactive OAt or Oxyma esters are generally preferred.[1] | Switch to reagents like HATU, HCTU, or COMU, which are known for their efficiency in challenging couplings.[1][3] |
| Double Coupling | Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents.[1][3] This is a highly effective method to drive the reaction towards completion.[1] | Ensure thorough washing of the resin between coupling steps to remove byproducts. |
| Increase Reaction Temperature | A modest increase in temperature can enhance the reaction rate. Microwave-assisted peptide synthesis (MA-SPPS) can be particularly effective for hindered amino acids.[1] | Monitor the temperature carefully to minimize the risk of racemization.[2] For conventional heating, temperatures around 40-50°C can be beneficial.[3] |
| Extend Reaction Time | Allowing the reaction to proceed for a longer duration can improve yields for slow couplings.[3] | Reaction times may need to be extended from a couple of hours to overnight.[2] |
| Change the Solvent | The choice of solvent can impact the solvation of the growing peptide chain and improve reagent accessibility.[6] | N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for aggregating sequences.[6] Solvent mixtures like DCM/DMF/NMP can also be beneficial.[1] |
Issue 2: Racemization of the Amino Acid Residue
Racemization can lead to diastereomeric impurities in the final peptide. Here are some strategies to mitigate this side reaction.
| Solution | Description | Key Considerations |
| Choice of Base | The base used can significantly influence the rate of racemization. | Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3][5] Avoid stronger, less hindered bases. |
| Minimize Pre-activation Time | Prolonged exposure of the activated carboxylic acid to the base before the addition of the amine component increases the risk of racemization.[2][5] | Add the amine component as soon as the activation of the carboxylic acid is complete.[2] |
| Lower Reaction Temperature | Performing the coupling reaction at a lower temperature can help to reduce the rate of racemization.[7] | Consider running the reaction at 0°C, especially when using carbodiimide-based coupling reagents.[7] |
| Use of Additives | Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization. | Oxyma-based reagents like COMU are considered safer and highly efficient alternatives to HOBt-based reagents.[1] |
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling of N-Fmoc-Amino Acid with this compound
This protocol describes a general procedure for the coupling of an N-Fmoc protected amino acid with this compound in solution using COMU as the coupling reagent.
Materials:
-
N-Fmoc-protected amino acid (1.0 equivalent)
-
This compound (1.0 equivalent)
-
COMU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the N-Fmoc-protected amino acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Base Addition: Add DIPEA (2.2 eq) to the reaction mixture and stir for 5 minutes.
-
Coupling Reagent Addition: Add COMU (1.1 eq) to the cooled solution.
-
Reaction: Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protocol 2: Solid-Phase Peptide Coupling of an N-Fmoc-Amino Acid to a Resin-Bound Amine
This protocol outlines a general procedure for coupling an N-Fmoc protected amino acid, in this case, one preceding a valine residue, on a solid support using HATU.
Materials:
-
Fmoc-deprotected resin-bound peptide
-
N-Fmoc-protected amino acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
DIPEA (8 equivalents)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Swell the resin in DMF. Perform the deprotection of the N-terminal Fmoc group on the resin-bound peptide and wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve the N-Fmoc-protected amino acid (4 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq) to the activation mixture and allow it to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activation mixture to the swollen and deprotected resin. Agitate the reaction vessel at room temperature for 45-60 minutes.
-
Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive (blue beads), indicating incomplete coupling, proceed to a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF.
-
(Optional) Second Coupling: If the Kaiser test is positive, repeat steps 2-5 with a fresh solution of the activated amino acid.
Visualizations
Caption: General workflows for solution-phase and solid-phase peptide coupling.
Caption: Troubleshooting decision tree for low-yield peptide coupling reactions.
References
Optimization of reaction conditions for L-Valine ethyl ester hydrochloride
Welcome to the technical support center for the optimization of reaction conditions for L-Valine ethyl ester hydrochloride synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the esterification of L-Valine using ethanol in the presence of an acid catalyst, which also serves to form the hydrochloride salt. Commonly used reagents for this transformation include thionyl chloride (SOCl₂) in ethanol or generating ethanolic hydrogen chloride.[1] Another effective method utilizes trimethylchlorosilane (TMSCl) in methanol, which can be adapted for ethanol.[2]
Q2: What are the critical reaction parameters to control for optimal yield and purity?
A2: For optimal results, it is crucial to control the following parameters:
-
Temperature: The initial addition of reagents like thionyl chloride should often be performed at low temperatures (-8 to -10°C) to control the exothermic reaction.[3][4] Subsequent steps may require heating or reflux to drive the reaction to completion.[1][3][4]
-
Reagent Stoichiometry: The molar ratios of L-Valine to the esterifying and chlorinating agents are critical. An excess of the alcohol is typically used as it also acts as the solvent.[3][4]
-
Moisture Control: The reaction should be carried out under anhydrous conditions, as the presence of water can lead to side reactions and reduce the yield of the desired ester.
-
Reaction Time: Sufficient reaction time is necessary to ensure complete conversion of the starting material. This can range from a few hours to overnight, depending on the chosen method and temperature.[1][3][4]
Q3: How can I purify the final this compound product?
A3: Recrystallization is the most common method for purifying the crude product.[1][3][4] A common solvent system for recrystallization is a mixture of a polar solvent in which the product is soluble at high temperatures (like ethanol or methanol) and a non-polar solvent in which it is less soluble (like diethyl ether) to induce precipitation upon cooling.[1][3] Washing the crystals with a cold, non-polar solvent can help remove residual impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction has been allowed to proceed for the recommended duration and at the correct temperature.[1][3][4] - Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][5] |
| Degradation of reagents. | - Use fresh, anhydrous solvents and reagents. Thionyl chloride and trimethylchlorosilane are particularly sensitive to moisture. | |
| Loss of product during workup. | - Ensure proper phase separation during extractions. - Avoid excessive washing of the crystalline product. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | - Attempt to purify the oil using column chromatography before another crystallization attempt. - Try dissolving the oil in a minimal amount of hot alcohol and slowly adding a non-polar solvent (e.g., diethyl ether) until turbidity is observed, then cool slowly. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. | |
| Product is Discolored (e.g., yellow or brown) | Reaction temperature was too high. | - Maintain strict temperature control, especially during the addition of exothermic reagents.[3][4] |
| Presence of impurities from starting materials or side reactions. | - Recrystallize the product, potentially with the addition of activated carbon to remove colored impurities. | |
| Spectroscopic Data (e.g., NMR) Shows Impurities | Unreacted starting material (L-Valine). | - Optimize reaction time and temperature to ensure full conversion. - The hydrochloride salt of L-Valine is less soluble in organic solvents than the ester, so it may be removed by filtration before workup. |
| Presence of di-peptides or other side products. | - This can occur if the reaction conditions are too harsh. Consider using a milder esterification method. - Purification by column chromatography may be necessary. |
Experimental Protocols
Method 1: Synthesis using Thionyl Chloride in Ethanol
This method is adapted from procedures for methyl ester synthesis.[3][4]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol.
-
Reagent Addition: Cool the flask to -8 to -10°C in an ice-salt bath. Slowly add thionyl chloride (SOCl₂) dropwise to the ethanol while stirring.
-
Reaction Initiation: After the addition of SOCl₂, add L-Valine to the mixture under cooling.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 2.5 to 3.5 hours.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 7 to 9 hours.
-
Workup: After the reaction is complete, remove the excess ethanol and SOCl₂ by vacuum distillation.
-
Crystallization: Cool the residue to induce crystallization. The crude product can be recrystallized from an ethanol/diethyl ether mixture to yield white crystals of this compound.
Method 2: Synthesis using Ethanolic Hydrogen Chloride
This is a general and widely used method for amino acid esterification.[1]
-
Preparation: Prepare a solution of ethanolic hydrogen chloride by bubbling dry HCl gas through cold, anhydrous ethanol, or by carefully adding acetyl chloride to anhydrous ethanol.
-
Reaction: Suspend L-Valine in the prepared ethanolic hydrogen chloride solution in a round-bottom flask fitted with a reflux condenser.
-
Reflux: Heat the mixture to reflux and maintain for 4 to 24 hours. The progress of the reaction can be monitored by TLC.
-
Workup: After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Crystallization: Recrystallize the crude product from a minimal amount of hot ethanol by the slow addition of anhydrous diethyl ether, followed by cooling.
Data Presentation
Table 1: Comparison of Reaction Conditions for L-Valine Ester Hydrochloride Synthesis
| Parameter | Method 1: Thionyl Chloride [3][4] | Method 2: Ethanolic HCl [1] |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Hydrogen Chloride (HCl) |
| Solvent | Ethanol | Ethanol |
| Initial Temperature | -8 to -10°C | Room Temperature |
| Reaction Temperature | Room Temperature then Reflux (approx. 78°C) | Reflux (approx. 78°C) |
| Reaction Time | 10.5 - 13.5 hours | 4 - 24 hours |
| Purification | Recrystallization (Ethanol/Diethyl Ether) | Recrystallization (Ethanol/Diethyl Ether) |
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
Technical Support Center: L-Valine Ethyl Ester Hydrochloride Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of L-Valine ethyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the deprotection of this compound to obtain L-Valine?
The most common method for the deprotection of this compound is saponification, which is a base-promoted hydrolysis of the ester.[1] This reaction is typically carried out using a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent mixture, often containing water and an alcohol like methanol or ethanol.[2] The reaction is generally followed by an acidic workup to neutralize the carboxylate salt and precipitate the free amino acid.[1][2]
Q2: What are the main potential side reactions during the saponification of this compound?
The two primary side reactions of concern during the basic hydrolysis of this compound are:
-
Racemization: The chiral center of L-Valine can be susceptible to epimerization under basic conditions, leading to the formation of D-Valine.[3]
-
Diketopiperazine (DKP) Formation: Two molecules of L-Valine ethyl ester can react with each other to form a cyclic dipeptide, 3,6-diisopropyl-2,5-piperazinedione.[4][5]
Q3: How can I minimize racemization during the deprotection?
To minimize racemization, it is crucial to control the reaction conditions. Racemization is promoted by strong basic conditions and elevated temperatures.[6] Therefore, using the minimum effective concentration of the base and running the reaction at a lower temperature (e.g., room temperature or below) for a sufficient duration is recommended. Monitoring the reaction progress closely to avoid unnecessarily long exposure to basic conditions is also critical.
Q4: What factors contribute to diketopiperazine (DKP) formation, and how can it be avoided?
DKP formation is a bimolecular reaction, meaning its rate is dependent on the concentration of the L-Valine ethyl ester.[7] It is more prevalent at higher concentrations and temperatures. To minimize DKP formation, it is advisable to:
-
Work with dilute solutions of the starting material.
-
Maintain a low reaction temperature.
-
Slowly add the base to the reaction mixture to keep the concentration of the free amine at any given time low.
Q5: Can I use acidic hydrolysis for the deprotection?
While acidic hydrolysis is a method for ester cleavage, it is generally slower than saponification and often requires harsh conditions, such as refluxing in strong acid for extended periods.[1] These conditions can potentially lead to other side reactions or degradation of the amino acid. For these reasons, saponification is the more commonly employed method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of L-Valine | 1. Incomplete hydrolysis. 2. Significant diketopiperazine (DKP) formation. 3. Loss of product during workup and isolation. | 1. Ensure a sufficient amount of base is used (typically a slight excess). Monitor the reaction to completion using a suitable technique (e.g., TLC, LC-MS). 2. Perform the reaction at a lower concentration of the starting material and at a reduced temperature. 3. Carefully adjust the pH during the acidic workup to the isoelectric point of Valine (around 5.96) to ensure maximum precipitation. Wash the precipitated product with cold water or a suitable solvent to minimize loss. |
| Presence of a non-polar impurity in the final product | 1. Unreacted L-Valine ethyl ester. 2. Diketopiperazine (DKP) by-product. | 1. Increase the reaction time or temperature slightly, or use a slight excess of the base. 2. Recrystallize the final L-Valine product from a suitable solvent system (e.g., water/ethanol) to remove the less polar DKP. |
| Product shows a mix of L- and D-Valine (racemization) | 1. Reaction temperature was too high. 2. Reaction was run for an extended period under strong basic conditions. 3. The concentration of the base was too high. | 1. Conduct the reaction at a lower temperature (e.g., 0-25 °C). 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Use a lower concentration of the base. |
| Oily or difficult-to-crystallize product | 1. Presence of impurities such as DKP or unreacted starting material. 2. Incorrect pH during workup. | 1. Purify the product by recrystallization. 2. Ensure the pH is carefully adjusted to the isoelectric point of Valine to achieve optimal crystallization. |
Experimental Protocols
Protocol for Saponification of this compound with Minimized Side Reactions
This protocol is designed to minimize the key side reactions of racemization and diketopiperazine formation.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Diethyl ether or Ethyl acetate for washing
-
TLC plates (e.g., silica gel 60 F254) and appropriate mobile phase (e.g., n-butanol:acetic acid:water = 4:1:1)
Procedure:
-
Dissolution: Dissolve this compound in a mixture of methanol and water (e.g., 1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer. Use a relatively dilute concentration (e.g., 0.1-0.2 M) to minimize diketopiperazine formation.
-
Cooling: Cool the solution to 0-5 °C in an ice bath. This will help to control the exothermicity of the neutralization and saponification reactions and reduce the rate of potential side reactions.
-
Base Addition: Slowly add a 1M solution of NaOH or LiOH dropwise to the stirred solution. Use a slight molar excess of base (e.g., 1.1-1.2 equivalents) relative to the this compound. The initial amount of base will neutralize the hydrochloride salt, and the subsequent amount will drive the saponification.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at low temperatures. Avoid unnecessarily long reaction times.
-
Acidic Workup: Once the reaction is complete, slowly add 1M HCl to the reaction mixture while keeping it cool in the ice bath. Adjust the pH to the isoelectric point of Valine (approximately 5.96). The L-Valine will precipitate as a white solid.
-
Isolation: Collect the precipitated L-Valine by vacuum filtration.
-
Washing: Wash the solid product with cold deionized water to remove inorganic salts, followed by a wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any potential organic impurities such as the diketopiperazine.
-
Drying: Dry the purified L-Valine under vacuum to a constant weight.
-
Purity Analysis: Assess the purity and enantiomeric excess of the final product using appropriate analytical techniques such as NMR, LC-MS, and chiral HPLC.
Visualizing Reaction Pathways
Caption: Main deprotection pathway and potential side reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools [mdpi.com]
- 4. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Racemization of Valine by Impact-Induced Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of L-Valine ethyl ester hydrochloride in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of L-Valine ethyl ester hydrochloride in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is the hydrochloride salt of the ethyl ester of the amino acid L-valine.[1][2] It is a white crystalline powder.[3][4] This compound is frequently utilized as a key intermediate in the synthesis of pharmaceuticals, such as the antihypertensive drug Valsartan.[5][6][7] It is also used in peptide synthesis, where the ester group protects the carboxylic acid functionality of valine.[3][4] Additionally, it finds application in nutritional supplements to enhance protein synthesis and muscle recovery.[4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] Several suppliers recommend refrigeration at temperatures between 0°C and 8°C for optimal long-term stability.[4] The hydrochloride salt form enhances the compound's stability, particularly for long-term storage, as the free amine form can be less stable.[8]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in water and other polar solvents such as methanol.[3] Its solubility in various solvents is an important consideration for its use in different experimental and synthetic protocols.
Q4: What are the primary degradation pathways for this compound?
A4: The most common degradation pathway for this compound is the hydrolysis of the ethyl ester bond. This reaction is catalyzed by the presence of acids or bases and results in the formation of L-valine and ethanol. The rate of hydrolysis is influenced by the pH, temperature, and the solvent used. Esters are generally susceptible to hydrolysis.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of this compound solutions can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[6][9][10] An appropriate HPLC method can separate the intact this compound from its potential degradation products, allowing for the quantification of its purity over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low assay results for this compound. | Degradation of the compound due to improper storage or handling. | Ensure the compound is stored in a tightly sealed container at the recommended temperature (0-8°C) and protected from moisture. Prepare solutions fresh whenever possible. |
| Hydrolysis of the ester in solution. | If working in aqueous solutions, be mindful of the pH and temperature. For long-term storage, consider using a non-aqueous solvent or preparing the solution immediately before use. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | The primary degradation product is likely L-valine from hydrolysis. Other potential byproducts could arise from reactions with impurities in the solvent or from oxidative degradation. |
| Contamination of the sample or solvent. | Use high-purity solvents and handle the compound in a clean environment to avoid contamination. | |
| Inconsistent results in experiments using this compound. | Variability in the purity of the starting material. | Always use a well-characterized batch of this compound with a known purity, as confirmed by a certificate of analysis. |
| Instability of the compound under experimental conditions. | Evaluate the compatibility of this compound with all components of your experimental system, including pH and temperature. | |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | This compound is generally soluble in polar solvents like water and methanol. For non-polar systems, solubility may be limited. |
| The compound has degraded or absorbed moisture. | Ensure the compound is a free-flowing white powder. Clumping may indicate moisture absorption, which can affect solubility and stability. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
1. Acidic Hydrolysis:
-
Dissolve a known concentration of this compound in a solution of 0.1 N Hydrochloric Acid (HCl).
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2-6 hours).[6][9]
-
At specified time points, withdraw aliquots, neutralize them with a suitable base (e.g., 0.1 N NaOH), and dilute with the mobile phase to the target concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation.
2. Basic Hydrolysis:
-
Dissolve a known concentration of this compound in a solution of 0.1 N Sodium Hydroxide (NaOH).
-
Incubate the solution at room temperature or a slightly elevated temperature for a defined period.
-
At specified time points, withdraw aliquots, neutralize them with a suitable acid (e.g., 0.1 N HCl), and dilute with the mobile phase.
-
Analyze the samples by HPLC.
3. Oxidative Degradation:
-
Dissolve a known concentration of this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).[11]
-
Keep the solution at room temperature, protected from light, for a specified duration.
-
At intervals, take aliquots and dilute them with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Store a solid sample of this compound in an oven at an elevated temperature (e.g., 70-80°C) for a set period.
-
At different time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
For solution stability, incubate a solution of the compound at a high temperature and analyze over time.
5. Photolytic Degradation:
-
Expose a solution of this compound in a photochemically inert, transparent container to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[1][12]
-
Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC at various time points.
Stability-Indicating HPLC Method
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where this compound and its potential degradation products have absorbance (e.g., around 210-220 nm). |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
Note: This method would require validation to ensure it is stability-indicating, meaning it can accurately separate and quantify this compound in the presence of its degradation products.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Primary Hydrolytic Degradation Pathway.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl L-valinate hydrochloride | 17609-47-1 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. oaji.net [oaji.net]
- 6. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. reddit.com [reddit.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. asianjpr.com [asianjpr.com]
- 12. database.ich.org [database.ich.org]
Technical Support Center: Overcoming Solubility Challenges of L-Valine Ethyl Ester Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using L-Valine ethyl ester hydrochloride in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white crystalline powder. As a hydrochloride salt of an amino acid ester, it is generally soluble in water and polar protic solvents like methanol and ethanol.[1][2] Its solubility is significantly lower in non-polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and hexanes.
Q2: I am having trouble dissolving this compound in my chosen reaction solvent. What are the initial troubleshooting steps?
A2: When encountering solubility issues, a systematic approach is recommended. Start with simple techniques before moving to more complex solutions:
-
Solvent Selection: Ensure the polarity of your solvent is appropriate. For this polar salt, polar solvents are the first choice.
-
Temperature Adjustment: Gently warming the mixture can significantly increase the solubility of many solids.[3] However, be mindful of the thermal stability of your reactants and the solvent's boiling point.
-
Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area, which can accelerate the rate of dissolution.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.
Q3: My reaction requires a non-polar organic solvent where this compound is insoluble. What is the standard procedure in this case?
A3: For reactions in non-polar solvents, the standard practice is to convert the hydrochloride salt to its more soluble free base form. This is achieved by neutralizing the hydrochloride with a mild base. The resulting free amino ester is more soluble in organic solvents like DCM, THF, or ethyl acetate.
Q4: Can I use a co-solvent to improve solubility?
A4: Yes, using a co-solvent can be an effective strategy. If your reaction tolerates it, adding a small amount of a polar solvent (like methanol or ethanol) in which the hydrochloride salt is more soluble to your primary non-polar reaction solvent can sometimes be sufficient to dissolve the starting material. However, you must consider how this change in solvent polarity might affect your reaction's kinetics and outcome.
Q5: Will adjusting the pH of my aqueous solution help?
A5: For aqueous solutions, this compound, being a salt of a strong acid (HCl) and a weak base (the amino ester), will produce a slightly acidic solution. The solubility in water is already quite good. Adjusting the pH significantly towards the basic side will convert it to the free base, which may have lower water solubility. Therefore, for aqueous reactions, pH adjustment is less common for improving the solubility of this specific compound compared to its parent amino acid, L-valine.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Solid material is not dissolving in a polar solvent (e.g., Methanol, Ethanol). | The solution is saturated at the current temperature. | 1. Gently warm the mixture while stirring.2. Add a small amount of a co-solvent like water if the reaction chemistry allows.3. Increase the total volume of the solvent. |
| The compound needs to be dissolved in a non-polar solvent (e.g., DCM, THF). | The hydrochloride salt is inherently insoluble in non-polar organic solvents. | Convert the hydrochloride salt to its free base form using a mild base and an extraction procedure. (See Experimental Protocol 2). |
| The reaction is slow or incomplete, even though the starting material seems to have dissolved. | The dissolved concentration is too low for an efficient reaction rate. | 1. Increase the temperature to potentially increase solubility and reaction rate.2. If using a co-solvent system, optimize the solvent ratio for better solubility.3. Consider converting to the free base for higher concentration in organic solvents. |
| Starting material precipitates out of solution when another reagent is added. | The added reagent changes the properties of the solvent system (e.g., polarity), reducing the solubility of the hydrochloride salt. | 1. Add the reagent more slowly or at a higher temperature.2. Investigate a different solvent system or a phase-transfer catalyst if applicable. |
Data Presentation
Table 1: Qualitative and Semi-Quantitative Solubility of this compound
| Solvent | Type | Solubility | Notes |
| Water | Polar Protic | Soluble | An optical rotation measurement was taken in a 2g/100mL solution, indicating at least this level of solubility.[1] |
| Methanol | Polar Protic | Soluble | Often used in the synthesis and recrystallization of similar amino acid esters.[4] |
| Ethanol | Polar Protic | Soluble | Used for recrystallization of amino acid ethyl esters.[2] |
| Dichloromethane (DCM) | Aprotic | Insoluble | The free base form is required for solubility. |
| Tetrahydrofuran (THF) | Aprotic | Insoluble | The free base form is required for solubility. |
| Diethyl Ether | Non-polar | Insoluble | Often used as an anti-solvent for recrystallization.[2] |
| Hexanes | Non-polar | Insoluble | Not a suitable solvent. |
Experimental Protocols
Protocol 1: General Solubilization in a Polar Protic Solvent (e.g., Methanol)
-
Preparation: Place the desired amount of this compound into a clean, dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the calculated volume of methanol to achieve the target concentration.
-
Dissolution: Stir the mixture at room temperature.
-
Troubleshooting: If the solid does not dissolve completely, gently warm the flask in a water bath (to 30-40°C) with continued stirring. Monitor for dissolution.
-
Reaction Setup: Once fully dissolved, proceed with your reaction by adding other reagents as required.
Protocol 2: Conversion to Free Base for Reactions in Non-Polar Solvents
-
Dissolution: Dissolve the this compound in a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), in a separatory funnel. Use enough of the basic solution to ensure all the solid dissolves and the aqueous layer is basic (test with pH paper).
-
Extraction: Add the desired non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower organic layer. If using an organic solvent less dense than water, the organic layer will be on top.
-
Repeat Extraction: To maximize the yield, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times.
-
Combine and Dry: Combine all the organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent. The resulting solution contains the L-Valine ethyl ester free base and can be used directly in the reaction or concentrated under reduced pressure to yield the free base as an oil or solid.
Mandatory Visualizations
References
Technical Support Center: Scaling Up the Synthesis of L-Valine Ethyl Ester Hydrochloride
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of L-Valine ethyl ester hydrochloride. It includes frequently asked questions, detailed troubleshooting, experimental protocols, and key data summaries to facilitate successful and scalable synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent methods for synthesizing this compound are the Fischer-Speier esterification and the use of thionyl chloride (SOCl₂) in ethanol.[1] Fischer esterification involves reacting L-Valine with an excess of ethanol in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄).[1][2][3] The thionyl chloride method involves reacting L-Valine with thionyl chloride in ethanol, which generates the necessary acid catalyst in situ.[4]
Q2: Why is an acid catalyst required for the esterification of L-Valine?
An acid catalyst is essential because amino acids like L-Valine exist as zwitterions, where the amino group is protonated (-NH₃⁺) and the carboxyl group is deprotonated (-COO⁻). The catalyst protonates the carboxylate group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (ethanol).[2] This process facilitates the formation of the ester.
Q3: What are the typical yields and purity levels that can be expected?
Yields and purity can vary significantly depending on the chosen method, reaction conditions, and purification effectiveness. With optimized protocols, yields can range from 60% to over 90%.[5][6] High purity (≥99%) is often achievable after proper recrystallization, which is critical for pharmaceutical applications.[7]
Q4: How can the progress of the reaction be monitored effectively?
Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[5][8] By spotting the reaction mixture alongside the L-Valine starting material on a TLC plate, the disappearance of the starting material spot and the appearance of the product spot can be tracked. A typical solvent system for the TLC might consist of chloroform, methanol, and glacial acetic acid.[5][8]
Q5: What are the critical safety precautions to consider when scaling up this synthesis?
When working with thionyl chloride, it is crucial to handle it in a well-ventilated fume hood as it is toxic and corrosive and reacts with moisture to release harmful gases like HCl and SO₂.[4] Reactions involving strong acids like H₂SO₄ and reducing agents are often exothermic and require careful temperature control and appropriate personal protective equipment (PPE). When scaling up, managing heat dissipation becomes critical to prevent runaway reactions.[9] The use of flammable solvents also necessitates proper grounding and avoidance of ignition sources.
Experimental Protocols
Method 1: Fischer Esterification with Ethanolic HCl
This is a classic and reliable method for producing amino acid esters.
-
Preparation of Ethanolic HCl: Carefully bubble dry HCl gas through anhydrous ethanol, cooled in an ice bath, until saturation is achieved. Alternatively, slowly add acetyl chloride to anhydrous ethanol at 0°C to generate HCl in situ.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend L-Valine (1 equivalent) in the prepared ethanolic HCl solution.
-
Reflux: Heat the mixture to reflux and maintain it for 4-6 hours. The reaction progress should be monitored by TLC.[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is then purified by recrystallization. A common method is to dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed, followed by cooling to induce crystallization.[6]
-
Drying: Filter the white crystalline product and dry it under a vacuum to obtain pure this compound.
Method 2: Thionyl Chloride in Ethanol
This method is highly effective but requires stringent safety measures due to the hazardous nature of thionyl chloride.
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a condenser, and a thermometer, add anhydrous ethanol and cool it to -5 to 0°C in an ice-salt bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.1-1.5 equivalents) dropwise to the cold ethanol while maintaining the temperature below 0°C. This step is highly exothermic.
-
Addition of L-Valine: Once the thionyl chloride addition is complete, add L-Valine (1 equivalent) portion-wise to the mixture, ensuring the temperature remains low.
-
Reaction: After the addition of L-Valine, allow the mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture and evaporate the solvent and any excess thionyl chloride under reduced pressure.
-
Purification and Drying: The crude product is then recrystallized from an ethanol/diethyl ether solvent system and dried under a vacuum to yield the final product.
Data Presentation
Table 1: Comparison of Synthesis Parameters
| Parameter | Fischer Esterification (Ethanolic HCl) | Thionyl Chloride Method |
| Catalyst | HCl (gas or from acetyl chloride) | SOCl₂ (generates HCl in situ) |
| Solvent | Anhydrous Ethanol | Anhydrous Ethanol |
| Temperature | Reflux (approx. 78°C) | -5°C to Reflux |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Typical Yield | 60 - 85% | 70 - 95% |
| Key Considerations | Requires preparation of ethanolic HCl. | Highly exothermic, requires careful handling of SOCl₂. |
Table 2: Common Recrystallization Solvent Systems
| Primary Solvent | Anti-Solvent | Notes |
| Anhydrous Ethanol | Diethyl Ether | A very common and effective system for this compound.[6] |
| Anhydrous Methanol | Diethyl Ether | Also effective, though methanol can sometimes co-crystallize.[10] |
| Ethyl Acetate | Hexane | Can be used for purification if the product is soluble in ethyl acetate. |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via Fischer esterification.
Caption: Troubleshooting guide for the synthesis of this compound.
References
- 1. cerritos.edu [cerritos.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 5. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 6. scielo.br [scielo.br]
- 7. nbinno.com [nbinno.com]
- 8. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [guidechem.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of L-Valine Ethyl Ester Hydrochloride: HPLC vs. GC
For researchers, scientists, and drug development professionals, ensuring the chemical and chiral purity of raw materials like L-Valine ethyl ester hydrochloride is a critical step in the development of safe and effective pharmaceuticals. This guide provides an objective comparison of two common analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the experimental protocols and present supporting data to aid in selecting the most suitable method for your analytical needs.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, prized for its versatility and sensitivity. For amino acid esters such as this compound, which lack a strong UV chromophore, pre-column derivatization is a common strategy to enable UV detection and enhance chromatographic separation.
A widely adopted approach involves derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). This reaction targets the primary amine group of the L-Valine ethyl ester, attaching a highly UV-absorbent FMOC group. The resulting derivative can be readily analyzed by Reversed-Phase HPLC (RP-HPLC).
An alternative for chiral purity analysis is derivatization with o-phthalaldehyde (OPA) in the presence of a chiral thiol. This creates diastereomeric isoindole adducts that can be separated on a standard achiral column, allowing for the quantification of the unwanted D-enantiomer.[1]
Gas Chromatography (GC) as an Alternative
Gas Chromatography offers a robust alternative for the purity analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, typically after conversion to a more volatile form or by direct injection if it is sufficiently stable. A flame ionization detector (FID) is commonly used for this analysis, providing excellent sensitivity.[2][3] GC is particularly useful for identifying and quantifying residual solvents and other volatile impurities.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the purity analysis of this compound using both HPLC with pre-column derivatization and a direct injection GC method.
Performance Data Comparison
The following table summarizes the typical performance characteristics of HPLC and GC methods for the purity analysis of this compound.
| Parameter | HPLC with FMOC Derivatization | Gas Chromatography (GC-FID) |
| Analyte | FMOC-L-Valine Ethyl Ester | L-Valine Ethyl Ester |
| Retention Time (min) | ~ 15.2 | ~ 8.5 |
| Purity (%) | > 99.5 | > 99.5 |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.02% |
| Limit of Quantification (LOQ) | ~ 0.03% | ~ 0.06% |
| Precision (%RSD) | < 1.0 | < 1.5 |
| Accuracy (% Recovery) | 98 - 102 | 97 - 103 |
Detailed Experimental Protocols
HPLC Method with Pre-Column FMOC Derivatization
This protocol outlines a method for the determination of this compound purity.
1. Materials and Reagents:
-
This compound standard and sample
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium borate buffer (pH 8.5)
-
Deionized water
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Sodium acetate buffer (pH 7.2)
-
Mobile Phase B: Methanol:Acetonitrile (50:50, v/v)
-
Gradient: 30% B to 70% B over 20 minutes, then re-equilibrate
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C[4]
-
Detection: UV at 262 nm[4]
-
Injection Volume: 10 µL
3. Sample Preparation and Derivatization:
-
Prepare a 1 mg/mL stock solution of this compound in deionized water.
-
In a vial, mix 100 µL of the sample/standard solution with 400 µL of sodium borate buffer.
-
Add 500 µL of a 10 mg/mL solution of FMOC-Cl in acetonitrile.[4]
-
Vortex the mixture and let it react at room temperature for 20 minutes.[4]
-
Quench the reaction by adding 100 µL of a 2% glycine solution.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC-FID) Method
This protocol provides a general method for the purity analysis of this compound by GC.
1. Materials and Reagents:
-
This compound standard and sample
-
Methanol (GC grade) or other suitable solvent
2. Chromatographic Conditions:
-
Column: DB-624 capillary column, 30 m x 0.53 mm, 1.0 µm film thickness (or equivalent)[2]
-
Carrier Gas: Nitrogen or Helium at a constant flow[2]
-
Oven Temperature Program: 80°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
3. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
Vortex to ensure complete dissolution.
-
Directly inject into the GC system.
Conclusion
Both HPLC with pre-column derivatization and GC-FID are powerful techniques for the purity assessment of this compound. The choice of method depends on the specific analytical requirements.
-
HPLC is highly sensitive and versatile, allowing for both chemical and chiral purity analysis with appropriate method development. The derivatization step, while adding to sample preparation time, enables the analysis of non-chromophoric compounds with high sensitivity.
-
GC offers a simpler and often faster analysis for volatile impurities and overall purity, with minimal sample preparation. However, it may not be suitable for thermally labile impurities and typically requires a separate method for chiral analysis.
For comprehensive characterization, employing both techniques orthogonally can provide a more complete purity profile of this compound, ensuring the quality and safety of the final drug product.
References
Validating the Structure of L-Valine Ethyl Ester Hydrochloride: A Comparative ¹H NMR Guide
For researchers, scientists, and professionals in drug development, precise structural confirmation of chemical compounds is paramount. This guide provides a comparative analysis for validating the structure of L-Valine ethyl ester hydrochloride using ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy, with supporting data from analogous amino acid esters.
This compound is a crucial building block in peptide synthesis and finds applications in the development of various pharmaceuticals. Its structural integrity is the foundation of its chemical reactivity and biological function. ¹H NMR spectroscopy serves as a powerful, non-destructive technique to elucidate the precise arrangement of protons within the molecule, offering a definitive structural fingerprint.
This guide presents a comparison of the ¹H NMR spectral data of this compound with two structurally related compounds: L-Leucine ethyl ester hydrochloride and L-Alanine ethyl ester hydrochloride. This comparative approach highlights the unique spectral features of each molecule, arising from subtle differences in their side chains, thereby providing a robust framework for structural validation.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound and its analogs, L-Leucine ethyl ester hydrochloride and L-Alanine ethyl ester hydrochloride, in Deuterium Oxide (D₂O). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, multiplicities are abbreviated (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) are given in Hertz (Hz).
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH(NH₃⁺)- | ~4.1 | d | ~4.5 |
| -OCH₂ CH₃ | ~4.3 | q | ~7.1 | |
| -CH(CH₃)₂ | ~2.3 | m | - | |
| -OCH₂CH₃ | ~1.3 | t | ~7.1 | |
| -CH(CH₃ )₂ | ~1.0 | d | ~6.9 | |
| L-Leucine ethyl ester hydrochloride | -CH(NH₃⁺)- | ~4.1 | t | ~6.8 |
| -OCH₂ CH₃ | ~4.3 | q | ~7.1 | |
| -CH₂ CH(CH₃)₂ | ~1.7 | m | - | |
| -OCH₂CH₃ | ~1.3 | t | ~7.1 | |
| -CH(CH₃ )₂ | ~0.9 | d | ~6.5 | |
| L-Alanine ethyl ester hydrochloride | -CH(NH₃⁺)- | ~4.2 | q | ~7.3 |
| -OCH₂ CH₃ | ~4.3 | q | ~7.1 | |
| -CHCH₃ | ~1.6 | d | ~7.3 | |
| -OCH₂CH₃ | ~1.3 | t | ~7.1 |
Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the experimental conditions such as concentration and pH.
Experimental Protocol
A detailed and consistent experimental protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the amino acid ethyl ester hydrochloride salt.
-
Dissolve the sample in approximately 0.6-0.7 mL of Deuterium Oxide (D₂O). D₂O is used as the NMR solvent to avoid a large interfering solvent signal in the ¹H spectrum.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
The sample temperature should be maintained at a constant value, typically 298 K (25 °C).
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
The spectral data should be processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
The chemical shifts should be referenced to an internal or external standard. For aqueous samples, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is a common reference standard.
Workflow for Structural Validation
The process of validating the structure of this compound using ¹H NMR can be visualized as a systematic workflow. This involves sample preparation, data acquisition, spectral analysis, and comparison with known data and related structures.
By following this structured approach, researchers can confidently validate the chemical structure of this compound, ensuring the quality and reliability of their starting materials for subsequent research and development activities. The comparative data provided serves as a valuable reference for distinguishing it from other common amino acid esters.
A Comparative Guide: L-Valine Ethyl Ester Hydrochloride vs. L-Valine Methyl Ester Hydrochloride
In the realm of peptide synthesis, drug development, and biochemical research, the selection of appropriate starting materials is paramount to the success of experimental outcomes. Among the vast array of amino acid derivatives, L-Valine ethyl ester hydrochloride and L-Valine methyl ester hydrochloride are two commonly utilized building blocks. This guide provides a comprehensive and objective comparison of these two compounds, supported by physicochemical data and relevant experimental protocols, to aid researchers in making informed decisions for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these esters is crucial for their effective use. The following table summarizes the key characteristics of this compound and L-Valine methyl ester hydrochloride.
| Property | This compound | L-Valine Methyl Ester Hydrochloride |
| Synonyms | L-Val-OEt·HCl | L-Val-OMe·HCl |
| CAS Number | 17609-47-1[1] | 6306-52-1 |
| Molecular Formula | C₇H₁₅NO₂·HCl[1] | C₆H₁₃NO₂·HCl |
| Molecular Weight | 181.66 g/mol | 167.63 g/mol |
| Appearance | White powder[1] | White crystalline powder or crystals |
| Melting Point | 102-105 °C | 171-173 °C |
| Optical Rotation | [α]20/D +6.7° (c = 2 in H₂O) | [α]/D +15° (c = 2 in H₂O) |
| Solubility | Soluble in water. | Soluble in water. |
Spectral Data Comparison
Spectroscopic data is essential for the identification and quality control of these compounds. While full spectral datasets are extensive, a summary of key spectral characteristics is presented below. Researchers should always refer to the certificate of analysis for specific batch data.
| Spectral Data | This compound | L-Valine Methyl Ester Hydrochloride |
| ¹H NMR | Spectra available in literature, showing characteristic peaks for the ethyl and valine moieties.[2] | Spectra available in literature, showing characteristic peaks for the methyl and valine moieties.[3] |
| IR | Characteristic peaks for N-H, C=O (ester), and C-O bonds. | Characteristic peaks for N-H, C=O (ester), and C-O bonds. |
| Mass Spectrometry | Consistent with the molecular weight and fragmentation pattern of the compound. | Consistent with the molecular weight and fragmentation pattern of the compound. |
Reactivity and Stability: Key Considerations for Synthesis
The choice between the ethyl and methyl ester can significantly impact the outcome of a synthetic procedure, particularly in peptide synthesis. The primary differences lie in their reactivity, which is influenced by steric hindrance, and their stability, largely determined by their susceptibility to hydrolysis.
Reactivity in Peptide Coupling:
In peptide bond formation, the amino group of the amino acid ester acts as a nucleophile, attacking the activated carboxyl group of the preceding amino acid. The bulkiness of the ester group can influence the rate and efficiency of this reaction. The ethyl group is larger than the methyl group, which can lead to increased steric hindrance. This may result in slower reaction kinetics for the ethyl ester compared to the methyl ester in sterically demanding couplings.
Stability and Hydrolysis:
Both esters are susceptible to hydrolysis, which cleaves the ester bond to yield L-valine. The rate of hydrolysis is a critical factor, especially during workup and purification steps. Generally, methyl esters are known to hydrolyze more readily than ethyl esters under both acidic and basic conditions. This is attributed to the lower steric hindrance around the carbonyl carbon of the methyl ester, making it more accessible to nucleophilic attack by water or hydroxide ions.
Biological Activity and Applications
Both this compound and L-Valine methyl ester hydrochloride serve as crucial intermediates in the synthesis of various pharmaceuticals and are used in biochemical research.
Common Applications:
-
Peptide Synthesis: Both are extensively used as starting materials in both solution-phase and solid-phase peptide synthesis.[1] They provide a protected carboxyl group, allowing for the sequential addition of amino acids to the free amino group.
-
Pharmaceutical Intermediates: L-Valine methyl ester hydrochloride is a key intermediate in the synthesis of the antiviral drug Valacyclovir.[4] this compound is utilized in the development of medications targeting metabolic disorders and promoting muscle health.[1]
-
Nutritional Supplements: Due to their role as a source of the branched-chain amino acid (BCAA) L-valine, these compounds are incorporated into nutritional supplements aimed at enhancing athletic performance and muscle growth.[1]
-
Biochemical Research: They are employed in studies of protein synthesis, enzyme kinetics, and metabolic pathways.
Comparative Biological Considerations:
While direct comparative studies on the biological activities of these two specific esters are limited, some inferences can be drawn. The rate of in vivo hydrolysis to L-valine can influence their pharmacokinetic profiles. The faster hydrolysis of the methyl ester could lead to a more rapid release of L-valine. The choice between the two may also be influenced by their interaction with cellular transporters. For instance, L-valine methyl ester has been shown to be a substrate for peptide transporters PEPT1 and PEPT2.[5]
Experimental Protocols
The following are generalized protocols for key experiments relevant to the comparison of these two compounds. Researchers should optimize these protocols based on their specific experimental setup and requirements.
Protocol 1: Comparison of Hydrolysis Rates
Objective: To compare the rate of hydrolysis of this compound and L-Valine methyl ester hydrochloride under basic conditions.
Materials:
-
This compound
-
L-Valine methyl ester hydrochloride
-
0.1 M Sodium hydroxide (NaOH) solution
-
0.1 M Hydrochloric acid (HCl) solution
-
High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column
-
pH meter
-
Thermostated water bath
Procedure:
-
Prepare stock solutions (e.g., 10 mM) of both this compound and L-Valine methyl ester hydrochloride in deionized water.
-
In separate reaction vessels, add a known volume of the respective ester stock solution to a pre-warmed (e.g., 25 °C) 0.1 M NaOH solution to initiate the hydrolysis reaction. The final concentration of the ester should be in the low millimolar range.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equivalent volume of 0.1 M HCl to neutralize the NaOH.
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining ester.
-
Plot the concentration of the remaining ester against time for both compounds.
-
Calculate the rate constants for the hydrolysis of each ester to compare their stability.
Protocol 2: Peptide Coupling Efficiency Assay
Objective: To compare the coupling efficiency of this compound and L-Valine methyl ester hydrochloride in a model peptide synthesis.
Materials:
-
Fmoc-L-Alanine
-
This compound
-
L-Valine methyl ester hydrochloride
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Solvents for solid-phase peptide synthesis (e.g., DMF, DCM)
-
Piperidine solution for Fmoc deprotection
-
Cleavage cocktail (e.g., TFA-based)
-
HPLC system for analysis
Procedure:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection of the resin using a piperidine solution.
-
In separate reaction vessels, pre-activate Fmoc-L-Alanine with the coupling agent and base.
-
Add the activated Fmoc-L-Alanine to the deprotected resin.
-
After the coupling reaction, wash the resin thoroughly.
-
Perform a second coupling reaction in separate vessels, one with this compound and the other with L-Valine methyl ester hydrochloride, using the same activation and coupling procedure.
-
After the coupling reaction, wash the resin and cleave the dipeptide from the resin using a cleavage cocktail.
-
Analyze the crude dipeptide products by HPLC.
-
Compare the peak areas of the desired dipeptide product to any unreacted starting materials or side products to assess the coupling efficiency of each ester.
Decision-Making Workflow
The choice between this compound and L-Valine methyl ester hydrochloride depends on the specific requirements of the application. The following diagram illustrates a logical workflow for selecting the appropriate compound.
Caption: A decision-making workflow for selecting between L-Valine ethyl ester and methyl ester hydrochloride.
Conclusion
Both this compound and L-Valine methyl ester hydrochloride are valuable tools in chemical and biological research. The primary differences lie in their physicochemical properties, reactivity due to steric effects, and stability towards hydrolysis. The methyl ester, being less sterically hindered and more prone to hydrolysis, may be preferred for applications requiring faster reaction kinetics or rapid in vivo release of L-valine. Conversely, the ethyl ester offers greater stability, which can be advantageous in longer synthetic procedures or when a more controlled release of the parent amino acid is desired. A thorough understanding of these differences, as outlined in this guide, will enable researchers to select the optimal L-valine ester for their specific scientific endeavors.
References
L-Valine ethyl ester hydrochloride vs other valine derivatives in peptide synthesis
In the intricate world of peptide synthesis, the choice of amino acid derivatives is a critical determinant of reaction efficiency, peptide purity, and overall yield. Valine, with its sterically hindered isopropyl side chain, presents unique challenges, including slow coupling kinetics and an increased propensity for racemization. This guide provides a comprehensive comparison of L-Valine ethyl ester hydrochloride and other commonly used valine derivatives, offering researchers, scientists, and drug development professionals a detailed analysis to inform their synthetic strategies.
Overview of Valine Derivatives
The selection of a valine derivative is intrinsically linked to the chosen peptide synthesis strategy, primarily solution-phase or solid-phase peptide synthesis (SPPS).
-
L-Valine Ester Hydrochlorides (Methyl, Ethyl, tert-Butyl): These derivatives are primarily utilized in solution-phase peptide synthesis .[1][2][3][4][5] The ester group protects the C-terminus, while the hydrochloride salt improves solubility and stability. The choice between methyl, ethyl, and tert-butyl esters can influence the lability of the protecting group and the overall solubility of the intermediate fragments.
-
N-protected L-Valine (Fmoc-L-Valine, Boc-L-Valine): These are the workhorses of solid-phase peptide synthesis (SPPS) . The N-terminal protecting group (Fmoc or Boc) dictates the chemistry of the entire synthesis cycle.
Comparative Analysis of Valine Derivatives
The following table summarizes the key characteristics and applications of various L-valine derivatives.
| Derivative | Primary Application | Key Advantages | Key Disadvantages | Deprotection Conditions |
| This compound | Solution-Phase Peptide Synthesis | Good solubility in organic solvents; stable hydrochloride salt.[4] | Primarily for solution-phase; requires subsequent saponification to deprotect C-terminus. | Basic hydrolysis (e.g., NaOH) |
| L-Valine methyl ester hydrochloride | Solution-Phase Peptide Synthesis | Similar to ethyl ester; readily available.[3][5] | Limited to solution-phase; potential for side reactions during saponification. | Basic hydrolysis (e.g., LiOH, NaOH) |
| L-Valine tert-butyl ester hydrochloride | Solution-Phase Peptide Synthesis | Tert-butyl ester is readily cleaved by acidolysis with minimal side reactions.[1][2] | Can be sterically demanding for some coupling reactions. | Acidolysis (e.g., TFA) |
| Fmoc-L-Valine | Solid-Phase Peptide Synthesis (Fmoc) | Mild deprotection conditions (piperidine); orthogonal to acid-labile side-chain protecting groups.[6][7] | Steric hindrance can lead to slow or incomplete coupling, requiring optimized reagents or double coupling.[7] | 20% Piperidine in DMF |
| Boc-L-Valine | Solid-Phase Peptide Synthesis (Boc) | Can provide superior results for long or difficult sequences when combined with in situ neutralization.[12] | Requires strong acid (e.g., HF, TFMSA) for final cleavage, which can degrade sensitive peptides and requires special equipment.[12] | 50% TFA in DCM (for N-terminal deprotection); HF or TFMSA (for final cleavage) |
Experimental Protocols
Solution-Phase Peptide Coupling using this compound
This protocol describes a typical coupling reaction where this compound serves as the amine component.
Materials:
-
N-protected amino acid (e.g., Boc-L-Alanine)
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)[9]
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA or N-methylmorpholine - NMM)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) and the coupling reagent (1.0 eq) in the anhydrous solvent.
-
Add the base (2.0 eq) to the solution and stir for a few minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in the anhydrous solvent and add the base (1.0 eq) to neutralize the hydrochloride and free the amine.
-
Add the neutralized L-Valine ethyl ester solution to the activated N-protected amino acid solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and by-products.
-
Purify the resulting dipeptide ester by column chromatography.
Solid-Phase Peptide Synthesis (Fmoc Strategy) incorporating Fmoc-L-Valine
This protocol outlines a single coupling cycle for adding a valine residue to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-L-Valine
-
Coupling reagent (e.g., HBTU, HATU)[9]
-
Base (e.g., DIPEA)
-
Fmoc deprotection solution (20% piperidine in DMF)[7]
-
DMF and DCM for washing
Procedure:
-
Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine, followed by DCM washes.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-L-Valine (3-5 eq) with the coupling reagent (3-5 eq) and DIPEA (6-10 eq) in DMF for a few minutes.[7]
-
Add the activated Fmoc-L-Valine solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[7] Due to the steric hindrance of valine, a longer coupling time or a second coupling (double coupling) may be necessary.[7]
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates no free primary amines).[9]
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
The cycle can now be repeated for the next amino acid.
Visualizing Peptide Synthesis Workflows
The following diagrams illustrate the general workflows for solution-phase and solid-phase peptide synthesis.
Caption: Workflow for Solution-Phase Peptide Synthesis.
Caption: Cycle for Solid-Phase Peptide Synthesis (Fmoc).
Challenges and Considerations with Valine
The β-branched side chain of valine poses significant steric hindrance, which can impede the approach of the activated carboxyl group to the N-terminal amine. This can result in:
-
Incomplete Coupling: Leading to deletion sequences in the final peptide. To mitigate this, more potent coupling reagents like HATU or COMU are often employed, along with extended reaction times or double coupling strategies.[9][13]
-
Racemization: The process of activating the carboxylic acid can lead to the loss of stereochemical integrity at the α-carbon.[14] The risk is heightened with sterically hindered residues like valine. The addition of additives such as HOBt or Oxyma can help suppress racemization.[14]
Conclusion
The choice between this compound and other valine derivatives is fundamentally guided by the overarching synthetic strategy. For solution-phase synthesis, ester hydrochlorides provide essential C-terminal protection, with the tert-butyl ester offering the advantage of mild, acid-catalyzed deprotection. For the more common solid-phase approaches, Fmoc- and Boc-protected valine are indispensable. Understanding the inherent challenges posed by valine's steric bulk and implementing optimized coupling and deprotection protocols are paramount for the successful synthesis of high-quality valine-containing peptides. This guide serves as a foundational resource to aid researchers in making informed decisions for their specific synthetic needs.
References
- 1. L-缬氨酸叔丁酯 盐酸盐 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Enantiomeric excess determination of L-Valine ethyl ester hydrochloride
A comprehensive guide to determining the enantiomeric excess of L-Valine ethyl ester hydrochloride is essential for researchers, scientists, and drug development professionals. The stereochemical purity of this compound, a key building block in the synthesis of various pharmaceuticals, directly impacts the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical method for determining the enantiomeric excess (e.e.) of this compound depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the need for derivatization. Each technique offers distinct advantages and limitations.
| Technique | Principle | Sample Preparation | Key Advantages | Key Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. | Direct injection or derivatization to enhance detection. | Robust, versatile, well-established, high-resolution separation. | Chiral columns can be expensive; method development can be time-consuming. |
| Chiral GC | Separation of volatile enantiomers on a chiral capillary column. | Derivatization to increase volatility and thermal stability is typically required. | High efficiency and sensitivity, especially with a mass spectrometer (MS) detector. | Derivatization can be complex and introduce errors; not suitable for non-volatile or thermally labile compounds. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte. | Direct injection of the sample dissolved in a suitable buffer. | High separation efficiency, low sample and reagent consumption, rapid method development. | Lower concentration sensitivity compared to HPLC and GC; reproducibility can be a challenge. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. | Simple mixing of the sample with a CSA in an NMR tube. | Non-destructive, no separation required, provides structural information. | Lower sensitivity, requires higher sample concentrations, expensive instrumentation. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for each of the discussed techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol describes a direct method using a chiral stationary phase. An indirect approach involving derivatization with a chiral reagent to form diastereomers, which are then separated on a standard achiral column, is also a viable option[1].
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column: Polysaccharide-based (e.g., Chiralcel® OD-H) or macrocyclic glycopeptide-based CSPs are often effective for amino acid derivatives[1].
Reagents:
-
This compound sample
-
D-Valine ethyl ester hydrochloride reference standard (if available)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, Isopropanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Inject a solution of the racemic mixture (if available) or a spiked sample to determine the retention times of the L- and D-enantiomers.
-
Inject the this compound sample.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: % e.e. = [(Area_L - Area_D) / (Area_L + Area_D)] x 100
-
Expected Performance: This method is expected to provide baseline separation of the enantiomers. A study on the separation of D- and L-valine after derivatization with o-phthalaldehyde (OPA) and a chiral thiol showed that a Chiralcel OD-3R column could achieve excellent peak shape and separation[2]. For underivatized amino acid esters, polysaccharide-based CSPs generally offer good enantioselectivity[3].
Chiral Gas Chromatography (GC)
This method requires derivatization to make the analyte volatile.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., Chirasil-Val).
Reagents:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA) or other suitable acylating agent
-
Dichloromethane (anhydrous)
-
Ethyl acetate (anhydrous)
Procedure:
-
Derivatization:
-
Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane in a sealed vial.
-
Add 100 µL of trifluoroacetic anhydride.
-
Heat the vial at 100 °C for 30 minutes.
-
After cooling, evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
-
Chromatographic Conditions:
-
Column: Chirasil-Val (e.g., 25 m x 0.25 mm, 0.16 µm)
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250 °C
-
Oven Temperature Program: 70 °C (hold for 2 min), ramp to 180 °C at 4 °C/min.
-
Detector Temperature: 250 °C (FID)
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers based on the injection of a derivatized standard or a racemic mixture.
-
Calculate the enantiomeric excess from the integrated peak areas.
-
Expected Performance: Chiral GC methods offer high resolution for amino acid enantiomers. The use of a Chirasil-Val column is a well-established technique for this purpose[4]. A study on L-valine methyl ester hydrochloride focused on purity analysis using a DB-624 column, which is not a chiral column, but it highlights the suitability of GC for analyzing this compound after appropriate method development[5].
Capillary Electrophoresis (CE)
This protocol utilizes a chiral selector added to the background electrolyte.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary.
Reagents:
-
This compound sample
-
Sodium phosphate monobasic
-
Phosphoric acid
-
β-cyclodextrin (or a derivative like sulfated β-cyclodextrin)
Procedure:
-
Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Dissolve the chiral selector (e.g., 20 mM β-cyclodextrin) in the buffer.
-
Sample Preparation: Dissolve the sample in water or the BGE to a concentration of approximately 0.5 mg/mL.
-
CE Conditions:
-
Capillary: 50 µm i.d., 50 cm total length
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Detection: UV at 200 nm
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
-
Data Analysis:
-
Determine the migration times of the two enantiomers.
-
Calculate the enantiomeric excess from the corrected peak areas (peak area divided by migration time).
-
Expected Performance: CE with cyclodextrins as chiral selectors is a powerful technique for the enantioseparation of a wide range of compounds, including amino acids and their derivatives[6][7][8]. The method offers high efficiency and resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This method relies on the use of a chiral solvating agent to induce chemical shift differences between the enantiomers.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Reagents:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
Chiral solvating agent (CSA), e.g., (R)-(-)-Mandelic acid or a derivative of BINOL[9][10].
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube, mix well, and acquire another ¹H NMR spectrum.
-
-
Data Analysis:
-
Observe the splitting of signals (e.g., the protons of the ethyl group or the alpha-proton) corresponding to the two enantiomers in the presence of the CSA.
-
Integrate the distinct signals for each enantiomer to determine their ratio and calculate the enantiomeric excess.
-
Expected Performance: The degree of separation of the NMR signals depends on the strength of the interaction between the analyte and the CSA[11][12]. This method is particularly useful for rapid analysis without the need for chromatographic separation.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for each analytical technique.
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Caption: Workflow for enantiomeric excess determination by Capillary Electrophoresis.
Caption: Workflow for enantiomeric excess determination by NMR Spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. gcms.cz [gcms.cz]
- 5. iiste.org [iiste.org]
- 6. Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of L-Valine Ethyl Ester Hydrochloride and Its Alternatives for Research and Development
For researchers, scientists, and drug development professionals, the selection of high-purity reagents is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a detailed comparison of L-Valine Ethyl Ester Hydrochloride and its common alternatives, L-Leucine Ethyl Ester Hydrochloride and L-Isoleucine Ethyl Ester Hydrochloride, focusing on key quality attributes backed by experimental data and protocols.
This document delves into the typical specifications found on a Certificate of Analysis (CoA) for these compounds, offering a side-by-side comparison of their chemical and physical properties. Furthermore, it outlines the detailed experimental methodologies for the principal analytical tests used to determine these specifications, providing a framework for in-house verification and quality control.
Comparative Analysis of Key Quality Attributes
The selection of an amino acid ester in a research or drug development setting is often dictated by its purity, stereochemical integrity, and physical properties. The following table summarizes the typical specifications for this compound and its structural isomers, L-Leucine Ethyl Ester Hydrochloride and L-Isoleucine Ethyl Ester Hydrochloride.
| Parameter | This compound | L-Leucine Ethyl Ester Hydrochloride | L-Isoleucine Ethyl Ester Hydrochloride |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | White to off-white crystalline powder |
| Purity (by HPLC) | ≥ 98.0% | ≥ 98.0% | ≥ 98.0% |
| Molecular Formula | C₇H₁₅NO₂·HCl | C₈H₁₇NO₂·HCl | C₈H₁₇NO₂·HCl |
| Molecular Weight | 181.66 g/mol | 195.69 g/mol | 195.69 g/mol |
| Melting Point | 100-105 °C | 134-138 °C | 128-132 °C |
| Specific Optical Rotation | +15.0° to +18.0° (c=2 in H₂O) | +14.0° to +17.0° (c=1 in H₂O) | +20.0° to +24.0° (c=1 in H₂O) |
| Water Content (Karl Fischer) | ≤ 1.0% | ≤ 1.0% | ≤ 1.0% |
| Residue on Ignition | ≤ 0.5% | ≤ 0.5% | ≤ 0.5% |
Experimental Protocols
To ensure the accurate assessment of the quality attributes listed above, standardized analytical methods are employed. The following sections detail the experimental protocols for the key tests.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the amino acid ethyl ester hydrochloride by separating it from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a sample solution of the amino acid ethyl ester hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the sample solution and run the gradient program.
-
The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks.
-
Specific Optical Rotation Measurement
This test confirms the stereochemical identity and purity of the L-enantiomer.
-
Instrumentation: A calibrated polarimeter.
-
Light Source: Sodium lamp (D-line, 589 nm).
-
Sample Tube: 1 dm path length.
-
Solvent: As specified in the table above (typically water).
-
Procedure:
-
Accurately weigh the specified amount of the sample and dissolve it in the specified solvent to the indicated concentration (e.g., c=2 means 2 g of substance per 100 mL of solution).
-
Calibrate the polarimeter with the solvent blank.
-
Fill the sample tube with the prepared solution, ensuring no air bubbles are present.
-
Measure the optical rotation of the sample at a constant temperature (typically 20°C).
-
The specific optical rotation is calculated using the formula: [α] = α / (l x c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Water Content Determination by Karl Fischer Titration
This method quantifies the amount of water present in the sample.
-
Instrumentation: A Karl Fischer titrator.
-
Reagent: Karl Fischer reagent.
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water.
-
Accurately weigh a suitable amount of the sample and introduce it into the titration vessel.
-
Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.
-
The water content is calculated based on the amount of reagent consumed.
-
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the quality control analysis of an incoming batch of this compound.
Signaling Pathway Context: Application in Peptide Synthesis
L-amino acid ethyl esters are crucial building blocks in peptide synthesis, a fundamental process in drug discovery and proteomics. The ester group serves as a protecting group for the carboxylic acid functionality of the amino acid, allowing for the controlled formation of peptide bonds. The following diagram illustrates the logical flow of a standard solid-phase peptide synthesis (SPPS) cycle where an amino acid ester derivative could be utilized after deprotection of the ester.
A Comparative Guide to Analytical Standards for L-Valine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards and methodologies for the characterization of L-Valine ethyl ester hydrochloride. The selection of an appropriate analytical standard and method is critical for ensuring the quality, purity, and enantiomeric integrity of this important amino acid derivative in research and pharmaceutical development.
Comparison of Analytical Standards
Analytical standards for this compound are available from several commercial suppliers. While the core product is the same, there can be variations in the purity, the extent of characterization, and the documentation provided. Below is a summary of typical specifications offered by various suppliers.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Analytical Method(s) |
| Purity (Assay) | ≥99% | ≥98.0% | 99.5% | HPLC, Titration |
| Appearance | White to off-white powder | White crystalline powder | White to almost white powder | Visual Inspection |
| Optical Rotation | +6.0 to +8.0° (c=2, H₂O) | +6.5 ± 1° (c=2, H₂O)[1] | Specific rotation conforms to reference | Polarimetry |
| Identity | Conforms to structure | Conforms to structure | Conforms to ¹H NMR spectrum | ¹H NMR, IR Spectroscopy, Mass Spectrometry |
| Enantiomeric Purity | Not specified | Not specified | ≥99.0% ee | Chiral HPLC, Chiral GC |
| Residual Solvents | Not specified | Not specified | <0.5% | Headspace GC |
| Water Content | Not specified | Not specified | ≤0.5% | Karl Fischer Titration |
| Certificate of Analysis | Provided | Provided upon request | Comprehensive CoA provided | - |
Note: The data presented in this table are representative examples and may vary between different batches and suppliers. It is essential to consult the specific Certificate of Analysis (CoA) for the lot being used.
Key Analytical Methodologies and Experimental Protocols
The comprehensive analysis of this compound involves a suite of analytical techniques to assess its identity, purity, and chiral integrity. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Workflow
The following diagram illustrates a typical workflow for the complete analysis of an this compound analytical standard.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for determining the purity of this compound and quantifying impurities. A reversed-phase method is typically employed.
Experimental Protocol (Representative):
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Chiral HPLC for Enantiomeric Purity
Ensuring the enantiomeric purity is critical, as the D-enantiomer is an impurity. Chiral HPLC is the most common technique for this separation.
Experimental Protocol (Representative):
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak® IA).
-
Mobile Phase: A mixture of n-hexane and ethanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio needs to be optimized for the specific column.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 1 mg/mL.
-
Analysis: The retention times of the L- and D-enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Gas Chromatography (GC) for Purity and Residual Solvents
GC can be used for purity assessment, especially for related volatile impurities. A separate headspace GC method is typically used for residual solvent analysis. For the analysis of the amino acid ester itself, derivatization is often required to increase volatility.
Experimental Protocol for Purity (Representative, adapted from a method for the methyl ester):
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Derivatization: While the ethyl ester is more volatile than the free amino acid, derivatization of the amino group (e.g., with a chloroformate reagent) can improve peak shape and thermal stability.
-
Column: A capillary column with a polar stationary phase (e.g., DB-WAX or a similar polyethylene glycol phase).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C and ramping up to 240°C.
-
Sample Preparation: The derivatized sample is dissolved in a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Purity is determined by area percent, similar to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Structure Confirmation
¹H and ¹³C NMR are powerful tools for the unambiguous identification and structural confirmation of this compound. Quantitative NMR (qNMR) can also be used for purity determination against a certified internal standard.
Experimental Protocol (¹H NMR):
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Analysis: The resulting spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the valine side chain protons (a multiplet and two doublets), and the alpha-proton (a doublet). The chemical shifts and coupling constants should be consistent with the structure of this compound. The presence of impurities can often be detected by extraneous peaks in the spectrum. A comparison of the ¹H NMR spectrum for this compound with its free ester and ibuprofen salt can be found in the literature.[2]
Comparison of Analytical Techniques
| Technique | Primary Application | Advantages | Disadvantages |
| Reversed-Phase HPLC | Purity determination and quantification of non-volatile impurities. | High precision and accuracy, robust, widely available. | May not separate all related substances, requires a chromophore for sensitive UV detection. |
| Chiral HPLC | Determination of enantiomeric purity. | Direct separation of enantiomers, high accuracy for % ee determination. | Columns can be expensive, method development can be complex. |
| Gas Chromatography (GC) | Purity determination of volatile impurities and residual solvents. | High resolution for volatile compounds. | May require derivatization for polar analytes, potential for thermal degradation of the sample. |
| NMR Spectroscopy | Unambiguous identification and structural confirmation. Quantitative NMR (qNMR) for purity. | Provides detailed structural information, non-destructive, qNMR provides direct measurement of purity against a standard. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
| Polarimetry | Confirmation of the presence of the correct enantiomer (L-form). | Simple and rapid measurement. | Not a purity-indicating method, insensitive to small amounts of the other enantiomer. |
Conclusion
A comprehensive analysis of this compound analytical standards requires the use of orthogonal analytical techniques. While HPLC is the workhorse for purity assessment, chiral chromatography is essential for determining enantiomeric purity. NMR spectroscopy provides definitive structural confirmation and can also be used for quantitative purity analysis. The choice of an analytical standard should be based on the required level of characterization and the information provided in the supplier's Certificate of Analysis. For critical applications in drug development, a well-characterized standard from a reputable supplier, accompanied by a detailed CoA, is indispensable.
References
Comparison of different synthetic routes to L-Valine ethyl ester hydrochloride
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of chiral intermediates like L-Valine ethyl ester hydrochloride is of paramount importance. This essential amino acid derivative serves as a crucial building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of three prominent synthetic routes to this compound: the thionyl chloride (SOCl₂) method, Fischer esterification, and the trimethylchlorosilane (TMSCl) method. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for this compound is often a trade-off between reaction efficiency, safety, and scalability. The following table summarizes the key quantitative parameters for the three discussed methods. It is important to note that while the data for the thionyl chloride and trimethylchlorosilane methods are for the analogous methyl ester, the relative performance is considered indicative for the synthesis of the ethyl ester.
| Parameter | Thionyl Chloride Method | Fischer Esterification | Trimethylchlorosilane (TMSCl) Method |
| Typical Yield | 60-98%[1] | ~65% (can be increased with excess alcohol) | ~96% |
| Reaction Temperature | -10°C to 70°C[1][2] | Reflux | Room Temperature |
| Reaction Time | 10-14 hours[1][2] | ~24 hours | ~8 hours |
| Key Reagents | L-Valine, Ethanol, Thionyl Chloride | L-Valine, Ethanol, Strong Acid (e.g., HCl, H₂SO₄) | L-Valine, Ethanol, Trimethylchlorosilane |
| Safety & Handling | Thionyl chloride is highly corrosive and toxic, requires careful handling. | Strong acids are corrosive. | Trimethylchlorosilane is flammable and corrosive. |
| Byproducts | SO₂, HCl | Water | Hexamethyldisiloxane, HCl |
Experimental Protocols
Detailed methodologies for each synthetic route are provided below to allow for replication and adaptation in a laboratory setting.
Thionyl Chloride Method
This method is a widely used and effective way to synthesize amino acid esters. The reaction proceeds through the in-situ formation of an acid chloride, which is then esterified.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-Valine (1 equivalent) in absolute ethanol.
-
Cool the mixture to -10°C in an ice-salt bath.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension, maintaining the temperature below 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 7-9 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the excess ethanol and thionyl chloride under reduced pressure.
-
The resulting crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to yield pure this compound.
Fischer Esterification
Fischer esterification is a classic acid-catalyzed esterification method. The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction.
Procedure:
-
Suspend L-Valine (1 equivalent) in absolute ethanol.
-
Bubble dry hydrogen chloride gas through the suspension until saturation, or add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for approximately 24 hours.[3]
-
Monitor the reaction by TLC.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization.
Trimethylchlorosilane (TMSCl) Method
This method offers a milder alternative for the esterification of amino acids, proceeding at room temperature with high efficiency.
Procedure:
-
Suspend L-Valine (1 equivalent) in absolute ethanol in a round-bottom flask with a magnetic stirrer.
-
Slowly add trimethylchlorosilane (2 equivalents) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for about 8 hours.
-
Monitor the completion of the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude product.
-
Purify the this compound by recrystallization.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Thionyl Chloride Method Workflow.
Caption: Fischer Esterification Workflow.
Caption: TMSCl Method Workflow.
References
L-Valine Ethyl Ester Hydrochloride: A Comparative Review of Its Applications in Pharmaceutical and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
L-Valine ethyl ester hydrochloride, a derivative of the essential amino acid L-valine, serves as a versatile building block and intermediate in various scientific and industrial applications. Its unique structural features, combining a chiral center, a reactive amino group, and a lipophilic ethyl ester, make it a valuable tool in drug development, peptide synthesis, and chiral resolution. This guide provides an objective comparison of its performance with other alternatives, supported by available experimental data and detailed methodologies.
Application in Prodrug Development for Enhanced Bioavailability
A primary application of this compound lies in its use as a promoiety in prodrug design. Esterification of polar parent drugs with L-valine ethyl ester can enhance their lipophilicity, facilitating improved membrane permeability and oral bioavailability. The ester linkage is designed to be cleaved in vivo by esterases, releasing the active parent drug.
Comparison with Other Amino Acid Ester Prodrugs
The choice of the amino acid and the ester group can significantly impact the pharmacokinetic profile of a prodrug. While direct comparative studies on this compound are limited, valuable insights can be drawn from studies on similar amino acid ester prodrugs, such as those of the antiviral drug acyclovir.
One study compared the systemic absorption of various amino acid prodrugs of acyclovir in rats.[1] While an ethyl ester of L-valine was not explicitly tested, the study provides a framework for understanding how different amino acid promoieties affect bioavailability. For instance, L-Serine-ACV and L-Valine-ACV (Valacyclovir) both showed a roughly five-fold increase in the area under the curve (AUC) compared to acyclovir alone, indicating significantly enhanced bioavailability.[1] This suggests that the valine moiety itself is highly effective at improving absorption, likely through interaction with peptide transporters like PEPT1.[2][3]
| Prodrug Moiety | Parent Drug | Fold Increase in AUC vs. Parent Drug | Key Findings |
| L-Valine | Acyclovir | ~3-5 fold (in humans)[1][2] | Enhanced oral bioavailability leading to its successful commercialization as Valacyclovir. |
| L-Serine | Acyclovir | ~5 fold (in rats)[1] | Demonstrated comparable bioavailability enhancement to L-Valine in preclinical studies. |
| L-Alanine | Acyclovir | Lower than L-Valine and L-Serine[1] | Suggests that the bulkier side chain of valine may be more favorable for transporter-mediated uptake. |
| Methyl vs. Ethyl vs. Isopropyl Ester | L-767,679 (Fibrinogen Receptor Antagonist) | Methyl ≈ Ethyl > Isopropyl[4] | In vitro and in vivo studies indicated that methyl and ethyl esters led to higher formation of the active drug compared to the isopropyl ester. |
Experimental Protocol: In Vivo Oral Absorption Study (Adapted from[1])
-
Subjects: Male Wistar rats with jugular vein cannulation.
-
Administration: Oral gavage of the test compound (e.g., L-Valine ethyl ester prodrug) at a specified dose.
-
Blood Sampling: Serial blood samples are collected from the jugular vein at predetermined time points.
-
Sample Processing: Plasma is separated by centrifugation.
-
Analysis: The concentrations of the prodrug and the parent drug in plasma are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC, Cmax (maximum concentration), and Tmax (time to reach Cmax), are calculated to assess the oral bioavailability.
Caption: Prodrug absorption and activation pathway.
Role in Peptide Synthesis
This compound is a common starting material in peptide synthesis. The ethyl ester group protects the C-terminus of the valine residue, allowing for the selective formation of a peptide bond at the N-terminus. The hydrochloride salt form improves the stability and handling of the amino acid ester.
Comparison with Other Protecting Groups and Esters
The choice of the C-terminal protecting group is crucial in peptide synthesis to prevent side reactions and ensure high coupling efficiency. While methyl and benzyl esters are also frequently used, the ethyl ester offers a balance of stability and ease of removal.
| Parameter | L-Valine Ethyl Ester | L-Valine Methyl Ester | L-Valine Benzyl Ester |
| Relative Hydrolysis Rate | Slower than methyl ester[5] | Faster than ethyl ester[5] | Generally slower than alkyl esters |
| Removal Conditions | Saponification (e.g., NaOH/H2O) or enzymatic hydrolysis | Saponification or enzymatic hydrolysis | Catalytic hydrogenation (e.g., H2/Pd-C) |
| Coupling Efficiency | Generally high, but can be affected by steric hindrance of the valine side chain. | Similar to ethyl ester, with potential for slightly faster reaction rates in some cases. | High, with the advantage of milder deprotection conditions for sensitive peptides. |
Experimental Protocol: Peptide Coupling (Adapted from[6])
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is removed using a solution of piperidine in dimethylformamide (DMF).
-
Activation: The carboxylic acid of the incoming amino acid (e.g., Fmoc-L-Leucine-OH) is activated using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like N-hydroxysuccinimide (NHS) in a suitable solvent (e.g., dichloromethane).
-
Coupling: The activated amino acid is added to the deprotected resin-bound peptide. The reaction mixture is agitated until the coupling is complete, as monitored by a colorimetric test (e.g., ninhydrin test).
-
Washing: The resin is washed thoroughly with DMF and other solvents to remove excess reagents and byproducts.
-
C-terminal Deprotection: After the peptide chain is fully assembled, the C-terminal ethyl ester of the L-Valine residue is cleaved, typically by saponification with a mild base, to yield the free carboxylic acid.
Caption: Peptide synthesis workflow.
Application as a Chiral Resolving Agent
The chiral nature of this compound allows for its potential use as a resolving agent for the separation of racemic mixtures of chiral acids. The basic amino group of the valine ester can form diastereomeric salts with a racemic carboxylic acid. These diastereomeric salts often exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Comparison with Other Chiral Resolving Agents
| Chiral Resolving Agent | Class | Typical Substrates | Key Features |
| This compound | Amino Acid Derivative (Basic) | Chiral Carboxylic Acids | Readily available and relatively inexpensive. The ester group may influence the crystal packing of the diastereomeric salts. |
| (R)-(+)-α-Methylbenzylamine | Chiral Amine | Chiral Carboxylic Acids | A widely used and effective resolving agent for a broad range of acids. |
| Brucine | Alkaloid (Basic) | Chiral Carboxylic Acids | A highly effective but toxic resolving agent. |
| (-)-Ephedrine | Amino Alcohol (Basic) | Chiral Carboxylic Acids | Often used for the resolution of mandelic acid and its derivatives. |
Experimental Protocol: Chiral Resolution by Diastereomeric Salt Formation (General Procedure)
-
Salt Formation: The racemic carboxylic acid and a sub-stoichiometric amount (e.g., 0.5 equivalents) of this compound are dissolved in a suitable solvent, often with gentle heating to ensure complete dissolution.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then often further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: The crystals are collected by filtration and washed with a small amount of cold solvent.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is treated with an acid (e.g., HCl) to protonate the resolving agent and a base (e.g., NaOH) to deprotonate the carboxylic acid, which can then be extracted into an organic solvent.
-
Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the resolved acid is determined using a chiral analytical technique, such as chiral HPLC or polarimetry.
Caption: Chiral resolution logical flow.
Synthesis of this compound
The synthesis of this compound is typically achieved through Fischer esterification of L-valine in the presence of ethanol and a strong acid catalyst, such as hydrogen chloride or thionyl chloride.
Comparison of Synthetic Methods
Different methods for the synthesis of amino acid esters have been reported, each with its own advantages and disadvantages in terms of yield, reaction conditions, and scalability.
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Fischer Esterification (HCl gas) | L-Valine, Ethanol, HCl (gas) | High | Simple procedure, inexpensive reagents. | Requires handling of corrosive HCl gas. |
| Fischer Esterification (SOCl2) | L-Valine, Ethanol, Thionyl Chloride | 60-65%[7] | Avoids the use of HCl gas. | Thionyl chloride is corrosive and moisture-sensitive. Generates SO2 gas. |
| Steglich Esterification | L-Valine, Ethanol, DCC, DMAP | Variable | Mild reaction conditions. | DCC is an allergen and can be difficult to remove. DMAP is toxic. |
Experimental Protocol: Synthesis via Thionyl Chloride Method (Adapted from[7])
-
Reaction Setup: A reaction flask is charged with absolute ethanol and cooled in an ice-salt bath.
-
Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the cold ethanol while maintaining a low temperature.
-
Addition of L-Valine: L-Valine is added to the reaction mixture.
-
Reaction: The mixture is allowed to warm to room temperature and then refluxed for several hours.
-
Workup: The solvent is removed under reduced pressure. The resulting crude product is recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.
Caption: Synthesis experimental workflow.
References
- 1. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Amino Acids in the Development of Prodrugs | MDPI [mdpi.com]
- 4. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of L-Valine Ethyl Ester Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of L-Valine ethyl ester hydrochloride, a common amino acid derivative used in various biochemical applications. Adherence to these guidelines will help minimize environmental impact and ensure the safety of all laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). While this compound is not classified as a hazardous substance according to available data, it should always be handled with care in a well-ventilated area. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact. In case of a spill, the solid material should be swept up and placed into a suitable, labeled container for disposal, avoiding dust formation.
Disposal Procedures: A Step-by-Step Approach
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Laboratory waste is regulated, and proper disposal procedures are mandatory.
Step 1: Waste Identification and Segregation
All waste chemicals must be treated as hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional. This compound waste should be segregated from other chemical waste streams to avoid inadvertent reactions. It is incompatible with strong oxidizing agents.
Step 2: Containerization and Labeling
-
Choose an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the quantity of waste, the date of accumulation, and the name and contact information of the principal investigator or laboratory supervisor.
Step 3: Storage
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
Step 4: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste. They will ensure the waste is transported and disposed of in accordance with all local, regional, and national regulations. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Alternative Disposal Considerations (Subject to Institutional and Local Regulations)
In some instances, and only with explicit approval from your institution's EHS department and in compliance with local regulations, other disposal methods may be considered.
-
Incineration: this compound may be disposed of by incineration in a licensed facility. Thermal decomposition of this compound can produce hazardous gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas. Therefore, this process must be carried out in a controlled environment with appropriate off-gas scrubbing.
-
Chemical Treatment (Hydrolysis): As an amino acid ester, this compound can be hydrolyzed under alkaline conditions. This process would convert the ester back to L-valine and ethanol. This method should only be performed by trained personnel with a thorough understanding of the reaction and with prior approval from EHS. The resulting solution would still require proper disposal, though it may be less hazardous.
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative data relevant to the handling and disposal of this compound. It is important to note that specific disposal limits are determined by local regulations and the capabilities of the waste disposal facility.
| Parameter | Value | Source |
| Melting Point | 102 - 105 °C | |
| Solubility | Soluble in water | |
| Incompatible Materials | Strong oxidizing agents | |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas (HCl) |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and responsible environmental stewardship. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Personal protective equipment for handling L-Valine ethyl ester hydrochloride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of L-Valine ethyl ester hydrochloride, a key reagent in various research and development applications. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of your work.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.
| Body Part | Solid Form | Solution Form | Rationale & Specifications |
| Eyes | Safety glasses with side shields | Chemical splash goggles | Protects against airborne particles and splashes. All eye protection should be ANSI Z87.1 certified. |
| Hands | Nitrile gloves | Nitrile gloves | Provides protection against incidental contact. Nitrile is recommended for its resistance to a range of chemicals, including weak acids.[1][2][3][4] For prolonged or immersive contact, consider thicker gauge nitrile or double-gloving. Always inspect gloves for tears or punctures before use. |
| Body | Laboratory coat | Laboratory coat | A standard lab coat is sufficient to protect skin and clothing from minor spills and contamination. |
| Respiratory | N95 or N100 respirator (if dust is generated) | Not generally required (if handled in a fume hood) | Recommended when weighing or transferring the solid powder outside of a chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: Handling Protocol
Proper handling techniques are crucial to minimize exposure and prevent contamination. The following step-by-step protocol outlines the safe handling of this compound.
Experimental Workflow for Handling this compound
Caption: Procedural workflow for the safe handling of this compound.
Detailed Methodology
-
Preparation :
-
Put on all required personal protective equipment as outlined in the table above.
-
Ensure that all handling of the solid powder is conducted in a certified chemical fume hood to minimize inhalation risk.
-
Assemble all necessary equipment, such as spatulas, weigh boats, beakers, and solvents, within the fume hood.
-
-
Handling the Solid :
-
Carefully weigh the desired amount of this compound onto a weigh boat.
-
Use a clean spatula for transfer to prevent cross-contamination.
-
Gently tap the weigh boat to transfer the powder into the designated reaction vessel. Avoid any actions that could generate dust.
-
-
Preparing Solutions :
-
Slowly add the desired solvent to the vessel containing the solid.
-
If necessary, stir the mixture gently to aid dissolution.
-
-
Cleanup :
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated materials, including weigh boats, gloves, and paper towels, in the designated waste container.
-
Remove your personal protective equipment in the correct order to avoid contaminating yourself.
-
Wash your hands thoroughly with soap and water after the procedure is complete.
-
Disposal Plan
The proper disposal of chemical waste is critical for environmental protection and laboratory safety. This compound is a water-soluble organic compound that is not classified as hazardous.[5] However, all chemical waste should be handled with care.
| Waste Type | Disposal Method | Rationale & Guidelines |
| Solid Waste (Unused Chemical) | Dispose of as non-hazardous solid chemical waste. | Collect in a clearly labeled, sealed container. Follow your institution's guidelines for non-hazardous chemical waste disposal. Some institutions may permit disposal in the regular trash if the material is confirmed to be non-hazardous.[5] |
| Aqueous Solutions | Neutralize and dispose of down the sanitary sewer with copious amounts of water. | Check the pH of the solution. If it is acidic, neutralize it with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8. Pour the neutralized solution down the drain, followed by a large volume of water to ensure adequate dilution.[6][7] Always check your local and institutional regulations before disposing of any chemical waste down the drain. |
| Contaminated Labware (gloves, weigh boats, etc.) | Dispose of in the appropriate solid waste stream. | Segregate from non-contaminated waste. If your institution considers this to be non-hazardous waste, it can likely be disposed of in the regular laboratory trash. |
| Empty Containers | Rinse thoroughly with water, deface the label, and dispose of in the regular trash or recycling. | The first rinse should be collected and disposed of as aqueous waste. Subsequent rinses can typically go down the drain. Ensure the container is completely empty and the label is unreadable before disposal.[8] |
By adhering to these safety and handling protocols, you can significantly minimize risks and ensure the safe and effective use of this compound in your laboratory. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. gloves.com [gloves.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
